Dipentyl carbonate
Description
Structure
3D Structure
Properties
IUPAC Name |
dipentyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-3-5-7-9-13-11(12)14-10-8-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNQKJVQUFYBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278527 | |
| Record name | Diamyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-94-4 | |
| Record name | Dipentyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diamyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diamyl carbonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diamyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dipentyl Carbonate: A Technical Guide for Researchers
CAS Number: 2050-94-4
This technical guide provides a comprehensive overview of dipentyl carbonate, a dialkyl carbonate ester. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields, presenting key physicochemical properties, a detailed synthesis protocol, and potential applications.
Core Properties and Data
This compound is an organic compound with the chemical formula C₁₁H₂₂O₃. It is also known by its synonym, diamyl carbonate.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 2050-94-4 | [1] |
| Molecular Formula | C₁₁H₂₂O₃ | [1] |
| Molecular Weight | 202.29 g/mol | [1] |
| Boiling Point | 239 °C | [1] |
| Density | 0.912 g/mL | [1] |
| Refractive Index | 1.421 | [1] |
| Melting Point | Not available |
Synthesis of this compound
A common and environmentally friendly method for the synthesis of this compound is the transesterification of dimethyl carbonate (DMC) with 1-pentanol.[2] This process avoids the use of hazardous reagents like phosgene.[3][4]
Experimental Protocol: Transesterification
The following protocol outlines the synthesis of this compound using a basic ionic liquid catalyst, which has been shown to be effective and reusable.[2]
Materials:
-
Dimethyl carbonate (DMC)
-
1-pentanol
-
1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) (catalyst)
Reaction Conditions:
-
Temperature: 110 °C
-
Reactant Molar Ratio: 1:4 (DMC:1-pentanol)
-
Catalyst Loading: 2.0 mol%
-
Reaction Time: 4 hours
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine dimethyl carbonate and 1-pentanol in a 1:4 molar ratio.
-
Add 2.0 mol% of the 1-butyl-3-methylimidazolium hydroxide catalyst to the reaction mixture.
-
Heat the mixture to 110 °C with continuous stirring.
-
Maintain the reaction at this temperature for 4 hours.
-
Upon completion, the reaction mixture can be purified using standard techniques such as distillation to isolate the this compound product.
This method has been reported to achieve a this compound yield of up to 75.81%.[2] The ionic liquid catalyst can be recovered and reused multiple times with minimal loss of activity.[2]
Reactivity and Applications in Research and Development
Dialkyl carbonates are recognized as green reagents and solvents in organic synthesis.[3][5] Their reactivity is centered around their use as alkylating and carbonylating agents, serving as safer alternatives to traditional hazardous chemicals.[3]
While specific applications of this compound in drug development are not extensively documented, the broader class of aliphatic carbonates is of interest in medicinal chemistry and materials science. They are used as intermediates in the synthesis of various organic compounds, including fine chemicals and pharmaceuticals.[6] The reactivity of the carbonate functional group allows for its use in the construction of more complex molecules. For instance, dialkyl carbonates are employed in the synthesis of heterocyclic compounds, which are common scaffolds in many pharmaceutical agents.[3][7]
Furthermore, aliphatic polycarbonates, derived from dialkyl carbonates, are being explored for biomedical applications due to their biocompatibility and biodegradability.[8]
Safety and Handling
A comprehensive Material Safety Data Sheet (MSDS) for this compound should be consulted before handling. General safety precautions for handling dialkyl carbonates include:
-
Working in a well-ventilated area.
-
Wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoiding contact with skin and eyes.
-
Preventing inhalation of any vapors.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via transesterification.
Caption: A flowchart of the synthesis of this compound.
References
- 1. This compound [stenutz.eu]
- 2. researchgate.net [researchgate.net]
- 3. Dialkyl Carbonates in the Green Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in dialkyl carbonates synthesis and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]
- 6. EP1777212A1 - A process for the preparation of dialkyl carbonate - Google Patents [patents.google.com]
- 7. Dialkyl Carbonates in the Green Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renaissance of Aliphatic Polycarbonates: New Techniques and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Dipentyl carbonate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused overview of the fundamental physicochemical properties of dipentyl carbonate, also known as diamyl carbonate. The information is presented to be a convenient reference for professionals engaged in chemical research and development.
Physicochemical Data Summary
The core identifying properties of this compound are summarized below. These values are foundational for experimental design, analytical characterization, and chemical synthesis.
| Identifier | Value | Reference |
| Molecular Formula | C₁₁H₂₂O₃ | [1][2][3] |
| Molecular Weight | 202.29 g/mol | [1][2][3] |
| CAS Number | 2050-94-4 | [1][4][5] |
| Synonyms | Diamyl carbonate, Carbonic acid, dipentyl ester | [1][2][3] |
Chemical Structure
The molecular structure of this compound consists of a central carbonate group esterified with two pentyl (or amyl) chains. This structure dictates its physical properties, such as its nonpolar nature and solubility characteristics.
References
An In-depth Technical Guide to the Synthesis of Dipentyl Carbonate from 1-Pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipentyl carbonate (DPC), a linear aliphatic carbonate, is a compound of increasing interest due to its favorable properties, such as low toxicity, high biodegradability, and excellent lubricity. These characteristics make it a promising green solvent and a potential component in pharmaceutical formulations and drug delivery systems. This technical guide provides a comprehensive overview of the synthetic routes for producing this compound from 1-pentanol, with a primary focus on phosgene-free, environmentally benign methodologies. This document details the prevalent transesterification pathway, explores potential alternative routes including urea alcoholysis and oxidative carbonylation, and provides detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding and implementation in a research and development setting.
Introduction
Organic carbonates are recognized as green reagents and are considered suitable alternatives to conventional toxic compounds.[1] Among these, this compound is gaining attention, particularly in markets such as synthetic lubricants.[1] The synthesis of this compound from 1-pentanol can be approached through several chemical pathways. Historically, the use of highly toxic phosgene was a common method for producing carbonates. However, due to significant environmental and safety concerns, research has shifted towards greener, phosgene-free alternatives.[2] The most prominent and well-documented of these is the transesterification of a simple dialkyl carbonate, such as dimethyl carbonate (DMC), with 1-pentanol. Other potential green routes include the direct reaction of 1-pentanol with urea (urea alcoholysis) or the oxidative carbonylation of 1-pentanol. This guide will delve into the technical details of these synthetic strategies.
Synthetic Methodologies
Transesterification of Dimethyl Carbonate with 1-Pentanol
The transesterification of dimethyl carbonate (DMC) with 1-pentanol is an equilibrium-driven, two-step reaction that has been demonstrated to be an effective and environmentally friendly method for the synthesis of this compound.[1] The reaction proceeds through the intermediate methyl pentyl carbonate, with the continuous removal of the methanol byproduct being crucial for driving the equilibrium towards the formation of the desired this compound.[1]
Reaction Scheme:
Caption: Workflow for this compound synthesis via transesterification.
Alternative Phosgene-Free Synthetic Routes
While transesterification is the most directly documented method, other green synthetic strategies common for dialkyl carbonates could potentially be adapted for this compound synthesis.
The reaction of urea with alcohols is an attractive phosgene-free route to dialkyl carbonates, with ammonia as the only byproduct. This method avoids the use of toxic reagents and utilizes inexpensive starting materials.
Proposed Reaction Scheme:
This reaction is typically carried out at elevated temperatures (150-200 °C) and often requires a catalyst, such as metal oxides (e.g., ZnO, MgO) or other Lewis acidic/basic compounds.
Generalized Experimental Protocol: Urea Alcoholysis
Materials:
-
Urea
-
1-Pentanol
-
Selected catalyst (e.g., ZnO)
-
High-pressure autoclave reactor
-
Nitrogen gas supply
Procedure:
-
Charge the autoclave reactor with urea, 1-pentanol, and the catalyst.
-
Seal the reactor and purge with nitrogen gas.
-
Heat the reactor to the desired temperature (e.g., 170-190 °C) with stirring.
-
Maintain the reaction for several hours. The ammonia byproduct will generate pressure within the reactor.
-
After the reaction, cool the reactor to room temperature and carefully vent the ammonia.
-
The catalyst can be removed by filtration.
-
The product can be isolated and purified from the excess 1-pentanol and any byproducts by vacuum distillation.
Direct oxidative carbonylation involves the reaction of an alcohol with carbon monoxide and an oxidizing agent, typically oxygen, in the presence of a catalyst. Palladium-based catalysts are commonly used for this transformation. [3] Proposed Reaction Scheme:
This method offers a direct route from the alcohol to the carbonate but often requires high pressures of carbon monoxide and oxygen, as well as a sophisticated catalytic system.
Logical Relationship of Synthetic Routes
Caption: Key phosgene-free synthetic routes to this compound.
Purification and Characterization
Purification of this compound from the crude reaction mixture is typically achieved by vacuum distillation . [3][4]This method is effective for separating the higher-boiling this compound from lower-boiling starting materials (like 1-pentanol and DMC) and byproducts (methanol).
For characterization, standard analytical techniques are employed:
-
¹H NMR and ¹³C NMR: Provide definitive structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the pentyl chain's methylene and methyl groups, with the methylene group adjacent to the carbonate oxygen shifted downfield. The ¹³C NMR will show a characteristic peak for the carbonate carbon.
-
FTIR Spectroscopy: Will exhibit a strong absorption band around 1740-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of a linear carbonate.
-
Mass Spectrometry: Will confirm the molecular weight of this compound (202.28 g/mol ).
Conclusion
The synthesis of this compound from 1-pentanol via the transesterification of dimethyl carbonate represents a well-established, environmentally conscious approach. The use of basic ionic liquid catalysts has demonstrated high yields under moderate reaction conditions. While other green methods like urea alcoholysis and oxidative carbonylation are plausible, further research is needed to optimize these routes specifically for this compound production. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals to develop and implement the synthesis of this promising green chemical in a laboratory or industrial setting.
References
An In-depth Technical Guide to the Structural and Conformational Analysis of Dipentyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipentyl carbonate, a dialkyl carbonate with growing interest in various chemical applications, necessitates a thorough understanding of its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive overview of the methodologies for the structural and conformational analysis of this compound. While specific experimental data on its solid-state structure is limited in publicly accessible literature, this document outlines the standard experimental and computational workflows for a complete characterization. This includes spectroscopic analysis (NMR, IR, Mass Spectrometry), X-ray crystallography, and computational modeling. The guide details the interpretation of available spectroscopic data and presents generalized protocols for further experimental investigation and in-silico analysis, offering a foundational framework for researchers in the field.
Introduction
This compound ((C₅H₁₁)₂CO₃) is an organic compound belonging to the carbonate ester family. Like other dialkyl carbonates, it serves as a potentially greener alternative to hazardous chemicals in synthesis and as a solvent. Its physical and chemical properties are intrinsically linked to its molecular structure, including bond lengths, bond angles, and the rotational freedom around its single bonds, which dictates its conformational landscape. A detailed understanding of these structural features is paramount for predicting its reactivity, miscibility, and potential interactions in biological systems, which is of particular interest to drug development professionals.
This guide will first present the available spectroscopic data for this compound. Subsequently, it will delve into the detailed experimental and computational methodologies that are industry standards for a comprehensive structural and conformational analysis of such acyclic molecules.
Spectroscopic Characterization
Spectroscopic techniques are fundamental in elucidating the chemical structure of molecules. For this compound, Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide key insights into its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹³C NMR Spectroscopy
A ¹³C NMR spectrum of this compound is publicly available. The interpretation of this spectrum is crucial for confirming the presence of the different carbon environments within the molecule.[1][2][3][4]
-
Carbonyl Carbon (C=O): A peak in the range of 160-185 ppm is characteristic of a carbonate carbonyl group.[1]
-
α-Methylene Carbons (-O-CH₂-): The carbon atoms directly attached to the carbonate oxygen atoms are expected to resonate in the 50-90 ppm region due to the deshielding effect of the oxygen.[1]
-
Alkyl Chain Carbons (-CH₂-): The remaining methylene carbons in the pentyl chains will appear in the aliphatic region (10-40 ppm).
-
Terminal Methyl Carbons (-CH₃): The methyl groups at the end of the pentyl chains will exhibit a peak in the upfield region of the aliphatic spectrum (10-15 ppm).[1]
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~155 |
| -O-CH₂- | ~65-70 |
| -CH₂-CH₂-O- | ~30-35 |
| -CH₂-CH₂-CH₂-O- | ~25-30 |
| -CH₂-CH₃ | ~20-25 |
| -CH₃ | ~10-15 |
Experimental Protocol: NMR Spectroscopy
A detailed experimental protocol for acquiring NMR spectra would involve:
-
Sample Preparation: Dissolve a ~10-20 mg sample of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum to confirm the presence and integration of the different proton environments.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the carbonyl carbon.
-
2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments should be performed.
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pentyl chains.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each carbon atom to its directly attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for confirming the connectivity across the carbonate group.
-
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
IR Spectroscopy provides information about the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the carbonate group, typically observed in the range of 1740-1760 cm⁻¹. Weaker absorptions corresponding to C-O stretching and C-H stretching of the alkyl chains would also be present.
Mass Spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 202.29 g/mol ), electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 202, along with characteristic fragment ions resulting from the cleavage of the alkyl chains and the carbonate group.
Conformational Analysis
The pentyl chains of this compound are flexible due to rotation around the C-C and C-O single bonds. A comprehensive conformational analysis aims to identify the most stable conformations and the energy barriers between them.
Experimental Methods for Conformational Analysis
NMR Spectroscopy in Solution
Advanced NMR techniques can provide information about the average conformation of a molecule in solution.[5][6][7][8][9]
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY or ROESY) can detect through-space interactions between protons that are close to each other (typically < 5 Å). The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing valuable constraints for determining the predominant solution-state conformation.
-
Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbon atoms (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the preferred staggered conformations (anti vs. gauche) of the alkyl chains.[9]
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.[10][11] This technique would provide precise measurements of bond lengths, bond angles, and dihedral angles of this compound in its crystalline form.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound would need to be grown. This is often the most challenging step and can be attempted by slow evaporation of a solution, cooling of a saturated solution, or vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, yielding a detailed model of the molecule's conformation in the solid state.
Computational Conformational Analysis
In the absence of extensive experimental data, computational chemistry provides a powerful means to explore the conformational landscape of flexible molecules like this compound.[12][13][14][15][16]
Workflow for Computational Conformational Analysis
The following diagram illustrates a typical workflow for the computational analysis of this compound's conformation.
Caption: A typical workflow for the computational conformational analysis of this compound.
Methodology Details
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface.
-
Systematic Search: Rotates each rotatable bond by a defined increment. This is computationally expensive for molecules with many rotatable bonds.
-
Stochastic Methods (e.g., Monte Carlo): Randomly changes the coordinates of the atoms to generate new conformations.
-
Molecular Dynamics (MD): Simulates the motion of the molecule over time at a given temperature, allowing it to explore different conformational states.
-
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to obtain accurate structures and relative energies.
-
Thermodynamic Analysis: The vibrational frequencies are calculated to confirm that the optimized structures are true energy minima and to compute their thermodynamic properties (enthalpy, entropy, and Gibbs free energy).
-
Boltzmann Distribution: The relative populations of the different conformers at a given temperature are calculated using the Boltzmann distribution, which relates the population of a state to its energy.
Data Summary
The following tables summarize the currently available and anticipated structural data for this compound.
Table 2: Available Spectroscopic Data for this compound
| Technique | Data Type | Observed Values/Features | Reference |
| ¹³C NMR | Chemical Shifts (ppm) | A spectrum is available, but peak assignments are not definitively published. | PubChem |
| IR | Vibrational Frequencies (cm⁻¹) | Expected strong C=O stretch around 1740-1760 cm⁻¹. | General Knowledge |
| MS | Mass-to-charge ratio (m/z) | Expected molecular ion at m/z = 202. | Calculated |
Table 3: Potential Quantitative Structural Data from a Comprehensive Analysis
| Parameter | Method of Determination | Expected Values/Information |
| Bond Lengths (Å) | X-ray Crystallography, Computational Chemistry | e.g., C=O, C-O, C-C, C-H bond lengths |
| Bond Angles (°) | X-ray Crystallography, Computational Chemistry | e.g., O-C-O, C-O-C, C-C-C bond angles |
| Dihedral Angles (°) | X-ray Crystallography, Computational Chemistry, NMR | Torsional angles defining the conformation of the pentyl chains |
| Conformational Energies (kcal/mol) | Computational Chemistry | Relative energies of different conformers |
| Rotational Barriers (kcal/mol) | Computational Chemistry | Energy barriers for rotation around single bonds |
Logical Relationships in Structural Analysis
The comprehensive structural analysis of a molecule like this compound involves an interplay between experimental and computational methods. The following diagram illustrates these relationships.
Caption: Logical relationships between experimental and computational methods in structural analysis.
Conclusion
A complete structural and conformational analysis of this compound is essential for its effective application in various fields. While detailed experimental structural data is not yet widely available, this guide provides a comprehensive framework for such an investigation. The combination of spectroscopic techniques, particularly advanced NMR methods, with computational modeling can provide a detailed picture of the molecule's structure and dynamics. The protocols and workflows outlined herein serve as a valuable resource for researchers undertaking the characterization of this compound and other flexible acyclic molecules. Future work should focus on obtaining high-quality single crystals for X-ray diffraction studies to provide a definitive solid-state structure, which would be invaluable for validating and refining computational models.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (PDF) Conformational Study of Acyclic Alcohols by NMR [research.amanote.com]
- 8. auremn.org.br [auremn.org.br]
- 9. books.rsc.org [books.rsc.org]
- 10. High-resolution X–ray diffraction datasets: Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Automated Parsing of Flexible Molecular Systems Using Principal Component Analysis and K-Means Clustering Techniques - ProQuest [proquest.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Physical Properties of Dipentyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of dipentyl carbonate. The information is compiled from various scientific sources and is intended to serve as a valuable resource for professionals in research and development. This document presents quantitative data in a structured format, outlines general experimental protocols for the determination of these properties, and includes a workflow diagram for physical property characterization.
Core Physical Properties
This compound, also known as diamyl carbonate, is a dialkyl carbonate ester. Its physical characteristics are crucial for its handling, application, and use in chemical synthesis and various formulations.
Summary of Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that some discrepancies exist in the literature for certain values; where applicable, a range of reported values is provided.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O₃ | [1][2][3] |
| Molecular Weight | 202.29 g/mol | [1][2][3] |
| Boiling Point | 239 °C to 247.2 °C at 760 mmHg | [1][2] |
| Density | 0.912 to 0.919 g/cm³ | [1][2] |
| Refractive Index | 1.421 | [2] |
| Melting Point | Not available | [1] |
| Viscosity | Data not available | |
| Solubility | Soluble in organic solvents. | |
| Appearance | Data not available | [1] |
Experimental Protocols for Physical Property Determination
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling liquid like this compound, several methods can be employed.
This method is suitable when a relatively larger sample volume ( > 5 mL) is available and purification is also desired.[4]
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
Place the this compound sample in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.[1]
-
Begin heating the flask gently.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
-
Determination of Density
Density is the mass per unit volume of a substance. For liquids, this can be accurately determined using a pycnometer or a digital density meter.
Method: Pycnometer [6]
-
Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance.
-
Procedure:
-
Clean and dry the pycnometer thoroughly and weigh it empty (m₁).
-
Fill the pycnometer with distilled water of a known temperature and weigh it (m₂). The density of water at this temperature (ρ_water) is known.
-
Empty and dry the pycnometer, then fill it with the this compound sample and weigh it (m₃).
-
The volume of the pycnometer (V) is calculated as: V = (m₂ - m₁) / ρ_water.
-
The density of the this compound (ρ_sample) is then calculated as: ρ_sample = (m₃ - m₁) / V.
-
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is temperature and wavelength dependent.
Method: Abbe Refractometer [7]
-
Apparatus: Abbe refractometer, light source (typically a sodium lamp, 589 nm), and a temperature-controlled water bath.
-
Procedure:
-
Calibrate the refractometer using a standard sample with a known refractive index.
-
Ensure the prism surfaces are clean.
-
Place a few drops of the this compound sample onto the prism.
-
Close the prism and allow the sample to reach the desired temperature (commonly 20°C or 25°C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale.
-
Record the temperature at which the measurement was taken.
-
Determination of Viscosity
Viscosity is a measure of a fluid's resistance to flow. For Newtonian fluids like this compound, a capillary viscometer is commonly used.
Method: Ostwald Viscometer [2][3]
-
Apparatus: Ostwald viscometer, temperature-controlled water bath, stopwatch, and a reference liquid with known viscosity (e.g., water).
-
Procedure:
-
Clean and dry the viscometer.
-
Introduce a precise volume of the reference liquid into the viscometer and place it in the temperature-controlled bath to equilibrate.
-
Draw the liquid up through the capillary tube to above the upper mark.
-
Measure the time (t_ref) it takes for the liquid meniscus to fall from the upper to the lower mark.
-
Repeat the procedure with this compound to get the time of flow (t_sample).
-
The viscosity of the this compound (η_sample) can be calculated using the following equation, where ρ represents density: (η_sample / η_ref) = (ρ_sample * t_sample) / (ρ_ref * t_ref).
-
Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid organic compound like this compound.
Caption: Logical workflow for characterizing the physical properties of this compound.
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. General safety practices for organic carbonates include:
-
Working in a well-ventilated area.
-
Wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoiding inhalation of vapors and contact with skin and eyes.
-
Storing in a cool, dry place away from incompatible materials.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. Determination of Viscosity of Organic Solvents (Procedure) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. chemconnections.org [chemconnections.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of Dipentyl Carbonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipentyl carbonate, a dialkyl carbonate, is a versatile organic compound with potential applications as a solvent and a reagent in various chemical syntheses, including in the pharmaceutical industry. A thorough understanding of its solubility in different organic solvents is crucial for its effective utilization in process development, formulation, and purification. This technical guide provides a comprehensive overview of the available information on the solubility of this compound. Due to the limited availability of direct quantitative solubility data for this compound, this guide also presents data for structurally similar dialkyl carbonates to provide reasonable estimations. Furthermore, it details established experimental protocols for solubility determination and introduces a theoretical framework for solubility prediction using Hansen Solubility Parameters (HSP).
Introduction
This compound (C11H22O3), also known as diamyl carbonate, belongs to the family of organic carbonates. These compounds are characterized by a carbonate ester group flanked by two alkyl chains. The nature of these alkyl groups significantly influences the physical and chemical properties of the molecule, including its solubility. Understanding the solubility of this compound is essential for a range of applications, from its use as a reaction medium to its role in extraction and purification processes. This guide aims to consolidate the available knowledge on the solubility of this compound and provide practical methodologies for its determination and prediction.
Estimated Solubility of this compound in Organic Solvents
Table 1: Estimated Solubility of this compound and Qualitative Data for Related Dialkyl Carbonates in Common Organic Solvents
| Solvent | Solvent Polarity (Dielectric Constant) | Estimated Solubility of this compound | Qualitative Solubility of Dibutyl Carbonate | Qualitative Solubility of Dihexyl Carbonate |
| Hexane | 1.88 | Miscible | Miscible | Miscible |
| Toluene | 2.38 | Miscible | Miscible | Miscible |
| Diethyl Ether | 4.34 | Miscible | Miscible | Miscible |
| Chloroform | 4.81 | Miscible | Miscible | Not specified |
| Ethyl Acetate | 6.02 | Miscible | Miscible | Not specified |
| Acetone | 20.7 | Miscible | Miscible | Not specified |
| Ethanol | 24.5 | Miscible | Miscible | Soluble |
| Methanol | 32.7 | Soluble | Soluble | Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | Soluble in DMSO (55 mg/mL for dibutyl carbonate)[1] | Not specified |
| Water | 80.1 | Immiscible | Immiscible | Immiscible |
Disclaimer: The estimated solubility of this compound is based on the general behavior of dialkyl carbonates and qualitative data for related compounds.[1][2][3] Actual quantitative solubility should be determined experimentally.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental for many chemical processes. The following are detailed methodologies for key experiments to quantify the solubility of a solid organic compound like this compound in an organic solvent.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute in a volatile solvent.[4][5][6][7]
Objective: To determine the mass of solute that dissolves in a given mass or volume of solvent at a specific temperature.
Materials and Apparatus:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (± 0.0001 g)
-
Thermostatic water bath or heating mantle with temperature control
-
Erlenmeyer flasks with stoppers
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)
-
Pre-weighed evaporation dish or vial
-
Oven
Procedure:
-
Equilibration:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in an Erlenmeyer flask.
-
Place the flask in a thermostatic bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection:
-
Stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Filter the collected sample through a syringe filter to remove any remaining solid particles.
-
-
Solvent Evaporation:
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Record the exact mass of the solution.
-
Carefully evaporate the solvent in a well-ventilated fume hood. This can be done at room temperature or with gentle heating in an oven, ensuring the temperature is well below the boiling point of the solute to prevent loss.
-
-
Mass Determination and Calculation:
-
Once the solvent has completely evaporated, place the dish in an oven at a temperature sufficient to remove any residual solvent without decomposing the solute, until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it on the analytical balance.
-
The mass of the dissolved this compound is the final mass of the dish minus the initial mass of the empty dish.
-
The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.
-
Solubility is then expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.
-
Spectroscopic Method
Spectroscopic methods, such as UV-Vis spectrophotometry or HPLC, can be used for solubility determination, especially for compounds with a suitable chromophore. This method is particularly useful for determining low solubilities.
Objective: To determine the concentration of a solute in a saturated solution using its absorbance of light.
Materials and Apparatus:
-
This compound (solute)
-
Organic solvent of interest
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)
-
Volumetric flasks and pipettes
-
Syringe filters
Procedure:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the spectrophotometer (or the peak area using HPLC).
-
Plot a calibration curve of absorbance (or peak area) versus concentration.
-
-
Preparation of Saturated Solution:
-
Follow the same equilibration and filtration steps as described in the gravimetric method to obtain a clear, saturated solution of this compound.
-
-
Sample Analysis:
-
Carefully dilute a known volume of the saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance (or peak area) of the diluted solution.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).
-
Theoretical Prediction of Solubility: Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters (HSP) provide a powerful theoretical framework for predicting the solubility of a solute in a solvent.[8][9][10] The principle is that substances with similar HSP values are likely to be miscible. HSP is based on the idea that the total cohesive energy of a substance can be divided into three components:
-
δd (Dispersion): Energy from atomic dispersion forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The total Hildebrand solubility parameter (δt) is related to the Hansen parameters by the equation:
δt² = δd² + δp² + δh²
Predicting Solubility using HSP
The compatibility between a solute and a solvent can be estimated by calculating the "distance" (Ra) between their HSP values in the three-dimensional Hansen space:
Ra² = 4(δd,solute - δd,solvent)² + (δp,solute - δp,solvent)² + (δh,solute - δh,solvent)²
A smaller Ra value indicates a higher affinity and, therefore, higher solubility. A solute is generally considered soluble in a solvent if the Ra value is less than the interaction radius (R0) of the solute.
Estimating Hansen Solubility Parameters for this compound
Since experimental HSP values for this compound are not available, they can be estimated using group contribution methods.[8][9][10] These methods assign specific values for δd, δp, and δh to different molecular fragments. By summing the contributions of all the functional groups in the this compound molecule, one can estimate its overall HSP.
Table 2: Estimated Hansen Solubility Parameters for this compound using a Group Contribution Method
| Parameter | Estimated Value (MPa⁰.⁵) |
| δd (Dispersion) | 16.5 |
| δp (Polar) | 4.0 |
| δh (Hydrogen Bonding) | 4.5 |
| δt (Total) | 17.6 |
Note: These values are estimations and should be used as a guide for solvent selection. Experimental verification is recommended.
Visualization of Experimental and Theoretical Workflows
Logical Workflow for Experimental Solubility Determination
Caption: Experimental workflow for determining the solubility of a solid in a liquid.
Logical Workflow for Solubility Prediction using Hansen Solubility Parameters
Caption: Workflow for predicting solubility using Hansen Solubility Parameters.
Conclusion
While direct quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a robust framework for researchers, scientists, and drug development professionals. By leveraging data from analogous compounds, employing standardized experimental protocols, and utilizing theoretical predictive models like Hansen Solubility Parameters, informed decisions can be made regarding the selection of appropriate solvents for various applications involving this compound. The experimental and theoretical workflows presented herein offer a clear path forward for both the practical determination and the predictive estimation of its solubility, facilitating its broader use in scientific and industrial settings.
References
- 1. Dibutyl carbonate | TargetMol [targetmol.com]
- 2. dibutyl carbonate [stenutz.eu]
- 3. Dihexyl carbonate_TargetMol [targetmol.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
- 10. kinampark.com [kinampark.com]
A Technical Guide to the Spectral Analysis of Dipentyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for dipentyl carbonate, a significant organic compound with applications in various scientific fields. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines the standard experimental protocols for acquiring such spectra, offering a valuable resource for researchers and professionals in drug development and chemical analysis.
Spectral Data of this compound
The following sections present the predicted spectral data for this compound (C11H22O3, Molar Mass: 202.29 g/mol ). This data is essential for the structural elucidation and characterization of the molecule.
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Spectrum (Predicted)
The predicted ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.06 | Triplet (t) | 4H | -O-CH₂ -CH₂-CH₂-CH₂-CH₃ |
| ~1.65 | Quintet | 4H | -O-CH₂-CH₂ -CH₂-CH₂-CH₃ |
| ~1.34 | Sextet | 4H | -O-CH₂-CH₂-CH₂ -CH₂-CH₃ |
| ~0.91 | Triplet (t) | 6H | -O-CH₂-CH₂-CH₂-CH₂-CH₃ |
¹³C NMR (Carbon-13) NMR Spectrum (Predicted)
The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of this compound.
| Chemical Shift (ppm) | Assignment |
| ~155.0 | C =O (Carbonyl) |
| ~67.5 | -O-CH₂ - |
| ~28.8 | -O-CH₂-CH₂ - |
| ~28.1 | -O-CH₂-CH₂-CH₂ - |
| ~22.3 | -O-CH₂-CH₂-CH₂-CH₂ - |
| ~13.9 | -CH₃ |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an alkyl carbonate like this compound, the following characteristic absorption bands are expected.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2960-2850 | Strong | C-H (alkane) stretching |
| ~1740 | Strong | C=O (carbonate) stretching |
| ~1260 | Strong | C-O (ester) stretching |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show the molecular ion peak and various fragment ions, which are useful for determining the molecular weight and structure.
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 202 | [M]⁺ (Molecular Ion) |
| 159 | [M - C₃H₇]⁺ |
| 131 | [M - C₅H₁₁]⁺ |
| 103 | [C₅H₁₁OCO]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.
2.1.1. ¹H and ¹³C NMR Sample Preparation
-
Weigh approximately 5-10 mg of the liquid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the height of the solution in the NMR tube is sufficient for analysis (typically around 4-5 cm).
2.1.2. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A longer acquisition time and a greater number of scans are generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
2.2.1. Sample Preparation (Neat Liquid)
-
Place a drop of the liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Ensure there are no air bubbles trapped in the liquid film.
2.2.2. IR Data Acquisition
-
Place the salt plate assembly into the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract any atmospheric and instrumental interferences.
-
Acquire the IR spectrum of the this compound sample.
-
The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).
2.3.1. Sample Introduction
-
For a volatile liquid like this compound, direct injection or infusion into the ion source is a common method.
-
A microliter syringe is used to introduce a small amount of the sample into the heated inlet of the mass spectrometer, where it is vaporized.
2.3.2. MS Data Acquisition (Electron Ionization)
-
The vaporized sample molecules are introduced into the ion source.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positive ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion, generating the mass spectrum.
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Dipentyl Carbonate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety and handling information for dipentyl carbonate. It is intended for informational purposes for qualified professionals. Always consult the most current and comprehensive Safety Data Sheet (SDS) from your supplier before handling this chemical and ensure all appropriate safety protocols are in place.
Introduction
This compound (CAS No. 2050-94-4) is an organic chemical compound with the molecular formula C₁₁H₂₂O₃. It belongs to the class of dialkyl carbonates. While specific toxicological and extensive safety data for this compound are limited in publicly available literature, this guide synthesizes the existing information and provides guidance based on its chemical properties and data from structurally similar compounds.
Physicochemical and Hazard Information
A summary of the known physicochemical properties and hazard classifications for this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2050-94-4 | [1] |
| Molecular Formula | C₁₁H₂₂O₃ | [1] |
| Molecular Weight | 202.29 g/mol | [1] |
| Boiling Point | 247.2 °C at 760 mmHg | [1] |
| Density | 0.919 g/cm³ | [1] |
| Flash Point | 92.3 °C | [1] |
| Appearance | Not specified (likely a liquid at room temperature) | General Inference |
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Irritation | H315: Causes skin irritation |
| Warning |
| Eye Irritation | H319: Causes serious eye irritation |
| Warning |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | H335: May cause respiratory irritation |
| Warning |
Source:[1]
Toxicological Data
Analogous Compound Information (for context only, not directly applicable to this compound):
For diphenyl carbonate , a structurally related aromatic carbonate, the following has been reported:
-
Acute Oral Toxicity (Rat): LD50 of 1500 mg/kg
-
Acute Dermal Toxicity (Rat, Rabbit): LD50 > 2000 mg/kg
-
Skin Irritation (Rabbit): Not irritating
-
Eye Irritation (Rabbit): Not irritating
It is crucial to note that the toxicological profiles of aliphatic carbonates like this compound can differ significantly from aromatic carbonates like diphenyl carbonate. The GHS classification of this compound as a skin and eye irritant suggests a higher potential for local effects compared to the available data for diphenyl carbonate.
Experimental Protocols
The determination of the safety and toxicity of chemical substances is guided by internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals. These guidelines provide standardized methods for assessing various endpoints.
Acute Toxicity Testing
-
Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe methods for determining the median lethal dose (LD50) after a single oral administration of a substance. The choice of guideline depends on the expected toxicity of the compound and aims to minimize the number of animals used. The protocol involves administering the substance to fasted animals (usually rats) and observing them for signs of toxicity and mortality over a set period (typically 14 days).
-
Acute Dermal Toxicity (OECD 402): This test evaluates the toxicity of a substance applied to the skin. A specified dose is applied to a shaved area of the skin of animals (e.g., rats or rabbits) and covered with a porous gauze dressing for 24 hours. The animals are then observed for signs of toxicity and mortality.
-
Acute Inhalation Toxicity (OECD 403): This guideline is used to assess the toxicity of a substance when inhaled. Animals are exposed to the substance as a gas, vapor, or aerosol in a controlled chamber for a defined period. Observations for toxicity and mortality are then made.
Irritation and Sensitization Testing
-
Skin Irritation/Corrosion (OECD 404): This test involves applying the test substance to a small area of the skin of an animal (typically a rabbit) and observing for signs of erythema (redness) and edema (swelling) over a period of several days.
-
Eye Irritation/Corrosion (OECD 405): The substance is instilled into the conjunctival sac of one eye of an animal (usually a rabbit), with the other eye serving as a control. The eyes are then examined for signs of irritation, such as redness, swelling, and corneal opacity.
-
Skin Sensitization (OECD 406, 429, 442A-E): These tests are designed to determine if a substance can cause an allergic contact dermatitis. The Local Lymph Node Assay (LLNA, OECD 429) is a commonly used in vivo method that measures the proliferation of lymphocytes in the lymph nodes draining the site of application. In vitro and in chemico methods are also available.
Safe Handling and Storage
Based on the GHS classification and general principles of laboratory safety, the following handling and storage procedures are recommended for this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes and eye contact.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile rubber, neoprene) should be worn. The breakthrough time of the glove material should be considered for the specific work being conducted. A lab coat or other protective clothing is also necessary to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors. If there is a risk of exceeding exposure limits or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge should be used.
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if you feel unwell.
-
If swallowed: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if you feel unwell.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: In a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.
-
Protective Equipment for Firefighters: Firefighters should wear appropriate protective equipment and self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Ensure adequate ventilation.
-
Environmental Precautions: Avoid dispersal of spilled material and runoff and contact with soil, waterways, drains, and sewers.
-
Methods for Cleaning Up: Absorb spill with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
Waste Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow product to enter drains or waterways.
Visualizations
General Laboratory Safety Workflow
Caption: A general workflow for safe laboratory chemical handling.
First Aid Response Logic
Caption: Decision-making process for first aid after chemical exposure.
References
Dipentyl Carbonate: A Technical Guide to Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipentyl carbonate (DPC) is an aliphatic, acyclic organic carbonate. Organic carbonates are recognized for their low toxicity and high biodegradability, positioning them as environmentally benign reagents and solvents.[1] While specific research on this compound is limited, its chemical behavior can be largely understood through the established reactivity and stability of the dialkyl carbonate class of compounds. This guide provides a comprehensive overview of the core principles governing the reactivity and stability of this compound, drawing on available data and analogous behavior of other aliphatic carbonates.
Chemical Identity
| Property | Value | Reference |
| CAS Number | 2050-94-4 | [2] |
| Chemical Formula | C₁₁H₂₂O₃ | [2] |
| Molecular Weight | 202.29 g/mol | Calculated |
| Structure | O=C(OCCCC)(OCCCC) |
Reactivity of this compound
The reactivity of this compound is centered around the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. Key reactions include transesterification and hydrolysis.
Transesterification
Transesterification is a crucial reaction for both the synthesis and modification of this compound. It involves the exchange of the pentoxy groups with other alkoxy groups.
A notable synthesis of this compound is achieved through the transesterification of dimethyl carbonate (DMC) with 1-pentanol.[1] This reaction is typically catalyzed by a base and driven to completion by removing the methanol byproduct.[1]
Experimental Protocol: Synthesis of this compound via Transesterification [1]
-
Reactants: Dimethyl carbonate (DMC) and 1-pentanol (1-PeOH).
-
Catalyst: 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH), an alkaline ionic liquid.
-
Reaction Conditions:
-
Molar ratio of DMC to 1-PeOH: 1:4
-
Catalyst dosage: 2.0% (by weight)
-
Reaction temperature: 110 °C
-
Reaction time: 4 hours
-
-
Procedure: The reactants and catalyst are mixed in a reaction vessel equipped with a distillation apparatus. The reaction mixture is heated to 110 °C. Methanol formed during the reaction is continuously distilled off to shift the equilibrium towards the formation of this compound.
-
Yield: Under these conditions, a this compound yield of up to 75.81% has been reported.[1]
The following diagram illustrates the synthesis of this compound through the transesterification of dimethyl carbonate and 1-pentanol.
Caption: Synthesis of this compound via transesterification.
Hydrolysis
Like other aliphatic carbonates, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. The reaction yields 1-pentanol and carbon dioxide. Generally, base-catalyzed hydrolysis is more rapid than acid-catalyzed hydrolysis for aliphatic carbonates.[3][4]
The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by the departure of a pentoxide leaving group, which is then protonated.
Caption: General mechanism of base-catalyzed hydrolysis.
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Stability of this compound
The stability of this compound is influenced by temperature, pH, and the presence of catalysts.
Thermal Stability
pH Stability
As discussed in the hydrolysis section, this compound is most stable under neutral pH conditions. Its stability decreases in both acidic and basic environments, with a more pronounced degradation observed in strongly basic solutions.[3][4]
Compatibility with Other Chemicals
Dialkyl carbonates are generally stable and non-reactive under ambient conditions.[6] They are considered aprotic, highly dipolar solvents.[6] However, they are incompatible with strong oxidizing agents, strong acids, and strong bases, which can promote their decomposition.
Quantitative Data Summary
Due to the limited specific research on this compound, a comprehensive table of quantitative data is not available. The table below summarizes the available information on its synthesis.
| Parameter | Value | Reference |
| Synthesis Method | Transesterification of DMC with 1-pentanol | [1] |
| Catalyst | 1-butyl-3-methylimidazolium hydroxide | [1] |
| Reaction Temperature | 110 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Yield | 75.81% | [1] |
Conclusion
This compound, as a member of the dialkyl carbonate family, is a versatile compound with favorable characteristics such as low toxicity and high biodegradability. Its reactivity is primarily governed by the electrophilic nature of its carbonyl group, making it susceptible to nucleophilic attack in reactions like transesterification and hydrolysis. While stable under neutral conditions, its stability is compromised by acidic and basic environments, as well as high temperatures. The synthesis of this compound can be efficiently achieved through the base-catalyzed transesterification of dimethyl carbonate with 1-pentanol. Further research is warranted to fully elucidate the specific quantitative aspects of this compound's reactivity and stability, which will be crucial for its broader application in research and industry.
References
- 1. researchgate.net [researchgate.net]
- 2. americanelements.com [americanelements.com]
- 3. cetjournal.it [cetjournal.it]
- 4. researchgate.net [researchgate.net]
- 5. Organic carbonates as green media: from laboratory syntheses to industrial applications - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00536A [pubs.rsc.org]
- 6. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]
Dipentyl Carbonate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipentyl carbonate (DPC), an acyclic organic carbonate, is an emerging chemical compound with potential applications in various industrial sectors, notably as a synthetic lubricant.[1] As a member of the dialkyl carbonate family, DPC is recognized for its potential as a green reagent, attributed to its likely low toxicity and high biodegradability.[1] This technical guide provides a comprehensive review of the current research on this compound, focusing on its synthesis, physicochemical properties, and potential applications.
Synthesis of this compound
The primary method reported for the synthesis of this compound is the transesterification of a lower-boiling dialkyl carbonate, such as dimethyl carbonate (DMC), with 1-pentanol. This reaction is typically catalyzed to achieve favorable yields.
Transesterification using an Ionic Liquid Catalyst
An environmentally friendly process for the synthesis of this compound involves the transesterification of dimethyl carbonate (DMC) with 1-pentanol in the presence of a basic ionic liquid catalyst, 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH).[1][2] This method has demonstrated high activity and catalyst stability.[1]
Reaction Conditions and Yields
The synthesis of this compound via this method has been optimized to achieve high yields under specific reaction conditions. A summary of these conditions is presented in the table below.
| Parameter | Value | Reference |
| Catalyst | 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) | [1] |
| Reactants | Dimethyl carbonate (DMC), 1-Pentanol | [1] |
| Molar Ratio (DMC:1-Pentanol) | 1:4 | [1] |
| Catalyst Dosage | 2.0% | [1] |
| Reaction Temperature | 110 °C | [1][2] |
| Reaction Time | 4 hours | [1] |
| Yield of this compound | up to 75.81% | [1] |
The catalyst has shown excellent reusability, with its catalytic activity remaining at 94% after five repeated uses.[1]
Experimental Protocol: Synthesis of this compound via Transesterification
The following provides a detailed methodology for the synthesis of this compound based on the transesterification of dimethyl carbonate and 1-pentanol using an ionic liquid catalyst.
Materials:
-
Dimethyl carbonate (DMC)
-
1-Pentanol
-
1-butyl-3-methylimidazolium hydroxide ([bmIm]OH)
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Distillation apparatus
-
Heating mantle with temperature controller
Procedure:
-
Charge the three-necked round-bottom flask with the desired molar ratio of dimethyl carbonate and 1-pentanol (e.g., 1:4).
-
Add the 1-butyl-3-methylimidazolium hydroxide catalyst to the reaction mixture (e.g., 2.0% by weight of the reactants).
-
Equip the flask with a magnetic stirrer, reflux condenser, and a distillation apparatus to remove the methanol byproduct, which drives the reaction towards the product side.[1]
-
Heat the mixture to the specified reaction temperature (e.g., 110 °C) using a heating mantle with a temperature controller and maintain vigorous stirring.
-
Allow the reaction to proceed for the designated time (e.g., 4 hours), continuously removing the methanol byproduct through distillation.
-
After the reaction is complete, cool the mixture to room temperature.
-
The ionic liquid catalyst can be separated from the product for reuse.
-
The crude this compound can be purified by distillation.
Reaction Pathway
The synthesis of this compound from dimethyl carbonate and 1-pentanol is a two-step transesterification process. The proposed mechanism involves the activation of the carbonyl group of DMC by the ionic liquid catalyst, followed by nucleophilic attack of 1-pentanol.[2]
Physicochemical Properties
A summary of the available physicochemical properties of this compound is presented in the table below. Data for related long-chain dialkyl carbonates are also included for comparison, as they exhibit trends based on alkyl chain length. Generally, with an increase in the alkyl chain length, the toxicity of dialkyl carbonates increases, while properties like viscosity and boiling point also tend to increase.[3]
| Property | This compound | Reference |
| Molecular Formula | C₁₁H₂₂O₃ | [4] |
| Molecular Weight | 202.29 g/mol | - |
| Boiling Point | 247.2 °C at 760 mmHg | [4] |
| Density | 0.919 g/cm³ | [4] |
| CAS Number | 2050-94-4 | [4] |
Applications
The primary application currently being explored for this compound is as a synthetic lubricant.[1] Long-chain alkyl carbonates are recognized as excellent environmentally friendly lubricant base materials due to their favorable properties.[1]
Properties of Long-Chain Alkyl Carbonates as Lubricants: [1]
-
Good lubricity
-
Good wear ability
-
Self-cleaning ability
-
Corrosion resistance
-
High-thermal oxidative stability
-
Good biodegradability
-
Good solubility in hydrocarbon oils
Further research may uncover other potential applications for this compound, leveraging its properties as a green solvent or chemical intermediate.
Toxicology and Safety
Biodegradability and Environmental Fate
Organic carbonates are generally considered to have good biodegradability.[1] Studies on other dialkyl carbonates, such as diethyl carbonate, have indicated they are biodegradable.[7] The environmental fate of this compound is expected to be influenced by its low water solubility, which may lead to adsorption to soil and sediment. Hydrolysis and biodegradation are likely to be the primary degradation pathways in the environment. However, specific studies on the biodegradability of this compound are needed for a conclusive assessment. Standardized biodegradability tests, such as OECD 301C, can be employed to determine its environmental persistence.[5]
Conclusion
This compound is a promising green chemical with potential as a high-performance, biodegradable lubricant. The synthesis via transesterification using an ionic liquid catalyst offers an efficient and environmentally friendly production route. While initial research is encouraging, further studies are required to fully elucidate its physicochemical properties, toxicological profile, and biodegradability. This will be crucial for its broader industrial adoption and for confirming its status as a sustainable chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. americanelements.com [americanelements.com]
- 5. jbpaweb.net [jbpaweb.net]
- 6. cir-safety.org [cir-safety.org]
- 7. Polyurethane depolymerization by dialkyl carbonates: toward sustainable chemical recycling - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC02533H [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Dipentyl Carbonate via Transesterification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of dipentyl carbonate through the transesterification of dimethyl carbonate (DMC) with 1-pentanol. This environmentally friendly method avoids the use of hazardous reagents like phosgene. The protocols and data presented are compiled from scientific literature to aid in the development of efficient and scalable synthetic processes.
Introduction
This compound (DPC) is a linear organic carbonate with applications as a lubricant base oil due to its excellent lubricity, thermal stability, and biodegradability.[1] The synthesis of DPC via transesterification is a green chemical process that typically involves the reaction of a dialkyl carbonate, such as dimethyl carbonate, with 1-pentanol in the presence of a catalyst. This method offers a safer alternative to traditional methods that use highly toxic phosgene. The reaction equilibrium can be shifted towards the product by removing the methanol byproduct.
Reaction and Catalysis Overview
The transesterification of dimethyl carbonate with 1-pentanol to produce this compound proceeds in a two-step equilibrium reaction. In the first step, one methyl group of DMC is substituted by a pentyl group to form methyl pentyl carbonate (MPC). In the second step, the remaining methyl group of MPC is replaced by another pentyl group to yield the final product, this compound.
Various catalytic systems can be employed to facilitate this reaction, including homogeneous and heterogeneous catalysts. Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH), have shown high activity and reusability for this specific transformation.[1] Other potential catalysts, based on the broader literature of dialkyl carbonate synthesis, include alkali metal hydroxides or alkoxides, metal oxides (e.g., CaO, MgO), and certain organometallic compounds.[2][3]
Data Presentation: Comparative Analysis of Catalytic Systems
The following table summarizes quantitative data for the synthesis of this compound using a basic ionic liquid catalyst, providing a benchmark for reaction optimization.
| Catalyst | Catalyst Loading (mol%) | Reactant Ratio (DMC:1-Pentanol) | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Reference |
| 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) | 2.0 | 1:4 | 110 | 4 | 75.81 | [1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound using a basic ionic liquid catalyst. The protocol is based on established literature procedures and can be adapted for other catalytic systems with appropriate modifications.[1]
Materials and Equipment
-
Reactants: Dimethyl carbonate (DMC, ≥99%), 1-pentanol (≥99%)
-
Catalyst: 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH)
-
Solvents: Diethyl ether (for extraction), anhydrous magnesium sulfate (for drying)
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer or temperature probe
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
-
Distillation apparatus for purification
-
Synthesis Procedure
-
Reaction Setup:
-
In a dry three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add dimethyl carbonate and 1-pentanol in a 1:4 molar ratio.
-
Add the 1-butyl-3-methylimidazolium hydroxide catalyst (2.0 mol% relative to dimethyl carbonate).
-
-
Reaction Execution:
-
Heat the reaction mixture to 110 °C with continuous stirring.
-
Maintain the reaction at this temperature for 4 hours. The progress of the reaction can be monitored by taking aliquots and analyzing them by GC-MS.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the mixture with deionized water to remove the ionic liquid catalyst. The catalyst, being an ionic liquid, will preferentially partition into the aqueous phase.
-
Separate the organic layer and wash it sequentially with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the unreacted starting materials and any low-boiling intermediates by rotary evaporation.
-
-
Purification:
-
The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.
-
-
Analysis and Characterization:
-
The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The yield of the product should be calculated based on the initial amount of the limiting reactant (dimethyl carbonate).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Transesterification Reaction Pathway
The diagram below outlines the chemical transformation from dimethyl carbonate and 1-pentanol to this compound.
Caption: Transesterification reaction pathway for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates [beilstein-journals.org]
- 3. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - PMC [pmc.ncbi.nlm.nih.gov]
Dipentyl Carbonate: A Green Solvent for Organic Synthesis
Introduction
Dipentyl carbonate (DPC) is a member of the dialkyl carbonate (DAC) family, a class of compounds recognized for their potential as environmentally benign solvents and reagents.[1] DACs are characterized by their low toxicity, biodegradability, and tunable physical properties, which can be modified by varying the length of the alkyl chains.[1][2] As a long-chain dialkyl carbonate, this compound offers a higher boiling point and increased lipophilicity compared to its shorter-chain counterparts like dimethyl carbonate (DMC) and diethyl carbonate (DEC), making it a promising alternative solvent for specific applications in organic synthesis. This application note provides an overview of the properties of this compound, a detailed protocol for its synthesis, and a discussion of its potential applications in organic reactions.
Physicochemical Properties and Advantages as a Solvent
While specific experimental data on this compound's performance as a solvent in a wide range of organic reactions is limited in the currently available literature, its properties can be inferred from the general characteristics of long-chain dialkyl carbonates.
Key Properties:
-
High Boiling Point: The long pentyl chains result in a higher boiling point compared to short-chain DACs, making it suitable for reactions requiring elevated temperatures.
-
Aprotic and Polar: Like other DACs, this compound is an aprotic polar solvent.[1]
-
Low Water Miscibility: Long-chain DACs generally exhibit limited miscibility with water, which can be advantageous in certain reaction workups.[1]
-
"Green" Solvent: this compound is considered a green solvent due to its likely low toxicity and biodegradability, characteristics common to the DAC class of compounds.[3]
These properties suggest that this compound could be a viable green alternative to traditional high-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).
Synthesis of this compound
A common and environmentally friendly method for the synthesis of this compound is the transesterification of dimethyl carbonate (DMC) with 1-pentanol.
Experimental Protocol: Transesterification of Dimethyl Carbonate with 1-Pentanol
This protocol is based on a reported synthesis of this compound.[3]
Materials:
-
Dimethyl carbonate (DMC)
-
1-Pentanol
-
1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) or another suitable basic catalyst
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle with magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus under an inert atmosphere.
-
Charge the flask with dimethyl carbonate and 1-pentanol. A molar ratio of 1:4 (DMC:1-pentanol) has been reported to be effective.[3]
-
Add the catalyst, for example, 1-butyl-3-methylimidazolium hydroxide, to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.[3]
-
Continuously monitor the reaction progress by observing the distillation of the methanol byproduct. The removal of methanol drives the equilibrium towards the formation of the desired this compound.[3]
-
After the reaction is complete (e.g., after 4 hours), cool the mixture to room temperature.[3]
-
The catalyst can be separated, and the crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Reactants | Dimethyl carbonate, 1-Pentanol | [3] |
| Catalyst | 1-butyl-3-methylimidazolium hydroxide | [3] |
| Molar Ratio (DMC:1-Pentanol) | 1:4 | [3] |
| Reaction Temperature | 110 °C | [3] |
| Reaction Time | 4 hours | [3] |
| Yield of this compound | 76% | [3] |
Potential Applications in Organic Reactions
Based on the properties of long-chain dialkyl carbonates, this compound has the potential to be a useful solvent in various organic reactions, although specific examples are not yet widely reported in the literature.
-
Palladium-Catalyzed Cross-Coupling Reactions: The high boiling point and polar nature of this compound could make it a suitable solvent for reactions such as Suzuki-Miyaura and Heck couplings, which often require elevated temperatures. The choice of solvent in these reactions can significantly influence reaction rates and selectivity.
-
Enzymatic Reactions: The use of organic solvents in lipase-catalyzed reactions is well-established, with solvent hydrophobicity playing a key role in enzyme activity and stability.[4] As a relatively non-polar and biocompatible solvent, this compound could be an excellent medium for lipase-catalyzed transesterifications and other enzymatic transformations involving lipophilic substrates.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound represents a promising green solvent for organic synthesis, offering a high boiling point, desirable polarity, and low environmental impact. While specific applications in named reactions are still emerging in the scientific literature, its synthesis via a straightforward transesterification protocol is well-documented. Further research into the utility of this compound as a solvent in a variety of organic transformations is warranted and is expected to expand the toolbox of sustainable solvents available to researchers and professionals in the field of drug development and chemical synthesis.
References
Application Notes: Dipentyl Carbonate and its Analogs in Polycarbonate Synthesis
Introduction
The synthesis of polycarbonates has traditionally relied on processes involving phosgene, a highly toxic chemical. In recent decades, significant research has focused on developing safer, non-phosgene routes.[1][2][3] One of the most successful and industrially adopted methods is the melt transesterification process.[2][4] This process typically involves the reaction of a diaryl or dialkyl carbonate with a diol, such as bisphenol A (BPA).
While the query specifically mentions dipentyl carbonate, the vast body of scientific literature and industrial practice points towards the predominant use of diphenyl carbonate (DPC) as the key monomer in this application.[4][5] Diphenyl carbonate's reactivity and the properties of the resulting polycarbonates have made it the standard for non-phosgene melt polymerization. Information on other dialkyl carbonates, such as dimethyl carbonate (DMC), is also available, often as a precursor to DPC synthesis or in direct polymerization with diols.[2][5][6]
These notes will therefore focus on the well-documented applications of diphenyl carbonate as a representative and commercially significant carbonate monomer in polycarbonate synthesis, providing detailed protocols and data relevant to researchers and scientists in polymer chemistry and materials development. The principles and methodologies described are broadly applicable to the study of other dialkyl or diaryl carbonates in similar reactions.
Core Application: Melt Transesterification for Polycarbonate Production
The primary application of diphenyl carbonate (DPC) is as a comonomer with various diols (e.g., bisphenol A, 1,4-butanediol) in a melt polycondensation reaction.[5][7] This process avoids the use of hazardous phosgene and chlorinated solvents like methylene chloride, making it an environmentally safer alternative.[2][4]
The overall reaction is a reversible transesterification, where the diol displaces the phenol from the DPC molecule to form carbonate linkages, creating the polymer chain. Phenol is generated as a by-product and must be continuously removed under vacuum to drive the reaction equilibrium towards the formation of a high molecular weight polymer.[8][9]
Logical Flow of Melt Transesterification
Caption: Logical workflow for polycarbonate synthesis via melt transesterification.
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the final polymer properties, such as molecular weight and yield.
Table 1: Performance of Zinc-Based Catalysts in Poly(1,4-butylene carbonate) Synthesis
Data below summarizes the melt transesterification of diphenyl carbonate (DPC) with 1,4-butanediol (BD).[7]
| Catalyst | Molar Ratio of Zn²⁺ to DPC (%) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Yield (%) |
| Zn(Acac)₂ | 0.1 | 69,400 | 92.5 |
| Zn(Acac)₂ | 0.025 | 9,600 | 90.1 |
| Zn(Acac)₂ | 0.05 | 32,500 | 91.2 |
| Zn(Acac)₂ | 0.2 | 62,500 | 88.4 |
| ZnCl₂ | 0.1 | 25,100 | 85.3 |
| Zn(OAc)₂ | 0.1 | 35,600 | 89.2 |
| Zn(NO₃)₂ | 0.1 | 15,300 | 86.4 |
| ZnSO₄ | 0.1 | 12,800 | 82.1 |
Reaction Conditions: 180°C, 90 min, 200 Pa pressure.[7] Zn(Acac)₂: Zinc(II) acetylacetonate; Zn(OAc)₂: Zinc(II) acetate.
Table 2: Effect of Reaction Conditions using Zn(Acac)₂ Catalyst
Data from the polymerization of DPC and 1,4-butanediol.[7][10]
| Parameter | Condition | Weight-Average Molecular Weight (Mw) ( g/mol ) | Yield (%) |
| Temperature | 180°C | 69,400 | 92.5 |
| 190°C | 115,200 | 90.3 | |
| 200°C | 143,500 | 85.6 | |
| 210°C | 125,300 | 82.4 | |
| Time | 60 min | 95,600 | 80.1 |
| 90 min | 143,500 | 85.6 | |
| 120 min | 132,700 | 83.5 | |
| 150 min | 121,600 | 81.7 |
Fixed Conditions: For temperature variation, time was 90 min. For time variation, temperature was 200°C. Molar ratio of Zn²⁺ to DPC was 0.1%.[7][10][11]
Experimental Protocols
Protocol 1: One-Pot Melt Synthesis of Aliphatic Polycarbonate
This protocol details the synthesis of poly(1,4-butylene carbonate) from diphenyl carbonate (DPC) and 1,4-butanediol (BD) using a Zinc(II) acetylacetonate catalyst.[7]
Materials:
-
Diphenyl carbonate (DPC), recrystallized from absolute ethanol
-
1,4-butanediol (BD), dehydrated by distillation over calcium hydride
-
Zinc(II) acetylacetonate (Zn(Acac)₂)
-
Nitrogen gas (high purity)
Equipment:
-
150 mL three-necked flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Heating mantle
-
Vacuum pump
Workflow Diagram
Caption: Experimental workflow for one-pot melt polymerization.
Procedure:
-
Charge the three-necked flask with diphenyl carbonate (21.41 g, 0.1 mol), 1,4-butanediol (9.01 g, 0.1 mol), and the desired amount of Zn(Acac)₂ catalyst (e.g., 0.1 mol% relative to DPC).
-
Equip the flask with a mechanical stirrer, reflux condenser, and thermometer.
-
Begin stirring and purge the system with dry nitrogen gas.
-
Heat the reaction mixture to 120°C under a continuous nitrogen atmosphere until the mixture becomes a homogeneous liquid.
-
Once homogeneous, gradually reduce the pressure of the system to approximately 200 Pa over a period of 20 minutes.
-
Increase the temperature to the target for melt transesterification (e.g., 180-210°C) and maintain for the desired reaction time (e.g., 90 minutes). Phenol by-product will distill off.
-
After the reaction period, discontinue heating and release the vacuum by introducing nitrogen gas.
-
Allow the reactor to cool to room temperature. The resulting polymer can then be removed for analysis.
Protocol 2: Multi-Stage Melt Synthesis of Bisphenol A Polycarbonate
This protocol describes a more complex, multi-stage process suitable for producing high molecular weight aromatic polycarbonates from DPC and Bisphenol A (BPA).[12]
Materials:
-
Diphenyl carbonate (DPC)
-
Bisphenol A (BPA)
-
Catalyst solution: Tetramethylammonium hydroxide (TMAH) and Sodium hydroxide (NaOH) in water.
Equipment:
-
Jacketed stainless-steel reactor system with mechanical agitation
-
Separate melting/supply vessels for DPC and BPA
-
Reflux column
-
High-vacuum system
Procedure: This polymerization is carried out in distinct stages to control oligomerization and subsequent chain growth.
-
Stage 1 (Oligomerization):
-
Melt and charge the reactor with DPC and BPA.
-
Add the catalyst solution (e.g., 2.5 x 10⁻⁴ mol TMAH and 1.5 x 10⁻⁶ mol NaOH per mole of diol).
-
Heat the mixture to 180°C at atmospheric pressure for approximately 15 minutes to initiate the reaction and form low molecular weight oligomers.
-
-
Stage 2 (Phenol Removal I):
-
Increase the temperature to 230°C and reduce the pressure to 170 mbar.
-
Maintain these conditions for 60 minutes to facilitate the removal of the bulk of the phenol by-product.
-
-
Stage 3 (Polycondensation I):
-
Increase the temperature further to 270°C and reduce the pressure to 20 mbar.
-
Hold for 30 minutes. The viscosity of the melt will increase significantly during this stage.
-
-
Stage 4 (Polycondensation II):
-
For the final chain extension, increase the temperature to 300°C and apply high vacuum (0.5–1.5 mbar).
-
Maintain these conditions for 30 minutes to remove residual phenol and achieve the target high molecular weight.
-
Cool the reactor and extrude the final polymer.
-
Relationship of Parameters to Polymer Properties
Caption: Key parameter influences on final polycarbonate properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. DSpace [repository.upenn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Diphenyl carbonate - Wikipedia [en.wikipedia.org]
- 6. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 7. mdpi.com [mdpi.com]
- 8. user.eng.umd.edu [user.eng.umd.edu]
- 9. Introduction to GSC No.2: Novel Non-phosgene Polycarbonate Production Process Using By-product CO2 as Starting Material - JACI/GSCN [jaci.or.jp]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II) Acetylacetonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activated carbonates: enabling the synthesis of differentiated polycarbonate resins via melt transcarbonation - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00925E [pubs.rsc.org]
Green Synthesis of Dipentyl Carbonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of dipentyl carbonate (DPC), a compound of interest for various applications, including as a lubricant and a non-toxic solvent. The focus is on environmentally benign synthesis routes that minimize hazardous reagents and byproducts.
Introduction
This compound is traditionally synthesized using methods that may involve toxic reagents such as phosgene. Green chemistry principles encourage the development of safer and more sustainable alternatives. This document outlines three primary green synthesis strategies for this compound: transesterification of dimethyl carbonate (DMC) with 1-pentanol, direct synthesis from urea and 1-pentanol, and an overview of emerging methods like direct synthesis from CO2 and enzymatic routes.
Transesterification of Dimethyl Carbonate with 1-Pentanol
The transesterification of dimethyl carbonate (DMC) with 1-pentanol is a widely explored green route to this compound. This method is advantageous as DMC is a non-toxic and biodegradable reagent. The reaction can be effectively catalyzed by various systems, including ionic liquids and heterogeneous solid catalysts.
Application Note: Ionic Liquid Catalysis
Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH), have shown high catalytic activity in the synthesis of this compound.[1] This method offers good yields and the potential for catalyst recycling. The reaction proceeds under relatively mild conditions, and the continuous removal of the methanol byproduct drives the equilibrium towards the formation of the desired product.[1]
Experimental Protocol: this compound Synthesis using [bmIm]OH
Materials:
-
Dimethyl carbonate (DMC)
-
1-Pentanol
-
1-butyl-3-methylimidazolium hydroxide ([bmIm]OH)
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a distillation column, and a thermometer, add dimethyl carbonate and 1-pentanol in a 1:4 molar ratio.
-
Add the ionic liquid catalyst, [bmIm]OH, at a loading of 2.0 mol% relative to 1-pentanol.
-
Heat the reaction mixture to 110 °C with continuous stirring.
-
Continuously remove the methanol byproduct from the reaction mixture by distillation to shift the reaction equilibrium towards the product.
-
Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The ionic liquid catalyst can be separated from the product mixture for potential reuse.
-
Purify the this compound by vacuum distillation.
Application Note: Heterogeneous Catalysis
Heterogeneous catalysts, such as metal oxides, offer advantages in terms of easy separation from the reaction mixture and potential for reuse. Catalysts like V2O5 and Ti-Zn double oxides have been investigated for the transesterification of DMC, showing good activity and selectivity.[2]
Experimental Protocol: this compound Synthesis using V2O5
Materials:
-
Dimethyl carbonate (DMC)
-
1-Pentanol
-
Vanadium pentoxide (V2O5) catalyst
-
Three-necked flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine dimethyl carbonate and 1-pentanol.
-
Add the V2O5 catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 180 °C) and maintain under reflux with vigorous stirring.
-
Monitor the reaction progress using GC analysis of aliquots taken from the reaction mixture.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Separate the solid catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and potentially reused.
-
The liquid product mixture can be purified by fractional distillation to isolate this compound.
Direct Synthesis from Urea and 1-Pentanol
The synthesis of dialkyl carbonates from urea and alcohols is a promising green alternative, as urea is an inexpensive and readily available raw material.[3] This method avoids the use of phosgene and its derivatives. The reaction typically proceeds in two stages: the formation of pentyl carbamate, followed by its reaction with another molecule of 1-pentanol to yield this compound.[3]
Application Note
This route offers a high-yield and selective method for producing dialkyl carbonates under relatively low pressure and temperature conditions.[3] The use of specific catalysts, such as a combination of a main catalyst (e.g., zinc, nickel, or copper compounds) and a co-catalyst (e.g., a compound containing nitrogen, phosphorus, oxygen, or sulfur donor atoms), is crucial for the efficiency of the process.[3]
Experimental Protocol: this compound Synthesis from Urea
Materials:
-
Urea
-
1-Pentanol
-
Main catalyst (e.g., Nickel Acetate)
-
Co-catalyst (e.g., Triphenylphosphine)
-
Three-necked flask with a distillation setup
-
Heating mantle with a magnetic stirrer
Procedure:
-
Charge a three-necked flask, equipped with a mechanical stirrer and a distillation column, with urea, 1-pentanol, the main catalyst, and the co-catalyst.
-
Heat the mixture with stirring. The reaction is typically carried out in two stages.
-
Stage 1 (Carbamate formation): Heat the mixture to a temperature of 100-150 °C. Ammonia is evolved as a byproduct.
-
Stage 2 (Carbonate formation): After the first stage, increase the temperature to 130-150 °C to facilitate the reaction of the intermediate carbamate with another molecule of 1-pentanol to form this compound and more ammonia.
-
Continuously remove the ammonia byproduct to drive the reaction to completion.
-
Monitor the reaction progress by GC.
-
After the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
Purify the this compound from the reaction mixture by vacuum distillation.
Emerging Green Synthesis Methods
Application Note: Direct Synthesis from Carbon Dioxide
The direct synthesis of dialkyl carbonates from CO2 and alcohols is a highly attractive green route as it utilizes a greenhouse gas as a C1 feedstock.[4][5] This reaction is typically challenged by thermodynamic limitations and the formation of water as a byproduct, which can hydrolyze the product.[6] To overcome these challenges, dehydrating agents and effective catalysts are employed to shift the equilibrium towards the product side.[5] While specific protocols for this compound are not yet widely established, the general approach provides a promising avenue for future research. The reaction generally involves the formation of a monoalkyl carbonate intermediate, which then reacts with another alcohol molecule to form the dialkyl carbonate.[7]
Application Note: Enzymatic Synthesis
Enzymatic synthesis offers a highly selective and environmentally benign route to organic carbonates.[8] Hydrolases can be used to catalyze the alcoholysis of dimethyl carbonate.[8] This method operates under mild reaction conditions, avoiding the need for high temperatures and pressures. However, the efficiency of enzymatic synthesis can be limited by factors such as enzyme stability and substrate specificity. While the enzymatic synthesis of diphenyl carbonate has been reported, specific protocols for this compound are still an active area of research.[8]
Data Presentation
Table 1: Comparison of Green Synthesis Methods for this compound
| Synthesis Method | Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Transesterification | [bmIm]OH | DMC, 1-Pentanol | 110 | 4 | 75.81 | [1] |
| Transesterification | V2O5 | DMC, Phenol | 180 | 9 | 40.1 (DPC+MPC) | [2] |
| Urea Alcoholysis | Nickel Acetate / Triphenylphosphine | Urea, n-Butanol | 110-150 | 20 | 95.0 (Dibutyl Carbonate) | [3] |
*Note: Data for a similar carbonate is provided as a reference due to the lack of specific data for this compound in the search results.
Visualizations
Experimental Workflow and Reaction Pathways
Caption: General experimental workflows for the synthesis of this compound.
Caption: Simplified reaction mechanisms for this compound synthesis.
Caption: Logical relationship of green synthesis methods for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN108358786B - Method for preparing dialkyl carbonate by urea alcoholysis - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dialkyl Carbonate Synthesis Using Atmospheric Pressure of CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic synthesis of carbonate monomers and polycarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dipentyl Carbonate as a Carbonylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipentyl carbonate is a valuable and safer alternative to hazardous carbonylating agents like phosgene and its derivatives. As a dialkyl carbonate, it serves as an efficient source for the introduction of a carbonyl group in the synthesis of various organic compounds. Its applications are particularly relevant in the pharmaceutical and polymer industries for the synthesis of carbamates, ureas, and polycarbonates. This document provides an overview of its applications, supported by experimental data and detailed protocols.
Applications of this compound
This compound is a versatile reagent for various carbonylation reactions, including:
-
Synthesis of Carbamates: Carbamates are crucial functional groups in many pharmaceuticals and agrochemicals. This compound reacts with primary and secondary amines to yield N-substituted carbamates. This reaction can be catalyzed by bases or Lewis acids.
-
Synthesis of Ureas: Unsymmetrical and symmetrical ureas, important motifs in medicinal chemistry, can be synthesized using this compound. The reaction typically proceeds in a two-step, one-pot manner where an intermediate carbamate is formed and subsequently reacts with another amine.[1]
-
Synthesis of Polycarbonates: In polymer chemistry, this compound can be used in transesterification reactions with diols to produce aliphatic polycarbonates.[2][3] These polymers are of interest for their biodegradability and potential applications in the medical field.
-
Synthesis of Cyclic Carbonates: While diphenyl carbonate is more commonly cited for this application, the underlying principle of reacting a carbonate with a diol in the presence of a catalyst can be extended to this compound for the synthesis of cyclic carbonates.[4][5][6]
Experimental Data
The following tables summarize quantitative data from reactions analogous to those using this compound, providing expected yields and optimal conditions.
Table 1: Synthesis of N-Alkyl-O-Phenyl Carbamates using Diphenyl Carbonate [1]
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| n-Butylamine | Water/THF (9:1) | Room Temp | 12 | 78 |
| Isopropylamine | Water/THF (9:1) | Room Temp | 12 | 75 |
| Cyclohexylamine | Water/THF (9:1) | Room Temp | 12 | 82 |
| Benzylamine | Water/THF (9:1) | Room Temp | 12 | 85 |
Table 2: Synthesis of Unsymmetrical Ureas from Phenyl Butyl Carbamate [1]
| Amine | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Aniline | K2CO3 | Acetonitrile | Reflux | 12 | 42 |
| Aniline | NaOH | Acetonitrile | Reflux | 12 | 50 |
| Aniline | Cs2CO3 | Acetonitrile | Reflux | 12 | 50 |
| Aniline | LiOH | Acetonitrile | Reflux | 12 | 50 |
| Aniline | Triethylamine | Triethylamine | Reflux | 12 | Good |
| Aniline | DABCO | Triethylamine | Reflux | 8-10 | Very Good |
Table 3: Melt Transesterification of Diphenyl Carbonate (DPC) and 1,4-Butanediol (BD) to Poly(1,4-butylene carbonate) (PBC) [2]
| Catalyst | Catalyst conc. (mol% to DPC) | Temperature (°C) | Time (min) | Mw ( g/mol ) | Yield (%) |
| Zn(Acac)2 | 0.025 | 200 | 120 | 9,600 | - |
| Zn(Acac)2 | 0.1 | 200 | 120 | 69,400 | - |
| Zn(Acac)2 | 0.2 | 200 | 120 | 62,500 | 88.4 |
| Zn(Acac)2 | 0.1 | 180 | 90 | - | - |
| Zn(Acac)2 | 0.1 | 120 | 143,500 | 85.6 | - |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Alkyl Carbamates
This protocol describes the synthesis of a carbamate from an amine and this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Catalyst (e.g., Triethylamine, 1,4-diazabicyclo[2.2.2]octane (DABCO), or a Lewis acid)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
To a solution of the amine (1.0 equiv.) in the chosen solvent, add this compound (1.1 - 1.5 equiv.).
-
Add the catalyst (0.1 - 1.0 equiv.).
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated to give the crude product.
-
The crude product is purified by column chromatography on silica gel to afford the pure N-alkyl carbamate.
Protocol 2: General Procedure for the One-Pot Synthesis of Unsymmetrical Ureas
This protocol details the synthesis of unsymmetrical ureas from an amine and this compound, followed by the addition of a second amine.[1]
Materials:
-
This compound
-
Primary amine (Amine 1)
-
Primary or secondary amine (Amine 2)
-
Base (e.g., Triethylamine, DABCO)
-
Solvent (e.g., Acetonitrile, N,N-Dimethylformamide (DMF))
-
Standard glassware for organic synthesis
Procedure:
-
Carbamate Formation:
-
In a round-bottom flask, dissolve the primary amine (Amine 1, 1.0 equiv.) and this compound (1.1 equiv.) in the chosen solvent.
-
Stir the mixture at room temperature for a specified time to form the intermediate carbamate. The formation can be monitored by TLC.
-
-
Urea Formation:
-
To the reaction mixture containing the intermediate carbamate, add the second amine (Amine 2, 1.0 equiv.) and a base (e.g., Triethylamine or DABCO, 1.2 equiv.).[1]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the pure unsymmetrical urea.
-
Protocol 3: General Procedure for the Synthesis of Aliphatic Polycarbonates
This protocol outlines the synthesis of aliphatic polycarbonates via melt transesterification of a diol with this compound.[2][3]
Materials:
-
This compound
-
Aliphatic diol (e.g., 1,4-butanediol)
-
Catalyst (e.g., Zinc(II) acetylacetonate (Zn(Acac)2))
-
High-vacuum line
-
Schlenk flask or similar reaction vessel suitable for high temperature and vacuum
-
Mechanical stirrer
Procedure:
-
The diol (1.0 equiv.), this compound (1.0 equiv.), and the catalyst (e.g., 0.1 mol%) are charged into the reaction vessel equipped with a mechanical stirrer and an outlet connected to a vacuum line.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (e.g., 180-200 °C) to initiate the transesterification.
-
The pressure is gradually reduced to remove the pentanol byproduct and drive the polymerization reaction to completion.
-
The reaction is continued for a specified time (e.g., 90-120 minutes) until the desired molecular weight is achieved, as indicated by the viscosity of the melt.
-
After cooling to room temperature, the resulting polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol).
-
The purified polymer is collected by filtration and dried under vacuum.
Visualizations
Caption: Synthesis of Carbamates from this compound.
Caption: One-Pot Synthesis of Unsymmetrical Ureas.
Caption: Synthesis of Aliphatic Polycarbonates.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II) Acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II) Acetylacetonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acs.figshare.com [acs.figshare.com]
Application Notes and Protocols for the Synthesis of Dipentyl Carbonate
These application notes provide detailed experimental protocols for the synthesis of dipentyl carbonate, a compound of interest for researchers, scientists, and professionals in drug development and materials science. The following sections outline a prominent and environmentally conscious method for its synthesis, present key data in a structured format, and include a visual representation of the experimental workflow.
Introduction
This compound is an organic compound with potential applications as a green solvent, an electrolyte component in batteries, and a precursor for the synthesis of other valuable chemicals. Traditional methods for carbonate synthesis often involve hazardous reagents like phosgene. The protocols detailed below focus on a safer, phosgene-free route via transesterification, which is a more environmentally benign approach. This method involves the reaction of a dialkyl carbonate, such as dimethyl carbonate (DMC), with 1-pentanol in the presence of a catalyst.
Experimental Protocols
Phosgene-Free Synthesis of this compound via Transesterification
This protocol is based on the transesterification of dimethyl carbonate (DMC) with 1-pentanol, a common and effective method for producing symmetrical dialkyl carbonates.
Materials:
-
Dimethyl carbonate (DMC)
-
1-Pentanol
-
Catalyst (e.g., basic ionic liquid [bmIm]OH, zinc acetate, or titanium-based catalysts)
-
Nitrogen gas supply
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle with magnetic stirrer
-
Distillation apparatus
Procedure:
-
Reactor Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The setup should be dried to prevent the ingress of moisture.
-
Charging Reactants: Charge the flask with 1-pentanol and the chosen catalyst.
-
Inert Atmosphere: Purge the system with nitrogen gas to create an inert atmosphere.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 110-180 °C) with continuous stirring.
-
Addition of DMC: Add dimethyl carbonate dropwise to the heated mixture from the dropping funnel over a specific period (e.g., 30 minutes).
-
Reaction: Allow the reaction to proceed for the designated time (e.g., 1-10 hours). During the reaction, the byproduct, methanol, can be removed by distillation to shift the equilibrium towards the product side.
-
Cooling and Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The method for catalyst removal will depend on the type of catalyst used (e.g., filtration for heterogeneous catalysts, or extraction for some homogeneous catalysts).
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
-
Analysis: Characterize the final product using techniques such as NMR spectroscopy, FT-IR spectroscopy, and gas chromatography to confirm its identity and purity.
Data Presentation
The following table summarizes quantitative data from a representative synthesis of this compound using a basic ionic liquid catalyst, [bmIm]OH.[1][2]
| Parameter | Value |
| Reactants | |
| Dimethyl Carbonate (DMC) | 9 g |
| 1-Pentanol | 35.2 g |
| Catalyst | |
| [bmIm]OH | 0.88 g (2.0% by weight of 1-pentanol) |
| Reaction Conditions | |
| Temperature | 110 °C |
| Reaction Time | 4 hours |
| Molar Ratio (DMC:1-Pentanol) | 1:4 |
| Results | |
| This compound Yield | 75.81% |
| Catalyst Reusability | Retained 94% activity after 5 cycles |
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound via the transesterification of dimethyl carbonate with 1-pentanol.
Caption: Experimental workflow for this compound synthesis.
The signaling pathway for the catalytic transesterification reaction is depicted below, illustrating the activation of dimethyl carbonate and the subsequent nucleophilic attack by 1-pentanol.
Caption: Catalytic cycle for this compound synthesis.
References
Application Notes and Protocols: Use of Dipentyl Carbonate in the Production of Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of dipentyl carbonate as a green reagent in the synthesis of fine chemicals. This compound, an acyclic organic carbonate, is a promising and environmentally benign alternative to hazardous reagents such as phosgene and its derivatives.[1] Dialkyl carbonates are recognized for their low toxicity and high biodegradability.[2][3] This document outlines the synthesis of this compound and its subsequent application in the production of valuable chemical intermediates, including carbamates and cyclic carbonates. The protocols provided are based on established methodologies for dialkyl carbonates and can be adapted for specific research and development needs.
Application Note 1: Synthesis of this compound via Catalytic Transesterification
This compound can be efficiently synthesized through the transesterification of dimethyl carbonate (DMC) with 1-pentanol. This method represents a green and sustainable route to this compound, avoiding the use of toxic precursors.[3][4] The reaction is effectively catalyzed by basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH), which can be recycled and reused with minimal loss of activity.[3][4]
Quantitative Data for this compound Synthesis
The following table summarizes the optimized reaction conditions for the synthesis of this compound using a basic ionic liquid catalyst.[3][4]
| Parameter | Value | Reference |
| Reactants | Dimethyl Carbonate (DMC), 1-Pentanol | [3][4] |
| Catalyst | 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) | [3][4] |
| Catalyst Loading | 2.0 mol% | [3][4] |
| Molar Ratio (DMC:1-Pentanol) | 1:4 | [3][4] |
| Reaction Temperature | 110 °C | [3][4] |
| Reaction Time | 4 hours | [3][4] |
| Yield of this compound | 75.81% | [3] |
| Catalyst Reusability | Retained 94% activity after 5 cycles | [3] |
Experimental Protocol: Synthesis of this compound
Materials:
-
Dimethyl carbonate (DMC)
-
1-Pentanol
-
1-butyl-3-methylimidazolium hydroxide ([bmIm]OH)
-
Round-bottom flask equipped with a reflux condenser and a distillation head
-
Heating mantle with a magnetic stirrer
-
Nitrogen or Argon gas supply for inert atmosphere
Procedure:
-
To a round-bottom flask, add 1-pentanol and dimethyl carbonate in a 4:1 molar ratio.
-
Add the ionic liquid catalyst, [bmIm]OH, at a loading of 2.0 mol% relative to the dimethyl carbonate.
-
The flask is placed in a heating mantle and equipped with a reflux condenser and a distillation head to continuously remove the methanol byproduct, which drives the reaction equilibrium towards the product.[3]
-
The reaction mixture is stirred and heated to 110 °C under an inert atmosphere of nitrogen or argon.
-
The reaction is allowed to proceed for 4 hours.
-
After completion, the reaction mixture is cooled to room temperature.
-
The ionic liquid catalyst can be separated from the product mixture for reuse.
-
The crude this compound is then purified, typically by distillation under reduced pressure, to obtain the final product.
Reaction Scheme: Synthesis of this compound
Caption: Synthesis of this compound via Transesterification.
Application Note 2: Synthesis of N-Alkyl Carbamates using this compound
This compound can serve as a carbonylating agent for the synthesis of N-alkyl carbamates, which are important intermediates in the pharmaceutical and agrochemical industries.[5][6] This application provides a safer alternative to the use of phosgene for the introduction of a carbonyl group. The reaction involves the aminolysis of this compound with a primary or secondary amine.
Representative Data for Carbamate Synthesis
The following table presents hypothetical yet expected outcomes for the synthesis of N-alkyl carbamates using this compound, based on the known reactivity of other dialkyl carbonates.[7][8]
| Substrate (Amine) | Product | Expected Yield Range |
| Aniline | Phenyl N-pentyl carbamate | Good to Excellent |
| Benzylamine | Benzyl N-pentyl carbamate | Good to Excellent |
| Morpholine | Morpholine-4-carboxylic acid pentyl ester | Moderate to Good |
Experimental Protocol: General Synthesis of an N-Aryl-N'-pentyl Carbamate
Materials:
-
This compound
-
Substituted aniline
-
A suitable base (e.g., potassium carbonate) or catalyst (e.g., zinc acetate)
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone or sulfolane)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline in the chosen solvent.
-
Add a stoichiometric excess of this compound.
-
Add a catalytic amount of a suitable base or catalyst.
-
Heat the reaction mixture under an inert atmosphere to a temperature sufficient to drive the reaction (typically 120-180 °C), while allowing for the removal of the 1-pentanol byproduct.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is isolated by extraction and purified by column chromatography or recrystallization.
Reaction Scheme: Synthesis of an N-Alkyl Carbamate
Caption: Synthesis of N-Alkyl Carbamates from this compound.
Application Note 3: Proposed Synthesis of Cyclic Carbonates using this compound
Cyclic carbonates are valuable fine chemicals used as polar aprotic solvents, electrolytes in lithium-ion batteries, and as monomers for polymerization.[9] The synthesis of cyclic carbonates from diols using diphenyl carbonate in the presence of an organocatalyst is a well-established green method.[10][11] By analogy, this compound is proposed as a suitable reagent for this transformation, offering the advantage of producing a more volatile and easily removable pentanol byproduct compared to phenol.
Quantitative Data for Cyclic Carbonate Synthesis (using Diphenyl Carbonate as a model)
The following table summarizes the reaction conditions for the synthesis of cyclic carbonates from diols using diphenyl carbonate, which can be adapted for this compound.[11]
| Parameter | Value | Reference |
| Carbonyl Source | Diphenyl Carbonate | [11] |
| Diol Substrate | Various (terminal, internal, cyclic, aromatic) | [11] |
| Catalyst | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | [11] |
| Catalyst Loading | 2 mol% | [11] |
| Solvent | 2-Methyltetrahydrofuran (2-Me-THF) | [11] |
| Reaction Temperature | 30 °C | [11] |
| Yield of Cyclic Carbonate | >99% | [11] |
Experimental Protocol: General Synthesis of a Cyclic Carbonate
Materials:
-
This compound
-
A suitable diol
-
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)
-
2-Methyltetrahydrofuran (2-Me-THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask, dissolve the diol and this compound (in a 1:1 to 1.2:1 molar ratio) in 2-Me-THF.
-
Add the TBD catalyst (2 mol% relative to the diol).
-
Stir the reaction mixture at 30 °C under an inert atmosphere.
-
Monitor the reaction by an appropriate analytical method (e.g., TLC, GC-MS).
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to yield the pure cyclic carbonate.
Reaction Scheme: Synthesis of a Cyclic Carbonate
Caption: Proposed Synthesis of Cyclic Carbonates from this compound.
Workflow for the Use of this compound in Fine Chemical Synthesis
Caption: Overall workflow from synthesis to application of this compound.
References
- 1. Dialkyl Carbonates in the Green Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates [beilstein-journals.org]
- 5. Recent advances in dialkyl carbonates synthesis and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates [organic-chemistry.org]
Application Notes and Protocols for the Catalytic Synthesis of Dipentyl Carbonate
Introduction
Dipentyl carbonate (DPC) is an organic carbonate that has garnered interest for its potential applications as a green solvent and a valuable intermediate in organic synthesis. Its synthesis via catalytic transesterification represents a more environmentally benign alternative to traditional methods that may involve toxic reagents like phosgene. These application notes provide an overview of the catalytic synthesis of this compound, focusing on the transesterification of dimethyl carbonate (DMC) with 1-pentanol.
Catalytic Systems and Performance
The synthesis of this compound is effectively achieved through the transesterification of dimethyl carbonate (DMC) with 1-pentanol, facilitated by a suitable catalyst. One of the promising catalytic systems for this reaction is the use of basic ionic liquids.
A notable example is the use of 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) as a catalyst. This ionic liquid has demonstrated high activity and reusability in the synthesis of this compound. The reaction proceeds by the activation of the carbonyl group of DMC through a hydrogen bond interaction with the cationic [bmIm]OH, followed by the nucleophilic attack of 1-pentanol. The continuous removal of the methanol byproduct helps to drive the reaction towards the formation of this compound.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound using different catalytic systems.
| Catalyst | Reactants | Molar Ratio (DMC:1-Pentanol) | Catalyst Loading | Temperature (°C) | Time (h) | DPC Yield (%) | Reference |
| [bmIm]OH | DMC, 1-Pentanol | 1:4 | 2.0% | 110 | 4 | 75.81 | [1][2] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via transesterification using a basic ionic liquid catalyst.
Synthesis of this compound using [bmIm]OH Catalyst
Materials:
-
Dimethyl carbonate (DMC)
-
1-pentanol (1-PeOH)
-
1-butyl-3-methylimidazolium hydroxide ([bmIm]OH)
-
Reaction vessel (e.g., three-necked flask) equipped with a magnetic stirrer, condenser, and temperature controller
-
Distillation apparatus
-
Analytical equipment for product characterization (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
Procedure:
-
Reaction Setup: In a clean and dry three-necked flask, add dimethyl carbonate and 1-pentanol in a molar ratio of 1:4.
-
Catalyst Addition: Introduce the [bmIm]OH catalyst to the reaction mixture. The catalyst loading should be 2.0% by weight relative to the reactants.
-
Reaction Conditions: Heat the mixture to 110 °C with continuous stirring.
-
Byproduct Removal: The byproduct, methanol, will be generated during the reaction. Continuously remove the methanol from the reaction mixture by distillation to shift the equilibrium towards the product side.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using GC-MS to determine the conversion of reactants and the yield of this compound.
-
Reaction Completion: The reaction is typically allowed to proceed for 4 hours to achieve a high yield of this compound.[1]
-
Catalyst Recovery and Product Purification: After the reaction is complete, the ionic liquid catalyst can be separated from the product mixture. The crude product is then purified, for example, by vacuum distillation, to obtain pure this compound.
-
Catalyst Reusability: The recovered [bmIm]OH catalyst can be reused for subsequent batches. Studies have shown that the catalytic activity remains high even after five repeated uses.[1]
Visualizations
Experimental Workflow for this compound Synthesis
The following diagram illustrates the general workflow for the catalytic synthesis of this compound.
References
Dipentyl Carbonate: A Versatile Precursor for Organic Synthesis
Introduction
Dipentyl carbonate (DPC) is a linear, aliphatic organic carbonate that has garnered interest as a green and versatile chemical intermediate. Its low toxicity and high biodegradability make it an attractive alternative to more hazardous reagents traditionally used in organic synthesis. While extensive research has been conducted on short-chain (e.g., dimethyl carbonate) and aromatic (e.g., diphenyl carbonate) carbonates, the application of this compound as a precursor is an area of growing importance. This document provides detailed application notes and protocols for the use of this compound in the synthesis of other valuable organic compounds, including unsymmetrical carbonates, carbamates, and polycarbonates. Due to the limited specific data available for this compound, the following protocols and data are, in part, based on established reactivity patterns of analogous long-chain dialkyl carbonates such as dibutyl carbonate.
Transesterification Reactions: Synthesis of Unsymmetrical Carbonates
This compound can undergo transesterification with various alcohols and phenols to produce unsymmetrical carbonates. This reaction is typically catalyzed by an acid or base and is driven to completion by removing the lower-boiling pentanol byproduct.
Experimental Protocol: Synthesis of Pentyl Phenyl Carbonate
This protocol is adapted from the transesterification of dibutyl carbonate with phenol.
Materials:
-
This compound
-
Phenol
-
Zinc-Titanium oxide nanoplate catalyst
-
Toluene (solvent)
-
Nitrogen gas
-
Standard laboratory glassware for reaction under inert atmosphere, distillation, and purification.
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (10 mmol), phenol (10 mmol), and the Zn-Ti-O nanoplate catalyst (5 mol%).
-
Add 50 mL of toluene to the flask.
-
Purge the system with nitrogen for 15 minutes.
-
Heat the reaction mixture to 205°C with vigorous stirring.
-
Continuously remove the pentanol byproduct by distillation to drive the reaction forward.
-
Monitor the reaction progress by gas chromatography (GC).
-
After 6 hours, or upon completion as indicated by GC, cool the reaction mixture to room temperature.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pentyl phenyl carbonate.
Quantitative Data: Transesterification of Dialkyl Carbonates with Phenol
| Dialkyl Carbonate | Catalyst | Temperature (°C) | Time (h) | Yield of Alkyl Phenyl Carbonate (%) | Yield of Diphenyl Carbonate (%) | Reference |
| Dibutyl Carbonate | Zn-Ti-O nanoplates | 205 | 6 | 51 | 13 | [1] |
Note: The data presented is for dibutyl carbonate and serves as a representative example.
Carbamate Synthesis via Aminolysis
This compound can serve as a phosgene-free reagent for the synthesis of carbamates through its reaction with primary or secondary amines. This reaction typically requires elevated temperatures or the use of a catalyst to proceed efficiently.
Experimental Protocol: Synthesis of N-Pentyl Carbamates
This is a general protocol based on the reactivity of dialkyl carbonates with amines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Zinc acetate (catalyst, optional)
-
Anhydrous solvent (e.g., xylene)
-
Nitrogen gas
-
Standard laboratory glassware for reaction under inert atmosphere and purification.
Procedure:
-
In a sealed reaction vessel, combine this compound (10 mmol) and the amine (10 mmol).
-
If a catalyst is used, add zinc acetate (5 mol%).
-
Add 20 mL of anhydrous xylene.
-
Seal the vessel and heat the mixture to 120-150°C with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude carbamate can be purified by crystallization or column chromatography.
Quantitative Data: Reactivity of Amines with Dialkyl Carbonates
| Amine | Dialkyl Carbonate | Catalyst/Base | Temperature (°C) | Time | Product | Conversion/Yield | Reference |
| (2-phenylethyl)amine | Dimethyl Carbonate | Zinc Acetate | 60 | - | Methyl (2-phenylethyl)carbamate | - | [2] |
| Dibutylamine | Dimethyl Carbonate | t-BuOK | 60 | 2 h | Methyl dibutylcarbamate | 49% conversion | [2] |
Note: The data illustrates general reactivity trends for dialkyl carbonates with amines.
Polycarbonate Synthesis via Polycondensation
This compound can be used as a monomer in the melt transesterification with diols, such as bisphenol A, to produce polycarbonates. This method avoids the use of hazardous phosgene.[3][4]
Experimental Protocol: Synthesis of Poly(bisphenol A-co-pentyl carbonate)
This protocol is based on established methods for polycarbonate synthesis using diphenyl carbonate.
Materials:
-
This compound
-
Bisphenol A
-
Titanium (IV) butoxide (catalyst)
-
High-vacuum line
-
Polymerization reactor with mechanical stirring and distillation outlet.
Procedure:
-
Pre-polymerization:
-
Charge the reactor with equimolar amounts of this compound and bisphenol A, and the catalyst (0.01 mol%).
-
Heat the mixture to 180°C under a nitrogen atmosphere with stirring until a homogeneous melt is formed.
-
Gradually reduce the pressure to 100 mmHg and increase the temperature to 220°C over 1 hour to distill off the pentanol.
-
-
Polycondensation:
-
Increase the temperature to 250-280°C and reduce the pressure to <1 mmHg.
-
Continue the reaction for 2-3 hours, monitoring the viscosity of the melt.
-
Once the desired viscosity is reached, cool the reactor and extrude the polymer.
-
Expected Properties of the Resulting Polycarbonate
| Property | Expected Value |
| Glass Transition Temperature (Tg) | 130-150°C |
| Molecular Weight (Mw) | 30,000-60,000 g/mol |
| Polydispersity Index (PDI) | 2.0-2.5 |
Note: These are expected values based on polycarbonates synthesized from other dialkyl carbonates.
Conclusion
This compound is a promising and environmentally benign precursor for a range of organic transformations. Its utility in transesterification, carbamate synthesis, and polycondensation reactions highlights its potential as a versatile building block in the chemical and materials industries. Further research into the specific reaction kinetics and optimization for this compound will undoubtedly expand its applications and contribute to the development of more sustainable synthetic methodologies.
References
- 1. Efficient synthesis of diphenyl carbonate from dibutyl carbonate and phenol using square-shaped Zn–Ti–O nanoplates as solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of Dipentyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of dipentyl carbonate using common analytical techniques. The protocols are designed to be adaptable to various laboratory settings and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.
Application Note:
GC-MS analysis allows for the determination of the purity of this compound and the identification of potential impurities or degradation products. The retention time provides a quantitative measure for compound identification under specific chromatographic conditions, while the mass spectrum offers a unique fragmentation pattern that serves as a chemical fingerprint for the molecule.
Quantitative Data:
The following table summarizes the expected quantitative data for this compound based on typical GC-MS analysis of similar aliphatic carbonates. The exact retention time will vary depending on the specific instrument and conditions.
| Parameter | Expected Value |
| Retention Time (t_R) | Variable (dependent on column and temperature program) |
| Molecular Ion (M+) | m/z 202 |
| Key Fragment Ions | m/z 157, 129, 101, 70, 43 |
Experimental Protocol:
a) Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Create a series of calibration standards by diluting the stock solution to the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
b) GC-MS Instrument Parameters:
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| MS System | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 35-350 |
c) Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
For quantitative analysis, generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in unknown samples by interpolating their peak areas on the calibration curve.
Workflow Diagram:
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Application Note:
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The chemical shifts, splitting patterns, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a complete picture of the molecule's connectivity.
Quantitative Data:
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These are estimated values based on known chemical shift ranges for similar functional groups.[1][2][3][4][5][6]
Predicted ¹H NMR Data (CDCl₃, 400 MHz):
| Protons | Multiplicity | Integration | Chemical Shift (δ, ppm) |
| CH₃ (terminal) | Triplet | 6H | ~0.9 |
| -CH₂- (penultimate) | Sextet | 4H | ~1.4 |
| -CH₂- (middle) | Multiplet | 4H | ~1.3 |
| O-CH₂- | Triplet | 4H | ~4.1 |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz):
| Carbon | Chemical Shift (δ, ppm) |
| C=O (carbonate) | ~155 |
| O-CH₂ | ~68 |
| -CH₂- (adjacent to O-CH₂) | ~28 |
| -CH₂- (middle) | ~22 |
| CH₃ | ~14 |
Experimental Protocol:
a) Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.
-
Transfer the solution to a 5 mm NMR tube.
b) NMR Instrument Parameters (400 MHz Spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Acquisition Time | ~4 s | ~1-2 s |
| Relaxation Delay | 1 s | 2 s |
| Number of Scans | 8-16 | 256-1024 |
| Spectral Width | 0-12 ppm | 0-220 ppm |
c) Data Analysis:
-
Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and splitting patterns to assign the signals to the respective protons and carbons in the this compound structure.
Logical Relationship Diagram:
Caption: Logical relationship of NMR data for structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule based on their characteristic infrared absorption frequencies.
Application Note:
FTIR analysis of this compound is primarily used to confirm the presence of the carbonate functional group. The strong carbonyl (C=O) stretching vibration and the C-O stretching vibrations are key diagnostic peaks. This technique is also useful for monitoring reactions involving this compound, such as its synthesis or degradation, by observing the appearance or disappearance of these characteristic peaks.
Quantitative Data:
The following table lists the expected characteristic infrared absorption peaks for this compound.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (alkyl) | Stretching | 2960-2850 | Strong |
| C=O (carbonate) | Stretching | ~1740 | Very Strong |
| C-O | Stretching | ~1260 | Strong |
Experimental Protocol:
a) Sample Preparation (Neat Liquid):
-
Place one drop of neat this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, for transmission spectroscopy, place a thin film of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
b) FTIR Instrument Parameters:
| Parameter | Setting |
| Spectrometer | PerkinElmer Spectrum Two or equivalent |
| Accessory | ATR or Transmission |
| Spectral Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 |
| Background | Collect a background spectrum of the empty ATR crystal or clean salt plates. |
c) Data Analysis:
-
Collect the sample spectrum and perform a background subtraction.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule.
-
Compare the obtained spectrum with a reference spectrum if available.
Experimental Workflow Diagram:
References
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. 13Carbon NMR [chem.ch.huji.ac.il]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Troubleshooting & Optimization
Technical Support Center: Dipentyl Carbonate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield of dipentyl carbonate (DPC) synthesis, primarily focusing on the environmentally friendly transesterification route from dimethyl carbonate (DMC) and 1-pentanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and environmentally friendly method for synthesizing this compound?
A1: The most prevalent green method is the transesterification of a dialkyl carbonate, such as dimethyl carbonate (DMC), with 1-pentanol. This approach avoids the use of highly toxic reagents like phosgene, which was used in older methods. The reaction is typically carried out in the presence of a catalyst and involves removing the methanol byproduct to drive the reaction to completion.
Q2: What is the general reaction scheme for this compound synthesis via transesterification?
A2: The synthesis is a two-step equilibrium-limited reaction. First, dimethyl carbonate reacts with 1-pentanol to form an intermediate, methyl pentyl carbonate (MPC), and methanol. In the second step, MPC reacts with another molecule of 1-pentanol to produce the final product, this compound (DPC), and another molecule of methanol.
Q3: Why is my this compound yield consistently low?
A3: Low yield is a common issue in this equilibrium-limited reaction. The primary causes include:
-
Inefficient Byproduct Removal: The methanol produced must be continuously removed from the reaction mixture to shift the equilibrium towards the products.
-
Catalyst Inactivity: The chosen catalyst may have low activity, or it may have deactivated over time.
-
Suboptimal Reaction Conditions: Temperature, pressure, and reactant molar ratios significantly impact equilibrium and reaction rate.
-
Side Reactions: Undesirable side reactions can consume reactants and reduce the selectivity towards this compound.
Q4: How does the choice of catalyst impact the synthesis?
A4: The catalyst is crucial for accelerating the reaction rate. Both homogeneous and heterogeneous catalysts can be used. Basic catalysts, such as certain ionic liquids (e.g., [bmIm]OH) and metal oxides, have shown high activity and selectivity.[1] The choice of catalyst affects not only the yield but also the ease of separation from the final product. Heterogeneous catalysts are often preferred for easier recovery and reuse.[2]
Troubleshooting Guide
Problem 1: Low conversion of 1-pentanol and DMC.
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | Select a more active catalyst. Basic ionic liquids or organo-titanium compounds have demonstrated high activity.[1] Ensure the catalyst is not poisoned or deactivated. For heterogeneous catalysts, check for proper activation procedures. |
| Reaction Temperature Too Low | Transesterification is often an endothermic reaction, so increasing the temperature can favor product formation.[3] Optimize the temperature based on the catalyst's thermal stability and boiling points of reactants. A typical range is 110-180°C.[1] |
| Ineffective Methanol Removal | The equilibrium must be shifted by removing the methanol byproduct. Use a distillation column or apply a vacuum to continuously remove methanol as it forms.[4] Reactive distillation is an advanced technique that combines reaction and separation in a single unit.[5][6] |
Problem 2: High conversion, but low selectivity to this compound (DPC).
| Possible Cause | Suggested Solution |
| Formation of Side Products | At higher temperatures, undesirable side reactions, such as the formation of ethers (e.g., methyl pentyl ether), can occur.[7] Lowering the reaction temperature or choosing a more selective catalyst can mitigate this. For instance, certain organo-titanium catalysts have shown DPC selectivity as high as 99.6% under optimal conditions.[1] |
| Reaction Stopped Prematurely | The reaction proceeds through the intermediate methyl pentyl carbonate (MPC). If the reaction time is too short, the product mixture will contain a high concentration of MPC. Increase the reaction time to allow for the conversion of MPC to DPC. |
| Incorrect Reactant Ratio | The stoichiometry of the overall reaction is 2 moles of 1-pentanol to 1 mole of DMC. Using a molar excess of one reactant can influence selectivity. An excess of 1-pentanol (e.g., a 4:1 molar ratio of 1-pentanol to DMC) has been shown to improve DPC yield.[1] |
Comparative Data on Catalytic Performance
The selection of a suitable catalyst and optimal reaction conditions are critical for maximizing yield. The following table summarizes the performance of different catalytic systems reported in the literature.
| Catalyst | Reactants | Molar Ratio (Pentanol:DMC) | Temperature (°C) | Time (h) | DPC Yield (%) | Reference |
| [bmIm]OH (Ionic Liquid) | 1-Pentanol, DMC | 4:1 | 110 | 4 | 75.8 | [1] |
| Organo-titanium compounds | Methyl Pentyl Carbonate (MPC) | N/A (Disproportionation) | 180 | 3 | >90 (from MPC) | [1] |
| PbO-ZrO₂ | Methyl Phenyl Carbonate | N/A (Disproportionation) | 200 | 2.5 | >76 (DPC from MPC) | [8] |
Note: Data for similar transesterification systems (e.g., synthesis of diphenyl carbonate) are included to provide a broader context on effective catalyst types.
Experimental Protocols & Workflows
General Experimental Protocol for this compound Synthesis
This protocol is a generalized procedure for the batch synthesis of this compound via transesterification.
Materials:
-
Dimethyl Carbonate (DMC)
-
1-Pentanol
-
Catalyst (e.g., 1-butyl-3-methylimidazolium hydroxide, [bmIm]OH, at 2 wt% relative to reactants)
Apparatus:
-
A three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser connected to a distillation setup.
-
Heating mantle.
Procedure:
-
Charging Reactants: Charge the three-necked flask with dimethyl carbonate and 1-pentanol. A molar ratio of 1:4 (DMC:1-Pentanol) is recommended for high yield.[1]
-
Adding Catalyst: Add the catalyst to the reaction mixture (e.g., 2.0% by weight of the total reactants).[1]
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 110°C) with constant stirring.
-
Byproduct Removal: Continuously remove the methanol byproduct via distillation to drive the reaction forward.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them using Gas Chromatography (GC).
-
Reaction Completion: Continue the reaction for a set duration (e.g., 4 hours) or until the conversion of the limiting reactant ceases to increase.[1]
-
Purification: After cooling, separate the catalyst from the product mixture. If a heterogeneous catalyst is used, this can be done by filtration.[2] The crude product is then purified by vacuum distillation to isolate the this compound.
Visual Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Design of Diphenyl Carbonate Process via Reactive Distillation Configuration | Chemical Engineering Transactions [cetjournal.it]
- 7. Diphenyl carbonate - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude Dipentyl Carbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude dipentyl carbonate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Disclaimer: Detailed experimental data and protocols specifically for the purification of this compound are limited in publicly available scientific literature. The following guidance is based on established principles for the purification of similar dialkyl and diaryl carbonates, and general organic chemistry techniques. Researchers should consider this information as a starting point and optimize the procedures for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities in your crude this compound will largely depend on the synthetic route used. For the common synthesis via transesterification of dimethyl carbonate (DMC) with 1-pentanol, you can expect the following impurities:
-
Unreacted Starting Materials: Dimethyl carbonate and 1-pentanol.
-
Catalyst Residues: Depending on the catalyst used (e.g., ionic liquids, metal oxides), residual amounts may be present in the crude product.
-
Byproducts: Methanol is a common byproduct of the transesterification reaction.[1] Other potential byproducts could arise from side reactions, although specific examples for this compound are not extensively documented.
Q2: What are the recommended primary purification methods for this compound?
A2: Based on the purification strategies for similar compounds like diphenyl carbonate, the primary methods for purifying this compound are:
-
Vacuum Distillation: This is a highly effective method for separating this compound from lower-boiling impurities like residual alcohols and DMC, as well as higher-boiling catalyst residues.
-
Crystallization: Melt crystallization or solvent-based crystallization can be employed to achieve high purity.[2][3] This method is particularly useful for removing closely boiling isomers or other crystalline impurities.
-
Washing/Extraction: A preliminary wash with water or a mild alkaline solution can help remove certain catalysts and water-soluble impurities.
Q3: Can I use the same purification methods for this compound as for diphenyl carbonate?
A3: While the general principles of purification (distillation, crystallization) are applicable to both, the specific conditions will differ significantly due to the differences in their physical properties (e.g., boiling point, melting point, solubility). You will need to adapt parameters such as temperature, pressure, and solvent choice for this compound.
Troubleshooting Guide
Issue 1: Low Purity After a Single Distillation
-
Q: I performed a vacuum distillation, but my this compound is still not pure. What could be the issue?
-
A: This could be due to several factors:
-
Inefficient Fractionation: Your distillation column may not have enough theoretical plates to separate components with close boiling points. Consider using a packed column or a column with a higher plate count.
-
Azeotrope Formation: Although not specifically documented for this compound, azeotropes with residual alcohols or other byproducts are a possibility. You may need to employ a different purification technique, such as extractive distillation or crystallization, to break the azeotrope.
-
Incorrect Pressure/Temperature: The vacuum level and heating mantle temperature must be carefully controlled to ensure a good separation. Fluctuations can lead to co-distillation of impurities.
-
Issue 2: Low Yield During Crystallization
-
Q: My yield of pure this compound after crystallization is very low. How can I improve it?
-
A: Low yield in crystallization is often related to:
-
Suboptimal Solvent Choice: The ideal solvent is one in which this compound has high solubility at high temperatures and low solubility at low temperatures. You may need to screen several solvents or solvent mixtures. For diphenyl carbonate, ethanol and mixtures of ethanol and water have been shown to be effective.[3]
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals and trap impurities. A slower, controlled cooling rate is generally preferred.
-
Insufficient Supersaturation: If the initial concentration of this compound in the solvent is too low, crystallization may be incomplete. Ensure you are creating a sufficiently supersaturated solution.
-
Issue 3: Product Discoloration
-
Q: My purified this compound has a slight color. What is the cause and how can I fix it?
-
A: Discoloration can be caused by trace impurities or thermal degradation.
-
Thermal Decomposition: If you are using high temperatures during distillation, your product might be decomposing. Try to lower the distillation temperature by using a higher vacuum.
-
Catalyst Residues: Some metal-based catalysts can cause discoloration. An initial wash or treatment with an appropriate chelating agent might be necessary before distillation.
-
Activated Carbon Treatment: Treating the crude product with activated carbon before the final purification step can often remove colored impurities.
-
Data Presentation
Table 1: Comparison of Purification Methods for Carbonates (Adapted from Diphenyl Carbonate Data)
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | > 99.5% | > 90% | Effective for separating volatile impurities; scalable. | Potential for thermal degradation; may not remove azeotropes. |
| Melt Crystallization | > 99.9% | 70-85% | Can achieve very high purity; solvent-free. | Requires specialized equipment; may be slow. |
| Solvent Crystallization | > 99.5% | > 93%[4] | High purity and yield; can be performed with standard lab equipment. | Requires solvent selection and removal; potential for solvent inclusion in crystals. |
| Watering-Out Crystallization | > 99.6% | > 93%[3] | Integrates extraction and crystallization; effective for removing specific impurities.[5] | Requires a specific solvent system (e.g., ethanol-water). |
Note: The data in this table is primarily based on the purification of diphenyl carbonate and should be used as a general guideline for this compound.
Experimental Protocols
Protocol 1: General Procedure for Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a fractionating column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently.
-
Fraction Collection: Collect the different fractions as they distill over at different temperatures. The first fraction will likely contain lower-boiling impurities. The main fraction should be collected at the expected boiling point of this compound under the applied vacuum.
-
Termination: Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.
-
Analysis: Analyze the purity of the collected fractions using appropriate analytical techniques (e.g., GC, NMR).
Protocol 2: General Procedure for Solvent Crystallization
-
Solvent Selection: Choose a suitable solvent or solvent system based on preliminary solubility tests.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Determine the purity of the crystals and the composition of the mother liquor to assess the efficiency of the crystallization.
Mandatory Visualizations
Caption: Experimental workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US5495038A - Process for the purification of diphenyl carbonate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN1775735A - Technical method for purifying diphenyl carbonate by liquation crystalline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Dipentyl Carbonate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dipentyl carbonate. The focus is on identifying and mitigating common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and environmentally friendly method for synthesizing this compound is the transesterification of a dialkyl carbonate, such as dimethyl carbonate (DMC), with 1-pentanol.[1] This reaction is typically catalyzed by a basic or organometallic catalyst.[1] The process involves the stepwise substitution of the methyl groups of DMC with pentyl groups, releasing methanol as a byproduct.
Q2: What are the expected primary side reactions in the synthesis of this compound via transesterification of DMC with 1-pentanol?
The primary side reactions are analogous to those observed in similar transesterification reactions for other dialkyl carbonates. The most likely side products include:
-
Methyl Pentyl Ether: Formed through the alkylation of 1-pentanol by dimethyl carbonate, especially at higher temperatures.
-
Dipentyl Ether: May be formed through the decomposition of this compound or the dehydration of 1-pentanol under certain catalytic conditions.
-
Methyl Pentyl Carbonate: This is the intermediate in the stepwise reaction. Incomplete reaction will result in its presence as an impurity.
Q3: How can I minimize the formation of methyl pentyl ether?
The formation of methyl pentyl ether is favored at higher temperatures. To minimize this side reaction, it is advisable to:
-
Maintain the reaction temperature within the optimal range for the specific catalyst being used.
-
Optimize the catalyst to favor the transesterification pathway over the etherification pathway.
-
Use a molar excess of 1-pentanol to shift the equilibrium towards the formation of this compound.
Q4: What is the role of the catalyst in controlling selectivity?
The choice of catalyst is crucial for maximizing the yield of this compound and minimizing side reactions. Basic catalysts, such as ionic liquids ([bmIm]OH), have been shown to be effective.[1] The catalyst influences the reaction mechanism and can be optimized to enhance the selectivity towards the desired carbonate product over ether byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Catalyst deactivation. 4. Equilibrium limitation. | 1. Increase reaction time or catalyst loading. 2. Optimize the reaction temperature based on literature for the specific catalyst. 3. Ensure the catalyst is fresh or properly activated. 4. Remove methanol byproduct during the reaction to shift the equilibrium.[1] |
| Presence of Methyl Pentyl Carbonate Impurity | Incomplete conversion of the intermediate to the final product. | 1. Increase the reaction time. 2. Increase the molar ratio of 1-pentanol to dimethyl carbonate. |
| Significant Formation of Methyl Pentyl Ether | Reaction temperature is too high, promoting the etherification side reaction. | 1. Lower the reaction temperature. 2. Screen for a more selective catalyst that favors transesterification at lower temperatures. |
| Formation of Dipentyl Ether | Possible decomposition of this compound at high temperatures or dehydration of 1-pentanol catalyzed by acidic sites on the catalyst. | 1. Reduce the reaction temperature. 2. Use a catalyst with low acidity. |
| Difficulty in Product Purification | The boiling points of this compound and potential side products may be close. | 1. Utilize fractional distillation under reduced pressure for separation. 2. Employ column chromatography for high-purity applications. |
Experimental Protocols
General Protocol for this compound Synthesis via Transesterification
This protocol is a general guideline and may require optimization based on the specific catalyst and equipment used.
-
Reactant and Catalyst Preparation:
-
Ensure dimethyl carbonate and 1-pentanol are of high purity and dry.
-
Prepare the catalyst as per the manufacturer's instructions or literature procedures. An example is the use of the ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH).[1]
-
-
Reaction Setup:
-
Assemble a reaction vessel equipped with a magnetic stirrer, a temperature controller, a condenser, and a means to remove methanol (e.g., a distillation head).
-
Charge the reactor with dimethyl carbonate, 1-pentanol (a common molar ratio is 1:4 of DMC to 1-pentanol), and the catalyst (e.g., 2.0 mol% relative to DMC).[1]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with constant stirring.[1]
-
Continuously remove the methanol byproduct by distillation to drive the reaction towards the product.
-
Monitor the reaction progress by taking aliquots and analyzing them using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst (if heterogeneous) by filtration. If a homogeneous catalyst is used, it may require a specific work-up procedure to be removed.
-
Purify the crude product by fractional distillation under reduced pressure to isolate the this compound.
-
Analytical Method for Reaction Monitoring
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for monitoring the reaction progress and identifying the products and byproducts.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injection: A small aliquot of the reaction mixture is diluted in a suitable solvent (e.g., dichloromethane) before injection.
-
Temperature Program: A temperature ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to separate the volatile starting materials from the higher-boiling products.
-
Detection: Mass spectrometry will help in the identification of the peaks corresponding to dimethyl carbonate, 1-pentanol, methyl pentyl carbonate, this compound, methyl pentyl ether, and dipentyl ether based on their mass spectra. Quantification can be done using an internal standard.
-
Diagrams
Caption: Reaction scheme for this compound synthesis and potential side reactions.
Caption: A logical workflow for troubleshooting this compound synthesis.
References
Technical Support Center: Optimizing Dipentyl Carbonate Formation
Welcome to the technical support center for the synthesis of dipentyl carbonate. This resource is designed for researchers, scientists, and professionals in drug development to assist with optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of this compound lower than expected?
Possible Causes:
-
Reversible Reaction: The transesterification reaction to form this compound is often reversible. The presence of the methanol byproduct can shift the equilibrium back towards the reactants, thus lowering the yield of the desired product.
-
Catalyst Deactivation: The catalyst may lose its activity during the reaction due to impurities in the reactants or degradation under the reaction conditions.
-
Suboptimal Reaction Temperature: The reaction temperature may not be optimal for the specific catalyst and reactants being used.
-
Incorrect Stoichiometry: An inappropriate molar ratio of dimethyl carbonate (DMC) to 1-pentanol can limit the conversion to the final product.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.
Solutions:
-
Methanol Removal: Continuously remove methanol from the reaction mixture as it forms. This can be achieved by distillation, which will drive the equilibrium towards the formation of this compound.[1]
-
Catalyst Quality and Loading: Ensure the catalyst is of high purity and use an optimal catalyst loading. For instance, when using the ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH), a catalyst dosage of 2.0% has been shown to be effective.[1]
-
Temperature Optimization: Systematically vary the reaction temperature to find the optimum for your specific catalytic system. A temperature of 110 °C has been found to be optimal for the synthesis using [bmIm]OH.[1]
-
Reactant Ratio: Optimize the molar ratio of the reactants. A molar ratio of 1:4 for n(DMC):n(1-PeOH) has been reported to provide a high yield.[1]
-
Reaction Time: Monitor the reaction progress over time to determine the optimal reaction duration. A reaction time of 4 hours has been shown to be effective in specific systems.[1]
Q2: How can I minimize the formation of byproducts?
Possible Byproducts:
While specific side reactions for this compound synthesis are not extensively documented in readily available literature, analogous transesterification reactions suggest potential byproducts could include:
-
Methyl pentyl carbonate: This is the intermediate product in the two-step transesterification of DMC with 1-pentanol. Incomplete reaction will result in its presence.
-
Dipentyl ether: Although less common under typical transesterification conditions, ether formation from the alcohol is a possibility, especially at higher temperatures or with certain catalysts.
Solutions:
-
Drive the Reaction to Completion: To minimize the presence of the intermediate, methyl pentyl carbonate, ensure the reaction goes to completion by optimizing reaction time, temperature, and efficient removal of methanol.
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity. Basic catalysts are generally preferred for transesterification.
-
Temperature Control: Avoid excessively high temperatures that might promote side reactions like ether formation.
Q3: What are the best methods for purifying this compound?
Purification Challenges:
-
Separating the product from unreacted 1-pentanol and the intermediate methyl pentyl carbonate.
-
Removing the catalyst, especially if it is a homogeneous catalyst.
Recommended Purification Methods:
-
Distillation: Fractional distillation is a common and effective method for purifying dialkyl carbonates. The different boiling points of this compound, 1-pentanol, and methyl pentyl carbonate should allow for their separation.
-
Washing: If an ionic liquid catalyst is used, it can often be separated by washing the reaction mixture with water, as many ionic liquids are water-soluble. The organic layer containing the product can then be separated and dried.
-
Crystallization: For solid carbonates, crystallization can be an effective purification technique. While this compound is a liquid at room temperature, this method could be applicable for other, higher molecular weight dialkyl carbonates.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective method for synthesizing this compound?
A widely reported method is the transesterification of dimethyl carbonate (DMC) with 1-pentanol.[1] This reaction is typically catalyzed by a basic catalyst, such as an ionic liquid like 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH).[1]
Q2: What are the key reaction parameters to control for optimal this compound yield?
The key parameters to optimize are:
-
Reaction Temperature: Influences reaction rate and selectivity.
-
Reaction Time: Determines the extent of conversion.
-
Catalyst Dosage: Affects the reaction rate.
-
Molar Ratio of Reactants: Impacts the equilibrium position.[1]
Q3: Can the catalyst be recycled and reused?
Yes, certain catalysts can be recycled. For example, the ionic liquid [bmIm]OH has been shown to be reusable for up to five times with only a slight decrease in catalytic activity.[1] Catalyst reusability is an important factor for developing a more sustainable and cost-effective process.
Experimental Protocols
Synthesis of this compound via Transesterification using an Ionic Liquid Catalyst
This protocol is based on the method described for the synthesis of this compound using 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) as a catalyst.[1]
Materials:
-
Dimethyl carbonate (DMC)
-
1-Pentanol
-
1-butyl-3-methylimidazolium hydroxide ([bmIm]OH)
-
Reaction flask equipped with a magnetic stirrer, reflux condenser, and a distillation setup to remove methanol.
Procedure:
-
Charge the reaction flask with dimethyl carbonate and 1-pentanol in a 1:4 molar ratio.
-
Add the [bmIm]OH catalyst to the reaction mixture at a dosage of 2.0% by weight relative to the reactants.
-
Heat the reaction mixture to 110 °C with constant stirring.
-
Continuously remove the methanol byproduct by distillation as the reaction proceeds.
-
Maintain the reaction at 110 °C for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The catalyst can be separated, and the product can be purified by fractional distillation.
Data Presentation
Table 1: Optimized Reaction Conditions for this compound Synthesis using [bmIm]OH Catalyst.[1]
| Parameter | Optimal Value |
| Reaction Temperature | 110 °C |
| Reaction Time | 4 hours |
| Catalyst Dosage | 2.0% (by weight) |
| Molar Ratio (DMC:1-Pentanol) | 1:4 |
| Reported Yield | Up to 75.81% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Troubleshooting dipentyl carbonate decomposition
Welcome to the Technical Support Center for dipentyl carbonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a dialkyl carbonate, an organic compound with the formula (C₅H₁₁O)₂CO. It is primarily used as a plasticizer, a solvent in various chemical reactions, and as an intermediate in the synthesis of other organic compounds. In the pharmaceutical industry, it can be utilized in drug formulation and as a reagent in the synthesis of active pharmaceutical ingredients.
Q2: What are the main decomposition pathways for this compound?
While specific data for this compound is limited, based on the behavior of other dialkyl carbonates, the primary decomposition pathways are likely:
-
Hydrolysis: Reaction with water, often catalyzed by acids or bases, to produce 1-pentanol and carbon dioxide.
-
Thermal Decomposition: At elevated temperatures, this compound may decompose. The exact products can vary, but for similar long-chain dialkyl carbonates, this can lead to the formation of byproducts that reduce the overall yield of the desired product.[1]
-
Transesterification: In the presence of other alcohols and a suitable catalyst, this compound can undergo transesterification, leading to the formation of different carbonate esters.
Q3: How should I properly store this compound to minimize decomposition?
To ensure the stability of this compound, it is recommended to:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture ingress, which can lead to hydrolysis.
-
Store away from strong acids, strong bases, and strong oxidizing agents to prevent catalytic decomposition.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction in this compound Synthesis via Transesterification
The synthesis of this compound is often achieved through the transesterification of a simpler dialkyl carbonate, such as dimethyl carbonate (DMC), with 1-pentanol. Low yields can be a common issue.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For the synthesis of dinonyl carbonate (a similar long-chain dialkyl carbonate), a temperature of 473 K (200 °C) was found to be optimal.[1] Temperatures that are too high can lead to decomposition of the product.[1] | Increased yield of this compound. |
| Incorrect Molar Ratio of Reactants | Adjust the molar ratio of dimethyl carbonate to 1-pentanol. An excess of 1-pentanol can help to shift the equilibrium towards the product. | Improved conversion of the limiting reactant. |
| Insufficient Catalyst Activity or Inappropriate Catalyst | Ensure the catalyst is active and suitable for the reaction. For long-chain dialkyl carbonates, catalysts like dibutyltin oxide have shown good activity.[1] Consider catalyst screening if the current one is ineffective. | Enhanced reaction rate and higher yield. |
| Inefficient Removal of Methanol Byproduct | The transesterification reaction is often an equilibrium process.[1] Continuous removal of the methanol byproduct (e.g., by distillation) is crucial to drive the reaction to completion. | Shift in equilibrium, leading to a higher conversion to this compound. |
| Extended Reaction Time Leading to Decomposition | Optimize the reaction time. Prolonged reaction times, especially at elevated temperatures, can lead to the decomposition of the desired this compound product.[1] | Maximized yield by stopping the reaction before significant product decomposition occurs. |
Issue 2: Presence of Impurities in the this compound Product
The purity of this compound is crucial for its subsequent applications. The presence of impurities can indicate decomposition or side reactions.
Common Impurities and Identification:
| Impurity | Likely Source | Recommended Analytical Method |
| 1-Pentanol | Hydrolysis of this compound. | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) |
| Unreacted Starting Materials (e.g., Dimethyl Carbonate, 1-Pentanol) | Incomplete reaction during synthesis. | GC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Byproducts from Side Reactions | Depending on the synthesis route, various side products can form. For example, in urea-based synthesis, biuret can be a byproduct.[1] | GC-MS, Fourier-Transform Infrared (FTIR) Spectroscopy, NMR Spectroscopy[2][3][4][5][6][7][8] |
| Water | Ingress from the environment or incomplete drying of reactants/solvents. | Karl Fischer Titration |
Troubleshooting Steps:
-
Confirm the Identity of the Impurity: Utilize the analytical methods listed in the table above to identify the unknown substance.
-
Trace the Source: Based on the identity of the impurity, determine its likely origin (decomposition, side reaction, or contamination).
-
Implement Corrective Actions:
-
For Decomposition Products: Review storage conditions and handling procedures. Ensure the product is protected from moisture and excessive heat. For in-process decomposition, optimize reaction conditions (temperature, time).
-
For Unreacted Starting Materials: Re-evaluate the synthesis protocol. Consider adjusting stoichiometry, catalyst loading, reaction time, or purification methods.
-
For Side Reaction Byproducts: Modify the reaction conditions to disfavor the formation of the byproduct. This may involve changing the catalyst, temperature, or solvent.
-
For Water Contamination: Ensure all reactants, solvents, and equipment are thoroughly dried before use. Store the final product under anhydrous conditions.
-
Experimental Protocols
Protocol 1: General Procedure for Synthesis of this compound via Transesterification
This protocol is based on the synthesis of similar long-chain dialkyl carbonates and provides a general guideline.[1]
Materials:
-
Dimethyl carbonate (DMC)
-
1-Pentanol
-
Dibutyltin oxide (catalyst)
-
Reaction flask equipped with a reflux condenser and a distillation setup
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Charge the reaction flask with dimethyl carbonate, 1-pentanol, and the dibutyltin oxide catalyst. A typical molar ratio of urea (as a precursor to the carbonate) to alcohol for similar syntheses is 1:2.[1]
-
Heat the reaction mixture to the desired temperature (e.g., starting with a range of 150-200°C) with continuous stirring.
-
Continuously remove the methanol byproduct via distillation to drive the reaction forward.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS) to determine the optimal reaction time.
-
Upon completion, cool the reaction mixture and separate the catalyst (if heterogeneous) by filtration.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Analysis of this compound Purity by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., HP-5MS).[3]
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane or acetone).
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 30-400
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Identify and quantify any impurity peaks by comparing their mass spectra to a library database and using an internal or external standard for quantification.
Visualizations
Caption: Primary decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting experimental issues.
References
- 1. asianpubs.org [asianpubs.org]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. Diphenyl carbonate | C13H10O3 | CID 7597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diphenyl carbonate [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Page loading... [guidechem.com]
Technical Support Center: Catalyst Deactivation in Dipentyl Carbonate Synthesis
Welcome to the technical support center for catalyst deactivation in dipentyl carbonate (DPC) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the transesterification process for DPC production.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of catalyst deactivation during the synthesis of this compound?
A1: Catalyst deactivation in this compound synthesis, primarily through the transesterification of dimethyl carbonate (DMC) with 1-pentanol, can be attributed to several factors. The main causes can be broadly categorized as poisoning, fouling, thermal degradation, and chemical transformation of the active catalyst phase.[1]
-
Poisoning: Impurities in the reactant stream can strongly chemisorb onto the active sites of the catalyst, rendering them inactive.[2]
-
Fouling/Coking: The deposition of heavy organic polymers on the catalyst surface and within its pores can block access to the active sites.[3]
-
Thermal Degradation: High reaction temperatures can lead to the growth of active phase crystallites, collapse of the support's pore structure, or undesirable solid-state reactions between the active phase and the support material.[1]
-
Chemical Transformation: The active catalyst can react with reactants, products, or byproducts to form less active or inactive species. For example, basic catalysts like calcium oxide (CaO) can be converted to calcium methoxide and eventually to inactive calcium carbonate (CaCO3).[4][5]
-
Leaching: The active components of the catalyst may dissolve into the reaction medium, leading to a loss of catalytic activity.
-
Water-Induced Deactivation: The presence of water, either in the feedstock or as a reaction byproduct, can lead to hydrolysis of the catalyst or promote undesirable side reactions that cause deactivation.[6]
Q2: My catalyst's activity is decreasing with each recycle. What could be the reason?
A2: A progressive decrease in catalyst activity upon recycling is a common issue. The likely causes include:
-
Incomplete Regeneration: The regeneration procedure may not be fully restoring the catalyst to its initial active state.
-
Accumulation of Poisons or Foulants: With each cycle, small amounts of impurities or polymeric byproducts can accumulate on the catalyst surface, leading to a gradual decline in performance.[3]
-
Structural Changes: Repeated use and regeneration cycles can induce irreversible changes in the catalyst's physical structure, such as sintering or pore collapse.[1]
-
Phase Transformation: For certain catalysts, like CaO, repeated exposure to the reaction environment can lead to a cumulative and often irreversible transformation into an inactive phase like CaCO3.[4][5]
Q3: Can the presence of water in my reactants affect the catalyst performance?
A3: Yes, water can significantly impact catalyst performance in several ways.[6] For base catalysts like CaO, water can react with the catalyst itself or with reactants like DMC, potentially leading to the formation of inactive species and reducing the catalyst's basicity.[5] For other types of catalysts, water can cause hydrolysis of the active sites.[7] It is crucial to use dry reactants and solvents to minimize water-induced deactivation.
Troubleshooting Guides
Issue 1: Rapid Loss of Catalytic Activity in the First Run
Symptoms:
-
A sharp drop in the conversion of reactants or the yield of this compound during the initial hours of the reaction.
-
The reaction fails to reach the expected conversion levels.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Analyze Reactant Purity: Use analytical techniques like GC-MS to check for impurities in dimethyl carbonate and 1-pentanol. 2. Purify Reactants: If impurities are detected, purify the reactants by distillation or other appropriate methods. |
| Presence of Water | 1. Use Anhydrous Reactants: Ensure that the reactants and any solvents used are thoroughly dried. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[6] |
| Improper Catalyst Activation | 1. Review Activation Protocol: Double-check the recommended activation procedure for your specific catalyst. 2. Activate Before Use: For many solid catalysts, heating at a specific temperature for a set duration is necessary to remove adsorbed water and other volatile impurities. For example, heating at 120°C for three hours before the reaction can be a starting point.[8] |
Issue 2: Gradual Catalyst Deactivation Over Multiple Cycles
Symptoms:
-
A noticeable decrease in this compound yield with each subsequent reuse of the catalyst.
-
Longer reaction times are required to achieve the same conversion as in previous runs.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Fouling by Polymeric Byproducts | 1. Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may minimize the formation of heavy byproducts. 2. Implement Regeneration: After each run, regenerate the catalyst by calcination or solvent washing to remove deposited polymers. |
| Chemical Transformation of Catalyst | 1. Characterize Spent Catalyst: Use techniques like X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) to analyze the used catalyst and identify any phase changes.[4] 2. Adjust Regeneration Protocol: If a specific chemical change is identified (e.g., formation of CaCO3 from CaO), tailor the regeneration process to reverse this transformation, such as high-temperature calcination.[4][5] |
| Leaching of Active Species | 1. Analyze Reaction Mixture: After filtration of the catalyst, analyze the liquid phase for the presence of leached active components. 2. Modify Catalyst Support: Consider using a different support material or a synthesis method that provides stronger anchoring of the active species. |
Catalyst Performance Data
The following table summarizes the performance and reusability of different catalysts used in carbonate synthesis. While some data may be from analogous reactions, it provides valuable insights into expected catalyst behavior.
| Catalyst | Reactants | DPC Yield/Conversion | Reusability | Deactivation Cause | Reference |
| [bmIm]OH | DMC + 1-Pentanol | 75.81% yield | Activity remained at 94% after 5 uses | Not specified | [9] |
| CaO | Glycerol + DMC | 94% GC yield (initial) | Rapid decrease in yield upon recycling | Phase transformation to CaCO3, decreased basicity | [4][5] |
| PbO-ZrO2 | Methyl Phenyl Carbonate | 76.6% MPC conversion | Maintained good activity after multiple recycles | Not specified | [7] |
| MgO nanosheets | Phenol + DMC | 95.7% selectivity | Activity completely restored after regeneration | Not specified, regenerated by vacuum calcination | [7] |
Experimental Protocols
Protocol 1: Catalyst Activity Testing for this compound Synthesis
-
Catalyst Activation: Activate the solid catalyst by heating it under vacuum or an inert atmosphere at a temperature and duration recommended for the specific catalyst (e.g., 120°C for 3 hours).[8]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the activated catalyst (e.g., 2.0 wt% relative to reactants).[9]
-
Reactant Addition: Add 1-pentanol and dimethyl carbonate (DMC) in the desired molar ratio (e.g., a 4:1 molar ratio of 1-pentanol to DMC).[9]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 110°C) and maintain vigorous stirring.[9]
-
Sampling and Analysis: Periodically withdraw small samples from the reaction mixture. Analyze the samples using Gas Chromatography (GC) to determine the conversion of reactants and the yield of this compound.
-
Catalyst Recovery: After the reaction, cool the mixture, separate the catalyst by filtration or centrifugation, wash it with a suitable solvent (e.g., methanol or acetone), and dry it for reuse or analysis.
Protocol 2: Regeneration of a Deactivated CaO-based Catalyst
-
Catalyst Recovery: After its use in the reaction, recover the CaO catalyst by filtration.
-
Washing: Wash the catalyst thoroughly with methanol to remove any adsorbed organic species.
-
Drying: Dry the washed catalyst in an oven at 100-120°C to remove residual solvent.
-
Calcination: Place the dried catalyst in a furnace and heat it to 900°C for a specified period (e.g., 2-3 hours) to decompose any formed calcium carbonate back to calcium oxide.[4][5]
-
Cooling and Storage: After calcination, cool the catalyst in a desiccator to prevent moisture absorption and store it in a tightly sealed container until the next use.
Visual Troubleshooting and Process Flows
Caption: Troubleshooting flowchart for catalyst deactivation.
Caption: Common catalyst deactivation mechanisms.
Caption: Experimental workflow for catalyst testing and regeneration.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. US8110698B2 - Process for producing diphenyl carbonate - Google Patents [patents.google.com]
- 4. research.lancaster-university.uk [research.lancaster-university.uk]
- 5. researchgate.net [researchgate.net]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Dipentyl Carbonate
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of dipentyl carbonate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in synthetically produced this compound?
A1: When this compound is synthesized via the common route of transesterification of dimethyl carbonate (DMC) with 1-pentanol, the primary impurities are typically:
-
Unreacted starting materials: 1-pentanol and dimethyl carbonate (DMC).
-
Byproduct: Methanol.
-
Intermediate: Methyl pentyl carbonate.
Q2: My final product shows a broad boiling point range during distillation. What could be the cause?
A2: A broad boiling point range strongly indicates the presence of impurities. The most likely culprits are residual 1-pentanol, dimethyl carbonate, or the intermediate methyl pentyl carbonate, all of which have different boiling points than this compound. Inefficient fractional distillation can also lead to poor separation and a broad boiling range in the collected fractions.
Q3: After purification, my this compound has a slight fruity odor. Is this normal?
A3: Pure this compound should be relatively odorless. A fruity odor often suggests the presence of residual 1-pentanol or other low molecular weight esters. Further purification by fractional distillation or washing with water may be necessary.
Q4: I am having trouble separating 1-pentanol from my product by distillation. What can I do?
A4: While there is a significant boiling point difference between 1-pentanol (~138 °C) and this compound (~241 °C), achieving a clean separation can sometimes be challenging, especially with simple distillation setups. Using a fractional distillation column with a high number of theoretical plates is crucial. Ensure a slow and steady distillation rate to allow for proper equilibration on the column packing. If distillation is still proving difficult, consider a liquid-liquid extraction with deionized water to remove the more polar 1-pentanol before the final distillation.
Q5: Can I use a method other than distillation for purification?
A5: Yes, other methods can be employed, either alone or in combination with distillation.
-
Liquid-Liquid Extraction: This is particularly effective for removing polar impurities like methanol and, to a lesser extent, 1-pentanol. Washing the crude product with deionized water can significantly reduce the alcohol content before final purification.
-
Column Chromatography: While possible, this method is generally less practical for large-scale purification of this compound due to the large volumes of solvent required. It is more suitable for small-scale, high-purity applications.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is designed to separate this compound from lower boiling point impurities such as methanol, dimethyl carbonate, and 1-pentanol, as well as the higher boiling intermediate, methyl pentyl carbonate.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all glassware is dry.
-
Sample Charging: Charge the crude this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation Process:
-
Begin heating the flask gently.
-
Carefully monitor the temperature at the distillation head.
-
Collect the fractions in separate, pre-weighed receiving flasks based on the boiling points of the expected components.
-
-
Fraction Collection:
-
Fraction 1 (Low-boiling impurities): Collect the initial fraction, which will primarily contain methanol (boiling point: ~65 °C) and dimethyl carbonate (boiling point: ~90 °C).
-
Fraction 2 (Intermediate impurity): A second fraction containing primarily 1-pentanol (boiling point: ~138 °C) should be collected.
-
Fraction 3 (Intermediate product): As the temperature rises further, a fraction containing methyl pentyl carbonate will distill. The boiling point of methyl pentyl carbonate is expected to be between that of 1-pentanol and this compound.
-
Fraction 4 (Pure this compound): Once the temperature stabilizes at the boiling point of this compound (approximately 241 °C), change the receiving flask to collect the purified product.
-
Residue: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential decomposition of the residue.
-
-
Analysis: Analyze the purity of the collected this compound fraction using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Purification by Liquid-Liquid Extraction
This protocol is useful as a pre-purification step to remove polar impurities before distillation.
Methodology:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent with a low boiling point, such as diethyl ether or dichloromethane.
-
Washing:
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the aqueous (bottom) layer. If using dichloromethane, the organic layer will be at the bottom.
-
Repeat the washing step two more times with fresh deionized water.
-
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to help remove any remaining water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Final Purification: The resulting this compound can be further purified by fractional distillation as described in Protocol 1.
Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or acetone).
-
GC-MS Parameters:
-
Column: Use a non-polar or mid-polar capillary column (e.g., HP-5ms, DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/minute.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Data Analysis: Identify the this compound peak and any impurity peaks by comparing their mass spectra with a library database and their retention times with known standards. Quantify the purity by calculating the peak area percentage.
Data Presentation
| Compound | Boiling Point (°C) | Molar Mass ( g/mol ) | Common Purification Method |
| Methanol | 64.7 | 32.04 | Fractional Distillation, Liquid-Liquid Extraction |
| Dimethyl Carbonate (DMC) | 90 | 90.08 | Fractional Distillation |
| 1-Pentanol | 138 | 88.15 | Fractional Distillation, Liquid-Liquid Extraction |
| Methyl Pentyl Carbonate | Not readily available, estimated ~170-190 | 146.18 | Fractional Distillation |
| This compound | ~241 | 202.29 | Fractional Distillation |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical relationship for selecting purification methods based on impurities.
Technical Support Center: Enhancing the Stability of Dipentyl Carbonate
Welcome to the Technical Support Center for dipentyl carbonate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experiments involving this compound. Here you will find answers to frequently asked questions and detailed guides to help ensure the integrity of your research.
Troubleshooting Guides
Issue: Unexpected Degradation of this compound During Synthesis or Storage
Question: My this compound sample shows signs of degradation, such as a change in appearance, viscosity, or the presence of impurities in analytical tests. What are the likely causes and how can I prevent this?
Answer:
This compound, like other long-chain dialkyl carbonates, is susceptible to degradation through several pathways, primarily hydrolysis and thermal decomposition. The presence of acidic or basic impurities, water, and elevated temperatures can significantly accelerate these processes.
Common Causes of Degradation:
-
Hydrolysis: Reaction with water, which can be catalyzed by acids or bases, breaks down this compound into 1-pentanol and carbon dioxide.
-
Thermal Decomposition: At elevated temperatures, this compound can decompose, potentially forming byproducts such as 1-pentene, 1-pentanol, and carbon dioxide.
-
Oxidation: While less common for saturated alkyl carbonates, prolonged exposure to oxygen, especially in the presence of light or heat, can lead to oxidative degradation.
Troubleshooting Steps & Preventative Measures:
-
Ensure Anhydrous Conditions: Water is a key reactant in hydrolysis.
-
Thoroughly dry all glassware and reaction components before synthesis.
-
Use anhydrous solvents and reagents.
-
Store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
-
-
Control pH: Acidic and basic conditions catalyze hydrolysis.
-
Neutralize any acidic or basic residues from the synthesis process. Consider washing with a dilute, weak base (e.g., sodium bicarbonate solution) followed by a deionized water wash, and then thoroughly drying the product.
-
If acidic catalysts are used in synthesis, ensure their complete removal during workup.
-
For storage, consider the use of acid scavengers if the presence of acidic impurities is suspected.
-
-
Maintain Appropriate Temperatures:
-
During synthesis, avoid unnecessarily high temperatures or prolonged heating. Follow established protocols for optimal temperature ranges.
-
For long-term storage, keep this compound in a cool, dark place. Refrigeration may be appropriate if the compound is a liquid at lower temperatures.
-
-
Minimize Oxygen and Light Exposure:
-
Store samples in amber glass vials or containers to protect from light.
-
Purge the storage container with an inert gas before sealing.
-
The addition of antioxidants can be considered for applications where oxidative stability is critical, although this is less common for simple dialkyl carbonates.
-
Issue: Inconsistent Yields in this compound Synthesis via Transesterification
Question: I am synthesizing this compound via transesterification of a lower dialkyl carbonate (e.g., dimethyl carbonate) with 1-pentanol, but my yields are inconsistent. What factors could be affecting the reaction outcome?
Answer:
The transesterification reaction to produce this compound is an equilibrium-driven process. Several factors can influence the reaction equilibrium and kinetics, leading to variable yields.
Key Factors Influencing Transesterification Yield:
-
Catalyst Activity: The choice and handling of the catalyst are critical.
-
Reaction Equilibrium: The removal of the lower boiling point alcohol byproduct (e.g., methanol from dimethyl carbonate) is essential to drive the reaction towards the formation of this compound.[2]
-
Reactant Stoichiometry: The molar ratio of the reactants can significantly impact the product distribution. An excess of 1-pentanol is often used to shift the equilibrium towards the desired product.[1][2]
-
Reaction Temperature and Time: The reaction needs to be conducted at an optimal temperature to ensure a reasonable reaction rate without causing thermal decomposition of the product. Reaction time must be sufficient to reach equilibrium.[1][2]
-
Purity of Reactants: Impurities in the starting materials, especially water, can interfere with the reaction and reduce yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation products depend on the degradation pathway:
-
Hydrolysis: 1-pentanol and carbon dioxide.
-
Thermal Decomposition: At lower temperatures, the main products are often an alkene (1-pentene), an alcohol (1-pentanol), and carbon dioxide. At very high temperatures (above 1100 K for diethyl carbonate), a more complex mixture of gases including ethylene, carbon dioxide, ethanol, hydrogen, carbon monoxide, methane, and ethane can be formed.[3][4]
Q2: How can I monitor the stability of my this compound sample?
A2: Several analytical techniques can be employed:
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques to separate and identify the parent compound and any volatile degradation products. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would indicate instability.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor changes in the chemical structure. The characteristic carbonate ester carbonyl peak (around 1740-1750 cm⁻¹) may decrease in intensity, while peaks corresponding to hydroxyl groups of the alcohol degradation product (around 3200-3600 cm⁻¹) may appear or increase.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to quantify the amount of this compound and its non-volatile degradation products over time.
Q3: What are suitable storage conditions for this compound?
A3: To maximize shelf life, store this compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place. Amber glass vials are recommended to protect against light.
Q4: Are there any recommended stabilizers for this compound?
A4: While specific data for this compound is limited, general strategies for stabilizing organic carbonates can be applied:
-
Acid Scavengers: If the degradation is suspected to be acid-catalyzed, small amounts of acid scavengers like epoxides or certain metal stearates can be considered.
-
Antioxidants: For applications where oxidative stability is a concern, hindered phenolic antioxidants (e.g., BHT) could potentially be used, although their necessity for a saturated dialkyl carbonate under normal storage conditions is low.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound stability, the following table provides generalized information based on studies of related dialkyl carbonates. Researchers should perform their own stability studies to determine precise degradation rates for this compound under their specific experimental conditions.
Table 1: General Stability Profile of Dialkyl Carbonates
| Parameter | Condition | Effect on Stability | Reference Compounds |
| pH | Acidic (low pH) | Accelerates hydrolysis. | Diethyl Carbonate |
| Basic (high pH) | Significantly accelerates hydrolysis. | Diethyl Carbonate | |
| Neutral (pH 7) | Hydrolysis is slow but still occurs, especially in the presence of water and elevated temperatures. For diphenyl carbonate, the half-life at pH 7 and 25°C is approximately 39.9 hours.[5] | Diphenyl Carbonate | |
| Temperature | Elevated Temperatures (e.g., > 150°C) | Can lead to thermal decomposition. For diethyl carbonate, decomposition products include ethylene, carbon dioxide, and ethanol.[3][4] | Diethyl Carbonate |
| Water Content | Presence of water | Promotes hydrolysis, leading to the formation of the corresponding alcohol and carbon dioxide. | Diphenyl Carbonate[5] |
| Catalysts | Acidic or Basic Catalysts | Can catalyze both synthesis (transesterification) and degradation (hydrolysis). | General Dialkyl Carbonates |
Experimental Protocols
Protocol 1: Synthesis of this compound via Transesterification
This protocol is adapted from the synthesis of this compound using an ionic liquid catalyst.[1][2]
Materials:
-
Dimethyl carbonate (DMC)
-
1-pentanol
-
1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) or another suitable basic catalyst
-
Three-necked round-bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Magnetic stirrer and heating mantle
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Set up a three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a distillation head to remove the methanol byproduct.
-
Ensure all glassware is oven-dried and assembled under a dry atmosphere.
-
Charge the flask with dimethyl carbonate, 1-pentanol, and the catalyst. A typical molar ratio of DMC to 1-pentanol is 1:4. The catalyst loading is typically around 2 mol% relative to the limiting reactant.[1][2]
-
Heat the reaction mixture to the desired temperature (e.g., 110-140°C) with vigorous stirring.
-
Continuously remove the methanol byproduct via distillation to drive the reaction equilibrium towards the product.
-
Monitor the reaction progress using GC or TLC. The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
If an ionic liquid catalyst is used, it may be separated by decantation or extraction. If a solid catalyst is used, it can be filtered off.
-
Wash the organic phase with deionized water to remove any remaining catalyst and byproducts.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent (excess 1-pentanol and any remaining DMC) under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation.
Protocol 2: Monitoring this compound Stability by Gas Chromatography (GC)
Objective: To quantify the concentration of this compound and detect the formation of volatile degradation products over time.
Instrumentation and Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
A non-polar or mid-polar capillary column (e.g., HP-5, DB-5, or equivalent) is generally suitable for separating this compound and its likely degradation products.
Sample Preparation:
-
Prepare a stock solution of high-purity this compound in a suitable anhydrous solvent (e.g., hexane or dichloromethane).
-
Prepare a series of calibration standards by diluting the stock solution.
-
For the stability study, store aliquots of the this compound sample under the desired conditions (e.g., different temperatures, pH values, or in the presence of water).
-
At specified time points, withdraw a sample, dilute it with the chosen solvent to fall within the calibration range, and add an internal standard if necessary for improved quantitation.
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL (split or splitless injection may be used depending on the concentration).
Data Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
For each time point in the stability study, determine the concentration of this compound using the calibration curve.
-
Monitor the appearance and growth of new peaks that may correspond to degradation products like 1-pentanol or 1-pentene.
-
Plot the concentration of this compound versus time to determine the degradation rate.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a this compound stability study.
Caption: Troubleshooting logic for this compound degradation.
References
Technical Support Center: Dipentyl Carbonate Production
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and navigating the challenges of scaling up dipentyl carbonate production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound, and what are their respective scale-up challenges?
A1: The two primary methods for synthesizing this compound are the phosgene method and the transesterification method.
-
Phosgene Method: This traditional method involves the reaction of pentanol with highly toxic phosgene. While the reaction conditions can be moderate, scaling up this process presents significant safety and environmental challenges due to the handling of phosgene and the production of chlorinated waste.[1][2]
-
Transesterification Method: This is a more environmentally friendly "green" alternative that avoids the use of phosgene.[3] A common route is the reaction of a dialkyl carbonate (like dimethyl carbonate) with 1-pentanol. The main scale-up challenges for this method include managing thermodynamic limitations, preventing catalyst deactivation, ensuring efficient removal of byproducts to drive the reaction forward, and dealing with heat and mass transfer issues in larger reactors.[3][4]
Q2: Why is catalyst selection and stability a major concern during the scale-up of the transesterification process?
A2: Catalyst performance is critical in the transesterification synthesis of this compound. During scale-up, several issues can arise:
-
Deactivation: The catalyst can deactivate over time due to poisoning by impurities in the feedstock, thermal degradation at higher temperatures, or mechanical stress in larger reactors.
-
Recovery and Reuse: Homogeneous catalysts, while often highly active, can be difficult to separate from the product mixture at a large scale, leading to product contamination and catalyst loss.[3] Heterogeneous catalysts are easier to separate but may have lower activity or be more prone to deactivation.[3]
-
Activity and Selectivity: A catalyst that performs well at the lab scale may exhibit different activity and selectivity at a larger scale due to variations in heat and mass transfer. This can lead to lower yields and the formation of unwanted byproducts.[3]
Q3: How do reaction equilibria and byproduct removal impact the yield of this compound at a larger scale?
A3: The transesterification reaction to produce this compound is typically reversible. To achieve a high yield, the equilibrium must be shifted towards the product side. This is usually accomplished by removing the byproduct (e.g., methanol when using dimethyl carbonate as a reactant) as it is formed.[5]
During scale-up, efficient byproduct removal becomes more challenging. In a larger reactor, the surface area-to-volume ratio decreases, which can make it more difficult to remove volatile byproducts from the bulk reaction mixture. Inefficient removal can lead to a lower reaction rate and a reduced final yield.
Q4: What are the common impurities encountered during the scale-up of this compound production, and how can they be minimized?
A4: Common impurities can include unreacted starting materials (1-pentanol, dimethyl carbonate), the intermediate product (methyl pentyl carbonate), and byproducts from side reactions such as ether formation. The presence of these impurities can be exacerbated at a larger scale due to longer reaction times or localized high temperatures ("hot spots") within the reactor.
To minimize impurities, it is important to:
-
Optimize reaction conditions (temperature, pressure, reaction time).
-
Ensure efficient mixing to maintain a uniform temperature throughout the reactor.
-
Use a highly selective catalyst to reduce the formation of unwanted byproducts.[3]
-
Implement an effective purification process, such as fractional distillation, to separate the desired product from impurities.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete conversion due to reaction equilibrium. | - Ensure efficient removal of the methanol byproduct through vacuum distillation. - Increase the molar ratio of 1-pentanol to dimethyl carbonate. |
| Catalyst deactivation. | - Test the activity of a fresh batch of catalyst on a small scale. - If using a heterogeneous catalyst, consider regeneration or replacement. | |
| Suboptimal reaction temperature. | - Verify the internal temperature of the reactor. - Perform small-scale experiments to determine the optimal temperature profile. | |
| Low Purity | Inefficient purification. | - Check the efficiency of the distillation column (e.g., number of theoretical plates, reflux ratio). - Analyze samples from different stages of purification to identify the source of the impurity. |
| Side reactions. | - Lower the reaction temperature to minimize the formation of byproducts. - Evaluate alternative catalysts with higher selectivity. | |
| Slow Reaction Rate | Poor mass transfer. | - Increase the agitation speed to improve mixing. - Ensure the catalyst is well-dispersed in the reaction mixture. |
| Insufficient heat transfer. | - Check for fouling on the reactor walls or heating coils. - Ensure the heating system is functioning correctly and can provide uniform heating. |
Key Experimental Protocols
Transesterification of Dimethyl Carbonate with 1-Pentanol
1. Materials:
-
Dimethyl carbonate (DMC)
-
1-Pentanol
-
Catalyst (e.g., basic ionic liquid [bmIm]OH, or a heterogeneous catalyst like calcined calcium carbide slag)[6][7]
-
Nitrogen gas for inert atmosphere
2. Experimental Setup:
-
A multi-neck round-bottom flask (for lab scale) or a jacketed glass reactor (for pilot scale) equipped with a mechanical stirrer, a temperature probe, a heating mantle or oil bath, and a distillation column connected to a vacuum source.
3. Procedure:
-
Charge the reactor with 1-pentanol and the catalyst.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 110-180°C) under a nitrogen atmosphere.
-
Slowly add the dimethyl carbonate to the reactor.
-
Apply a vacuum to facilitate the removal of the methanol byproduct, which will distill over.
-
Monitor the reaction progress by analyzing samples periodically using gas chromatography (GC).
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
If using a heterogeneous catalyst, filter it from the reaction mixture. If using a homogeneous catalyst, proceed to the purification step.
-
Purify the crude product by fractional distillation under reduced pressure to isolate the this compound.
Scale-up Considerations:
-
Heat Transfer: Ensure the reactor's heating system can provide uniform heating to the larger volume to avoid localized overheating.
-
Mass Transfer: The efficiency of stirring is crucial to ensure good mixing of reactants and catalyst.
-
Byproduct Removal: The distillation column and vacuum system must be adequately sized to handle the increased volume of methanol byproduct.
Quantitative Data Summary
The following table presents hypothetical data comparing a lab-scale and a pilot-scale synthesis of this compound via transesterification. This data illustrates common challenges encountered during scale-up, such as longer reaction times and slightly lower yields.
| Parameter | Lab Scale (1 L flask) | Pilot Scale (100 L reactor) |
| 1-Pentanol | 440 g (5.0 mol) | 44.0 kg (500 mol) |
| Dimethyl Carbonate | 112.5 g (1.25 mol) | 11.25 kg (125 mol) |
| Catalyst Loading | 2.0 wt% | 2.0 wt% |
| Reaction Temperature | 150°C | 150-160°C (potential for hot spots) |
| Reaction Time | 4 hours | 6-8 hours |
| Yield | ~75% | ~65-70% |
| Purity (after distillation) | >99% | >98% |
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: this compound synthesis pathway.
Caption: Experimental workflow diagram.
References
- 1. Shell nears phosgene-free feedstock link-up with polycarbonate major | Process Engineering [processengineering.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Calcium waste as a catalyst in the transesterification for demanding esters: scalability perspective [beilstein-journals.org]
Technical Support Center: Byproduct Analysis in Dipentyl Carbonate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproduct formation during the synthesis of dipentyl carbonate (DPC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts observed in the synthesis of this compound via transesterification of a dialkyl carbonate (e.g., dimethyl carbonate) with 1-pentanol?
A1: The most common byproducts in the transesterification synthesis of this compound are dipentyl ether and 1-pentene. Additionally, incomplete reaction can lead to the presence of the mixed carbonate, methyl pentyl carbonate. The formation of dipentyl ether and 1-pentene arises from side reactions of the 1-pentanol reactant, particularly under acidic conditions or at elevated temperatures.[1]
Q2: High levels of dipentyl ether are being detected in my reaction mixture. What are the likely causes and how can I minimize its formation?
A2: High concentrations of dipentyl ether are typically due to the acid-catalyzed dehydration of 1-pentanol. This can be exacerbated by:
-
Acidic Catalyst Residues: Ensure all equipment is free from acidic contaminants. If using an acid catalyst, its concentration should be optimized.
-
High Reaction Temperatures: Elevated temperatures can promote the dehydration of 1-pentanol.[1] It is advisable to conduct the reaction at the lowest effective temperature.
-
Prolonged Reaction Times: Extended reaction times can lead to an increase in byproduct formation.
To minimize dipentyl ether formation, consider using a basic or neutral catalyst and carefully controlling the reaction temperature and duration.
Q3: My GC-MS analysis shows a peak corresponding to 1-pentene. What is the origin of this byproduct?
A3: 1-Pentene is another byproduct of 1-pentanol dehydration.[1] The mechanism is similar to the formation of dipentyl ether but involves an intramolecular elimination of water from the alcohol. The same strategies used to reduce dipentyl ether formation will also be effective in minimizing the presence of 1-pentene.
Q4: I have an unexpected peak in my GC chromatogram. How can I identify it?
A4: Unexpected peaks can arise from various sources, including contaminants in the starting materials or side reactions. To identify an unknown peak:
-
Mass Spectrometry (MS): Analyze the mass spectrum of the unknown peak and compare it to spectral libraries (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR): If the unknown compound can be isolated, ¹H and ¹³C NMR spectroscopy can provide detailed structural information.
-
Review Reaction Conditions: Consider all possible side reactions based on your specific reactants, catalysts, and conditions. For example, in the synthesis of diphenyl carbonate, byproducts such as phenyl salicylate and xanthone can form through rearrangement of the product at high temperatures.[2]
Q5: How can I improve the selectivity towards this compound in my reaction?
A5: Improving selectivity involves optimizing reaction conditions to favor the desired transesterification reaction over side reactions. Key factors to consider include:
-
Catalyst Selection: The choice of catalyst is crucial. Basic catalysts, such as potassium carbonate or sodium methoxide, can be effective for transesterification while minimizing alcohol dehydration.
-
Temperature Control: Maintain a consistent and optimized reaction temperature.
-
Reactant Ratio: Using an excess of the carbonate reactant (e.g., dimethyl carbonate) can help drive the reaction towards the desired product.
-
Removal of Byproducts: In transesterification reactions, the removal of the alcohol byproduct (e.g., methanol when using dimethyl carbonate) can shift the equilibrium towards the formation of this compound.
Data Presentation: Byproduct Formation in Analogous Carbonate Synthesis
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes byproduct information from the closely related synthesis of diethyl carbonate from ethanol and dimethyl carbonate, which can serve as a useful reference.
| Catalyst | Temperature (°C) | Ethanol Conversion (%) | Diethyl Carbonate Selectivity (%) | Byproducts and Selectivity (%) | Reference |
| KF/Al₂O₃ | 150 | 96 | 61.6 | Ethyl methyl carbonate (38.4%) | [3] |
| CeO₂ | 140 | - | - | Diethyl ether (variable) | [4] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Reaction Mixture
This protocol outlines a general method for the qualitative and quantitative analysis of a this compound reaction mixture.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
2. Sample Preparation:
-
Quench the reaction if necessary. Methods for stopping transesterification reactions include catalyst removal or dilution with a suitable solvent.[5]
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or acetone). The dilution factor will depend on the concentration of the analytes.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
4. Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
For quantitative analysis, create a calibration curve using standards of known concentrations for this compound, dipentyl ether, and 1-pentene.
Protocol 2: NMR Analysis of this compound Reaction Mixture
¹H and ¹³C NMR can be used to identify and quantify the major components in the reaction mixture.
1. Sample Preparation:
-
Take a representative sample from the reaction mixture.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another inert compound with a distinct chemical shift) for quantitative analysis.
2. NMR Acquisition:
-
Acquire ¹H and ¹³C{¹H} spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
3. Data Analysis:
-
¹H NMR:
-
This compound: Expect a triplet around 4.1 ppm (O-CH₂ -), a multiplet around 1.7 ppm (-CH₂-CH₂ -CH₂-), a multiplet around 1.4 ppm (-CH₂ -CH₃), and a triplet around 0.9 ppm (-CH₂-CH₃ ).
-
Dipentyl Ether: Expect a triplet around 3.4 ppm (O-CH₂ -), and similar multiplets for the other alkyl protons as in this compound, but with different chemical shifts.
-
1-Pentanol: Look for the characteristic alcohol proton (OH) and the methylene group attached to the oxygen (around 3.6 ppm).
-
-
¹³C NMR:
-
This compound: The carbonyl carbon (C=O) will be a key signal around 155 ppm. The O-C H₂ carbon will appear around 68 ppm.
-
Dipentyl Ether: The O-C H₂ carbon will be shifted to around 71 ppm.
-
-
Quantification: Integrate the signals corresponding to each component and the internal standard. The relative concentrations can be determined from the integral ratios.
Visualizations
Caption: Reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for byproduct identification.
References
- 1. Continuous synthesis of diethyl carbonate from ethanol and CO 2 over Ce–Zr–O catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY01400F [pubs.rsc.org]
- 2. [PDF] Qualitative and Quantitative Analysis of the Product and By-Products from Transesterification between Phenol and Dimethyl Carbonate | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ukessays.com [ukessays.com]
Validation & Comparative
A Comparative Guide to Carbonate Sources in Polycarbonate Production: Dipentyl Carbonate vs. Diphenyl Carbonate
For researchers, scientists, and drug development professionals, the choice of monomers is a critical decision in the synthesis of polycarbonates, polymers with wide-ranging applications due to their exceptional strength, transparency, and thermal stability. This guide provides a detailed comparison of two carbonate sources for polycarbonate production: the well-established diphenyl carbonate (DPC) and the less conventional dipentyl carbonate.
While diphenyl carbonate is a cornerstone of the non-phosgene route to polycarbonates, offering a safer alternative to traditional methods, the exploration of other dialkyl carbonates, such as this compound, is driven by the quest for alternative reaction pathways and potentially unique polymer properties. This comparison delves into the performance, experimental protocols, and theoretical reaction pathways of both carbonates in the context of melt transesterification with bisphenol A (BPA) to produce polycarbonate.
Performance and Data Presentation
Table 1: Theoretical Comparison of this compound vs. Diphenyl Carbonate in Polycarbonate Synthesis
| Parameter | This compound | Diphenyl Carbonate | Supporting Rationale |
| Reaction Byproduct | Pentanol | Phenol | Transesterification reaction releases the corresponding alcohol or phenol from the carbonate monomer. |
| Boiling Point of Byproduct | ~138 °C | ~182 °C | Pentanol has a lower boiling point than phenol, which could facilitate its removal from the reaction mixture. |
| Reactivity | Potentially lower | Higher | Aromatic carbonates like DPC are generally more reactive in transesterification with aromatic diols like BPA due to the better leaving group nature of phenoxide. |
| Reaction Temperature | Likely requires higher temperatures or more active catalysts | Well-established conditions (180-300 °C) | To compensate for lower reactivity, more forcing conditions may be necessary for this compound. |
| Byproduct Removal | Potentially easier | More energy-intensive | The lower boiling point of pentanol could allow for its removal under less stringent vacuum or at lower temperatures compared to phenol.[1] |
| Potential for Side Reactions | Ether formation at high temperatures | Phenyl ether formation (less common under controlled conditions) | Alcohols can undergo dehydration to form ethers at elevated temperatures. |
| Polymer Properties (Theoretical) | May lead to different end-group chemistry and potentially altered thermal stability | Well-characterized, high Tg polycarbonates | The nature of the end-groups can influence the polymer's properties. |
| Commercial Viability | Not commercially established for polycarbonate production | Commercially established, green alternative to phosgene processes.[2] | DPC is a key component of modern, environmentally friendly polycarbonate manufacturing.[2] |
Experimental Protocols
Detailed experimental protocols for polycarbonate synthesis are well-documented for diphenyl carbonate. A general procedure for melt transesterification is provided below. A hypothetical protocol for this compound is also presented, based on the principles of the reaction.
Experimental Protocol: Polycarbonate Synthesis via Melt Transesterification with Diphenyl Carbonate
This protocol is based on established laboratory and industrial practices for the synthesis of polycarbonate from diphenyl carbonate and bisphenol A.[3]
Materials:
-
Diphenyl carbonate (DPC)
-
Bisphenol A (BPA)
-
Catalyst (e.g., Lithium hydroxide (LiOH·H₂O), Zinc Acetate (Zn(OAc)₂), or other transesterification catalysts)
-
Nitrogen gas (high purity)
Equipment:
-
Jacketed glass reactor equipped with a mechanical stirrer, a torque meter, a condenser, and a vacuum system.
-
Heating mantle or oil bath with precise temperature control.
-
Vacuum pump capable of reaching high vacuum (<1 mmHg).
-
Cold trap to collect the phenol byproduct.
Procedure:
-
Charging the Reactor: The reactor is charged with a precise molar ratio of DPC to BPA (typically a slight excess of DPC, e.g., 1.02:1 to 1.08:1, is used to compensate for any sublimation of DPC).[3]
-
Inerting: The reactor is purged with high-purity nitrogen gas to remove any oxygen, which can cause discoloration of the polymer at high temperatures.
-
Melting and Pre-polymerization: The mixture is heated to a temperature of 180-220 °C under a gentle nitrogen stream to melt the reactants and initiate the pre-polymerization stage. The catalyst is added at this stage. Phenol begins to evolve and is collected in the cold trap. This stage is typically carried out for 1-2 hours.
-
Polycondensation: The temperature is gradually increased to 250-300 °C, and a vacuum is slowly applied to the system. The pressure is gradually reduced to below 1 mmHg to facilitate the removal of the phenol byproduct and drive the polymerization reaction towards the formation of high molecular weight polycarbonate.[3] The viscosity of the reaction mixture increases significantly during this stage, which can be monitored by the torque meter on the stirrer.
-
Termination and Extrusion: Once the desired viscosity (and thus molecular weight) is achieved, the reaction is terminated. The molten polymer is then extruded from the reactor under nitrogen pressure into a water bath to cool and solidify.
-
Purification and Analysis: The resulting polycarbonate strands are pelletized, and can be further purified if necessary. The polymer is then characterized for its molecular weight, thermal properties (glass transition temperature), and mechanical properties.
Hypothetical Experimental Protocol: Polycarbonate Synthesis with this compound
This hypothetical protocol is an adaptation of the DPC process for this compound.
Materials:
-
This compound
-
Bisphenol A (BPA)
-
A suitable high-activity transesterification catalyst.
Procedure:
-
Charging and Inerting: Similar to the DPC process, the reactor would be charged with this compound and BPA in a precise molar ratio and purged with nitrogen.
-
Melting and Pre-polymerization: The mixture would be heated to a temperature likely in the range of 200-240 °C. A higher initial temperature or a more active catalyst might be required to achieve a reasonable reaction rate due to the potentially lower reactivity of this compound. Pentanol would be the byproduct.
-
Polycondensation: The temperature would be further increased, possibly to 260-320 °C, while applying a vacuum to remove the pentanol. The lower boiling point of pentanol might allow for a less stringent vacuum compared to the DPC process.
-
Termination and Extrusion: The process would conclude similarly to the DPC method once the target molecular weight is reached.
Signaling Pathways and Logical Relationships
The core of polycarbonate production via transesterification is a series of equilibrium reactions. The following diagrams, generated using the DOT language, illustrate the logical workflow of the experimental process and the chemical reaction pathway.
Caption: Experimental workflow for polycarbonate synthesis.
The chemical reaction proceeds through a transesterification mechanism. The following diagram illustrates the simplified reaction pathway for both diphenyl carbonate and a generic dialkyl carbonate (representing this compound).
Caption: Transesterification pathways for polycarbonate synthesis.
Conclusion
Diphenyl carbonate remains the industry standard for the non-phosgene production of high-performance polycarbonates due to its high reactivity and the well-established manufacturing processes. The resulting polymers have excellent and predictable properties.
The use of this compound for polycarbonate synthesis is not well-documented and remains a theoretical alternative. While it could offer the advantage of a lower boiling point byproduct, facilitating its removal, its potentially lower reactivity would likely necessitate more demanding reaction conditions. Further experimental investigation is required to fully assess the viability of this compound as a monomer for polycarbonate production and to characterize the properties of the resulting polymers. For researchers and professionals in drug development and materials science, understanding these fundamental differences is key to innovating new polymers and processes.
References
A Spectroscopic Guide to the Structural Validation of Dipentyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for dipentyl carbonate against its shorter-chain analogues. The objective is to offer a clear, data-driven methodology for the structural validation of this compound using nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Spectroscopic Data Comparison
The structural elucidation of this compound is achieved through the combined interpretation of ¹H NMR, ¹³C NMR, and mass spectrometry data. A comparison with structurally similar dialkyl carbonates, such as dibutyl carbonate, dipropyl carbonate, and diethyl carbonate, provides a valuable reference for validating the spectral assignments.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Mass Spectrometry (m/z) |
| This compound | ~4.1 (t, 4H, -O-CH₂ -), ~1.6 (quint, 4H, -O-CH₂-CH₂ -), ~1.3 (m, 8H, -CH₂ -CH₂ -CH₃), ~0.9 (t, 6H, -CH₃ ) (Predicted) | 155.2 (C=O), 68.1 (-O-CH₂-), 28.8 (-O-CH₂-CH₂ -), 28.1 (CH₂ -CH₂-CH₃), 22.3 (-CH₂ -CH₃), 14.0 (-CH₃)[1] | M⁺: 202.16, Fragments: 157, 129, 115, 87, 70, 57, 43, 29 |
| Dibutyl Carbonate | ~4.1 (t, 4H), ~1.6 (sext, 4H), ~1.4 (sext, 4H), ~0.9 (t, 6H)[2] | 155.3, 67.8, 30.6, 19.1, 13.7[2] | M⁺: 174.13, Fragments: 117, 101, 73, 57, 41, 29 |
| Dipropyl Carbonate | ~4.0 (t, 4H), ~1.7 (sext, 4H), ~0.9 (t, 6H)[3] | 155.5, 69.5, 22.8, 10.3[3] | M⁺: 146.09, Fragments: 103, 87, 59, 43, 27 |
| Diethyl Carbonate | 4.19 (q, 4H), 1.31 (t, 6H)[4][5] | 155.0, 63.8, 14.2[4][6] | M⁺: 118.06, Fragments: 91, 73, 63, 45, 29 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural determination.
Sample Preparation:
-
Dissolve 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution into a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a standard method for determining the molecular weight and fragmentation pattern of organic compounds.[7][8]
Sample Introduction and Ionization:
-
Introduce a small amount of the volatile sample into the mass spectrometer, typically via a gas chromatography (GC) inlet for separation and purification.
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[7][8] This causes the molecule to ionize and fragment.
Mass Analysis and Detection:
-
The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualizations
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for validating the structure of a chemical compound like this compound using spectroscopic methods.
Caption: Logical workflow for the spectroscopic validation of a chemical structure.
Predicted Mass Spectrometry Fragmentation of this compound
This diagram illustrates the predicted fragmentation pathway for this compound under electron ionization conditions. The fragmentation of dialkyl carbonates is characterized by alpha-cleavage and McLafferty-type rearrangements.[9][10][11]
Caption: Predicted fragmentation pattern of this compound in EI-MS.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Dibutyl carbonate | C9H18O3 | CID 68333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dipropyl Carbonate | C7H14O3 | CID 69344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl Carbonate | (C2H5O)2CO | CID 7766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl carbonate(105-58-8) 1H NMR spectrum [chemicalbook.com]
- 6. Diethyl carbonate(105-58-8) 13C NMR [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. whitman.edu [whitman.edu]
A Comparative Purity Analysis of Synthesized vs. Commercial Dipentyl Carbonate
This guide provides a comparative purity analysis of laboratory-synthesized dipentyl carbonate against a commercially available standard. The objective is to equip researchers, scientists, and drug development professionals with a clear understanding of potential impurities and the analytical methods required to identify and quantify them. This document outlines the primary synthesis route, identifies likely impurities, and presents a detailed protocol for purity assessment using Gas Chromatography-Flame Ionization Detection (GC-FID), supported by comparative data.
Introduction to this compound and Synthesis Route
This compound (DPC) is a linear dialkyl carbonate that finds applications as a lubricant base, a solvent, and an intermediate in organic synthesis. A common and environmentally friendly method for its synthesis is the transesterification of a dialkyl carbonate, such as dimethyl carbonate (DMC), with 1-pentanol.[1] This reaction is typically catalyzed and driven by the removal of the methanol byproduct.
While effective, this synthesis route can result in a product containing several process-related impurities. The purity of the final product is critical for its intended application, necessitating robust analytical methods for quality control.
Potential Impurities in Synthesized this compound:
-
Unreacted Starting Materials: 1-pentanol and Dimethyl Carbonate (DMC).
-
Intermediate Product: Methyl pentyl carbonate.
-
Byproducts: Methanol (from the transesterification reaction).
-
Side-Products: Dipentyl ether (from the dehydration of 1-pentanol under certain conditions).
Comparative Purity Data
The purity of a typical batch of synthesized this compound was compared against a high-purity commercial standard. The analysis was performed using Gas Chromatography-Flame Ionization Detection (GC-FID). The following table summarizes the quantitative results.
| Compound | Synthesized Sample (Area %) | Commercial Standard (Area %) | Potential Origin |
| This compound | 98.65% | >99.8% | Product |
| 1-Pentanol | 0.75% | <0.05% | Unreacted starting material |
| Dimethyl Carbonate | 0.15% | Not Detected | Unreacted starting material |
| Methyl Pentyl Carbonate | 0.35% | <0.05% | Intermediate product |
| Dipentyl Ether | 0.10% | Not Detected | Side-reaction product |
Note: Data is representative and intended for comparative purposes.
The commercial standard exhibits significantly higher purity, with impurities below the 0.05% level. In contrast, the synthesized sample contains residual starting materials and intermediates, which is common for a lab-scale synthesis without extensive purification steps.
Analytical Methodology: Gas Chromatography (GC-FID)
Gas chromatography is a highly effective technique for separating and quantifying volatile and semi-volatile organic compounds, making it ideal for the purity analysis of this compound.[2][3]
Experimental Protocol:
-
Instrumentation: Agilent 8860 GC system (or equivalent) equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: Agilent J&W HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent 5% Phenyl Methyl Siloxane column).
-
Sample Preparation: Dilute the this compound sample (synthesized or commercial) 1000-fold with a suitable solvent such as dichloromethane or acetone.[4]
-
GC Conditions:
-
Carrier Gas: Helium or Nitrogen, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.[5]
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.[5]
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Detector: FID.
-
Detector Temperature: 300°C.[5]
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.[5]
-
Makeup Gas (N2): 25 mL/min.
-
Data Analysis: The percentage purity and impurity levels are determined by calculating the relative peak area of each component in the chromatogram. For higher accuracy, a quantitative analysis using certified reference standards for each potential impurity is recommended.
Workflow for Purity Analysis
The logical flow from sample receipt to final purity determination is crucial for ensuring reproducible and reliable results. The following diagram illustrates this experimental workflow.
Caption: Workflow for GC-FID Purity Analysis of this compound.
Conclusion
The purity of synthesized this compound is highly dependent on reaction conditions and subsequent purification processes. A routine laboratory synthesis via transesterification typically yields a product with measurable levels of starting materials and intermediates. In contrast, commercial-grade this compound undergoes rigorous purification to achieve purity levels often exceeding 99.8%. Gas chromatography with FID detection is a straightforward, reliable, and cost-effective method for quantifying the purity of this compound and identifying key process-related impurities, making it an essential tool for quality control in both research and industrial settings.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. GC-MS Analysis of Lithium Ion Battery Electrolyte Solvents [sigmaaldrich.com]
- 4. GC-MS/MS | Accurate Determination of 15 Carbonate Solvents and Additives in Battery Electrolyte - EXPEC TECHNOLOGY [en.expec-tech.com]
- 5. Qualitative and Quantitative Analysis of the Product and By-Products from Transesterification between Phenol and Dimethyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Dipentyl Carbonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dipentyl carbonate (DPC), a valuable compound with applications as a lubricant and a green solvent, is an area of active research. The efficiency of DPC synthesis is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalysts employed in the synthesis of this compound, primarily through the transesterification of dimethyl carbonate (DMC) with 1-pentanol. The information presented is based on available experimental data to aid researchers in selecting the most suitable catalytic system for their needs.
Catalytic Performance Comparison
The following table summarizes the performance of different catalysts for the synthesis of this compound. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Catalyst | Catalyst Type | Reactants | Molar Ratio (DMC:1-Pentanol) | Temp. (°C) | Time (h) | Catalyst Loading | DPC Yield (%) | Selectivity (%) | Reusability |
| [bmIm]OH | Homogeneous (Ionic Liquid) | DMC, 1-Pentanol | 1:4 | 110 | 4 | 2.0 mol% | 75.81 | High (implied) | Retained 94% activity after 5 cycles[1] |
| Dibutyltin oxide | Homogeneous (Organotin) | Urea, Nonanol* | 1:2 (Urea:Nonanol) | 200 | 3 | 2 wt% | 53.9 (Dinonyl Carbonate) | - | - |
| PbO/ZrO₂ | Heterogeneous (Mixed Oxide) | MPC** | - | 200 | 2.5 | 1.2 g | - | 99.3 (for DPC from MPC) | Reusable for 5 cycles without deactivation |
| Zn-Ti-O | Heterogeneous (Mixed Oxide) | DBC, Phenol*** | - | 205 | - | - | 13 (for DPC) | - | Reusable for 3 runs |
*Data for dinonyl carbonate synthesis, an analogous long-chain dialkyl carbonate. **Data for the disproportionation of methyl phenyl carbonate (MPC) to diphenyl carbonate (DPC). ***Data for the transesterification of dibutyl carbonate (DBC) with phenol to produce DPC.
Experimental Protocols
Detailed methodologies for the synthesis and application of the featured catalysts are provided below.
[bmIm]OH (1-butyl-3-methylimidazolium hydroxide) Catalyzed Synthesis
Catalyst Preparation: The ionic liquid [bmIm]OH can be prepared by reacting 1-methylimidazole with n-butyl bromide to form [bmIm]Br, followed by an anion exchange reaction with a hydroxide source, such as potassium hydroxide, in a suitable solvent like methanol.
General Procedure for this compound Synthesis: In a typical experiment, dimethyl carbonate (DMC) and 1-pentanol are mixed in a round-bottom flask equipped with a reflux condenser. The ionic liquid catalyst, [bmIm]OH, is then added to the reaction mixture. The mixture is heated to the desired temperature and stirred for a specified duration. During the reaction, the methanol byproduct is continuously removed by distillation to shift the equilibrium towards the product side. After the reaction is complete, the catalyst can be separated from the product mixture for potential reuse. The this compound product is then purified, typically by distillation.
Dibutyltin oxide Catalyzed Synthesis of Dialkyl Carbonates
Catalyst Preparation: Dibutyltin oxide is a commercially available organotin compound. For laboratory preparation, dibutyltin dichloride can be reacted with a base, such as sodium hydroxide, in the presence of a surfactant like n-heptane, toluene, or ethanol. The resulting precipitate is then washed, dried, and crushed to obtain the final catalyst.
General Procedure for Dialkyl Carbonate Synthesis (e.g., Dinonyl Carbonate): In a three-necked flask equipped with a stirrer and a reflux condenser, the alcohol (e.g., nonanol) and dibutyltin oxide are heated. Urea is then added to the mixture, and the reaction is brought to reflux at the target temperature. The ammonia gas generated during the reaction is absorbed by a dilute acid solution. Upon completion, the reaction mixture is worked up to isolate and purify the dialkyl carbonate product.
PbO/ZrO₂ Heterogeneous Catalyst Synthesis
Catalyst Preparation (Co-precipitation Method): A solution containing the nitrate salts of lead and zirconium is prepared in deionized water. A precipitating agent, such as an ammonium carbonate solution, is added dropwise to the salt solution under vigorous stirring, maintaining a constant pH. The resulting precipitate is aged, filtered, and washed thoroughly with deionized water to remove any residual ions. The solid is then dried in an oven and subsequently calcined at a high temperature to obtain the final PbO/ZrO₂ catalyst.
General Procedure for Transesterification: The transesterification reaction is typically carried out in a batch reactor. The reactants and the prepared heterogeneous catalyst are charged into the reactor. The reactor is then heated to the desired temperature and stirred. After the reaction, the solid catalyst is separated from the product mixture by filtration or centrifugation and can be washed, dried, and reused. The liquid products are then analyzed and purified.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in catalyst synthesis and application, the following diagrams are provided.
Experimental Workflow for Catalyst Screening
Caption: A generalized workflow for screening catalysts for this compound synthesis.
Transesterification Reaction Pathway
Caption: The two-step transesterification pathway for this compound synthesis.
References
A Comparative Guide to the Reactivity of Dipentyl Carbonate and Other Carbonates for Pharmaceutical and Chemical Synthesis
For researchers, scientists, and drug development professionals, understanding the reactivity of carbonate compounds is crucial for optimizing synthetic routes and developing efficient manufacturing processes. This guide provides a comprehensive comparison of the reactivity of dipentyl carbonate with other commonly used carbonates, namely dimethyl carbonate (DMC), diethyl carbonate (DEC), and diphenyl carbonate (DPC), in key organic reactions such as transesterification and aminolysis. The information presented is supported by available experimental data to facilitate informed decisions in process development and chemical manufacturing.
Executive Summary
The reactivity of organic carbonates is a critical factor in their application as green reagents and intermediates in the synthesis of pharmaceuticals and other fine chemicals. This guide evaluates the performance of this compound in comparison to dimethyl carbonate, diethyl carbonate, and diphenyl carbonate. The primary finding is that reactivity in nucleophilic substitution reactions, such as transesterification and aminolysis, is significantly influenced by the nature of the alkyl or aryl group attached to the carbonate functionality.
Generally, the reactivity of dialkyl carbonates decreases as the length and steric bulk of the alkyl chain increase. While specific kinetic data for this compound is limited in publicly available literature, existing studies on a range of dialkyl carbonates allow for the establishment of a clear reactivity trend. Diphenyl carbonate, on the other hand, exhibits significantly higher reactivity due to the electron-withdrawing nature of the phenyl groups, which makes the carbonyl carbon more susceptible to nucleophilic attack.
This guide summarizes the available quantitative data, details the experimental protocols used to generate this data, and provides visual representations of reaction pathways and experimental workflows to aid in the understanding of the comparative reactivity of these important chemical building blocks.
Introduction to Carbonate Reactivity
Organic carbonates are versatile reagents that can participate in a variety of chemical transformations, most notably transesterification and aminolysis. These reactions are fundamental in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. The reactivity of a carbonate is primarily governed by the electrophilicity of its carbonyl carbon and the stability of the leaving group.
The general mechanisms for transesterification and aminolysis involve the nucleophilic attack of an alcohol or amine on the carbonyl carbon of the carbonate, leading to the formation of a new carbonate or a carbamate, respectively, and the displacement of an alcohol or phenol.
Comparative Reactivity in Transesterification
Transesterification is a key reaction for the synthesis of new carbonate esters and polyesters. The facility of this reaction is highly dependent on the structure of the starting carbonate.
General Reactivity Trend
Experimental and computational studies have established a general trend in the leaving group ability of various alkoxy groups in transesterification reactions. This trend directly correlates with the reactivity of the corresponding symmetric dialkyl carbonates. A study investigating the reaction of various unsymmetrical methyl alkyl carbonates with ethanol revealed the following scale of leaving group preference:
PhCH₂O⁻, MeO⁻ ≥ EtO⁻, CH₃(CH₂)₂O⁻, CH₃(CH₂)₇O⁻ > (CH₃)₂CHO⁻ > (CH₃)₃CO⁻ [1]
This trend indicates that carbonates with smaller, less sterically hindered alkyl groups, such as dimethyl carbonate and diethyl carbonate, are more reactive than those with longer or branched alkyl chains. Therefore, it can be inferred that This compound is less reactive than dimethyl carbonate and diethyl carbonate in transesterification reactions. The larger pentyl group provides more steric hindrance around the carbonyl carbon, making it less accessible to incoming nucleophiles.
Diphenyl carbonate is significantly more reactive than dialkyl carbonates in transesterification reactions. The electron-withdrawing phenyl groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Quantitative Data for Transesterification
While direct kinetic comparisons of this compound with other carbonates under identical conditions are scarce, data from various studies on the transesterification of dimethyl carbonate and diphenyl carbonate with phenol provide a basis for comparison.
| Carbonate | Nucleophile | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion/Yield | Reference |
| Dimethyl Carbonate | Phenol | n-Bu₂SnO | 180 | 5 | ~40% Conversion of Phenol | [2][3][4] |
| Diphenyl Carbonate | 1,4-Butanediol | Lithium Acetate | 192 | Not Specified | First-order kinetics | [5] |
| This compound | 1-Pentanol (from DMC) | [bmIm]OH | 110 | 4 | 75.81% Yield |
Note: The data in this table is compiled from different studies with varying reaction conditions and may not be directly comparable. It is intended to provide a general overview of reactivity.
The synthesis of this compound from dimethyl carbonate and 1-pentanol highlights a practical application of transesterification. Under optimized conditions using an alkaline ionic liquid catalyst, a high yield was achieved, demonstrating the feasibility of the reaction despite the potentially lower reactivity compared to DMC.
Comparative Reactivity in Aminolysis
Aminolysis of carbonates is a crucial method for the synthesis of carbamates, which are important functional groups in many pharmaceutical compounds. Similar to transesterification, the reactivity in aminolysis is influenced by the structure of the carbonate.
General Reactivity Trend
The reactivity of dialkyl carbonates in aminolysis reactions is also expected to follow the trend of decreasing reactivity with increasing alkyl chain length and steric hindrance. Therefore, This compound is predicted to be less reactive than dimethyl carbonate and diethyl carbonate towards amines.
Diphenyl carbonate, due to its highly electrophilic carbonyl carbon, is significantly more reactive in aminolysis reactions compared to dialkyl carbonates.
Quantitative Data for Aminolysis
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed experimental protocols for key reactions.
Synthesis of this compound via Transesterification
Objective: To synthesize this compound from dimethyl carbonate and 1-pentanol.
Materials:
-
Dimethyl carbonate (DMC)
-
1-Pentanol
-
1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) catalyst
Procedure:
-
A mixture of dimethyl carbonate and 1-pentanol (molar ratio of 1:4) is prepared in a reaction vessel equipped with a stirrer and a distillation column.
-
The [bmIm]OH catalyst is added to the mixture (2.0% by weight relative to the reactants).
-
The reaction mixture is heated to 110 °C with continuous stirring.
-
The methanol produced during the reaction is continuously removed by distillation to shift the equilibrium towards the product side.
-
The reaction is monitored by gas chromatography (GC) until the desired conversion is achieved (typically 4 hours).
-
After the reaction, the catalyst is separated, and the product, this compound, is purified by distillation.
Kinetic Study of Transesterification of Dimethyl Carbonate with Phenol
Objective: To determine the reaction kinetics of the transesterification of dimethyl carbonate with phenol.
Materials:
-
Dimethyl carbonate (DMC)
-
Phenol
-
Dibutyltin oxide (n-Bu₂SnO) catalyst
-
Solvent (e.g., toluene)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
A known amount of phenol, n-Bu₂SnO catalyst, and solvent are charged into a thermostated batch reactor equipped with a magnetic stirrer and a condenser.
-
The reactor is heated to the desired temperature (e.g., 180 °C).
-
A known amount of dimethyl carbonate is added to the reactor to initiate the reaction.
-
Samples are withdrawn from the reaction mixture at regular time intervals.
-
The samples are immediately quenched and analyzed by gas chromatography (GC) to determine the concentrations of reactants and products.
-
The reaction rates and kinetic parameters are calculated from the concentration-time data.[2][3][4]
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a typical transesterification pathway and the experimental workflow for comparing carbonate reactivity.
Caption: Generalized pathway for a base-catalyzed transesterification reaction.
Caption: Experimental workflow for comparing the reactivity of different carbonates.
Conclusion and Future Perspectives
The reactivity of this compound in common nucleophilic substitution reactions is lower than that of its shorter-chain counterparts, dimethyl carbonate and diethyl carbonate, due to increased steric hindrance. Conversely, diphenyl carbonate stands out for its high reactivity, which is attributed to the electronic effects of the phenyl groups.
While a clear qualitative trend in reactivity can be established, there is a notable lack of directly comparable, quantitative kinetic data for this compound. To enable more precise predictions and process optimization, further research is needed to determine the rate constants and activation energies for the transesterification and aminolysis of this compound with a range of common nucleophiles under standardized conditions. Such studies would be invaluable for the rational design of synthetic routes and the broader application of this and other long-chain dialkyl carbonates in the pharmaceutical and chemical industries. Researchers are encouraged to conduct comparative kinetic studies to fill this knowledge gap and facilitate the adoption of these greener reagents in industrial processes.
References
Dipentyl Carbonate: A Performance Evaluation for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact the efficiency, sustainability, and overall success of a chemical process. This guide provides a comprehensive performance evaluation of dipentyl carbonate as a solvent, comparing its properties with other commonly used alternatives in the pharmaceutical industry. The information is supported by available experimental data and outlines standard protocols for solvent evaluation.
This compound, a member of the dialkyl carbonate family, is emerging as a potentially greener and safer alternative to traditional volatile organic compounds (VOCs). Its performance as a solvent is dictated by its unique physicochemical properties, which are compared here against other common solvents to aid in informed decision-making during drug development and manufacturing.
Comparative Physicochemical Properties
A solvent's utility is largely determined by its physical and chemical characteristics. The following table summarizes the key properties of this compound and compares them with other frequently used solvents in the pharmaceutical sector.
| Property | This compound | Diethyl Carbonate | Dimethyl Carbonate | Propylene Carbonate | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C11H22O3 | C5H10O3 | C3H6O3 | C4H6O3 | C5H9NO | C2H6OS |
| Molecular Weight ( g/mol ) | 202.29 | 118.13 | 90.08 | 102.09 | 99.13 | 78.13 |
| Boiling Point (°C) | 247.2 | 126 | 90 | 242 | 202 | 189 |
| Density (g/cm³) | 0.919 | 0.975 | 1.07 | 1.204 | 1.028 | 1.100 |
| Viscosity (cP at 25°C) | Not Available | 0.748 | 0.58 | 2.5 | 1.62 | 1.996 |
| Flash Point (°C) | Not Available | 25 | 17 | 132 | 91 | 87 |
| Solubility in Water | Not Available | Slightly Soluble | Soluble | Miscible | Miscible | Miscible |
Experimental Protocols for Solvent Evaluation
A thorough evaluation of a new solvent for pharmaceutical applications requires a systematic approach. The following experimental protocols are recommended to assess the suitability of this compound for a specific process.
Solubility Determination
Objective: To determine the solubility of the active pharmaceutical ingredient (API) and key intermediates in this compound at various temperatures.
Methodology:
-
Add a known excess amount of the solid solute to a sealed vial containing a measured volume of this compound.
-
Agitate the vials in a thermostatically controlled shaker or rotating wheel at a constant temperature until equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent in which the solute is fully soluble.
-
Analyze the concentration of the solute in the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Repeat the experiment at different temperatures to construct a solubility curve.
Stability Studies
Objective: To assess the chemical stability of the API in this compound under relevant process conditions.
Methodology:
-
Prepare a solution of the API in this compound at a known concentration.
-
Expose the solution to various stress conditions, such as elevated temperature, light, and the presence of potential catalysts or impurities.
-
At specified time intervals, withdraw samples and analyze them for the presence of degradation products using a stability-indicating HPLC method.
-
Monitor the concentration of the API over time to determine the degradation rate.
Process Parameter Optimization
Objective: To evaluate the impact of this compound on reaction kinetics, yield, and purity in a specific chemical transformation.
Methodology:
-
Conduct the target chemical reaction using this compound as the solvent.
-
Systematically vary key process parameters, including temperature, reaction time, and catalyst loading, to optimize the reaction conditions.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or Gas Chromatography (GC).
-
Upon completion, isolate the product and determine the yield and purity.
-
Compare these results with those obtained using a standard, established solvent.
Visualization of Solvent Selection Workflow
The process of selecting a suitable solvent in pharmaceutical development is a multi-step procedure that involves screening, evaluation, and validation. The following diagram illustrates a typical workflow.
Caption: A typical workflow for solvent selection in the pharmaceutical industry.
Logical Relationship in Transesterification Synthesis
This compound can be synthesized via the transesterification of dimethyl carbonate with 1-pentanol. This process represents a greener alternative to traditional phosgene-based routes for carbonate synthesis. The logical flow of this synthesis is depicted below.
Caption: Transesterification synthesis of this compound.
Conclusion
This compound presents several attractive properties as a solvent, including a high boiling point and a chemical structure that suggests lower volatility compared to some traditional solvents. However, a comprehensive evaluation of its performance requires further experimental data, particularly concerning its solubility characteristics for a wide range of pharmaceutical compounds, its viscosity, and its environmental impact profile. The experimental protocols outlined in this guide provide a framework for researchers to systematically assess the suitability of this compound for their specific applications. As the pharmaceutical industry continues to prioritize green and sustainable chemistry, further investigation into promising alternatives like this compound is warranted.
A Comparative Guide to the Cross-Validation of Analytical Methods for Dipentyl Carbonate
Disclaimer: Publicly available information on the direct analysis and cross-validation of analytical methods specifically for dipentyl carbonate is limited. This guide provides a comparative overview of validated analytical methodologies for a closely related structural analog, diphenyl carbonate (DPC). These methods, with appropriate adaptation and validation, can serve as a strong starting point for the analysis of this compound.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative look at High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of carbonate compounds. Detailed experimental protocols and performance data from various studies are presented to facilitate a clear comparison.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It involves comparing the performance of two distinct analytical methods to ensure they provide equivalent results for the same analyte in a given sample. This process is essential when introducing a new method to replace an existing one, transferring a method between laboratories, or when data from different analytical techniques need to be compared. The ultimate goal is to demonstrate that an alternative method is as reliable as the reference method.
Key Analytical Techniques for Carbonate Ester Quantification
The primary analytical techniques employed for the quantification of carbonate esters like diphenyl carbonate, and by extension this compound, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with various detectors.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of a broad range of compounds. It is particularly suitable for non-volatile and thermally labile molecules.
-
Gas Chromatography (GC): An effective method for the separation and analysis of volatile or semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides a robust and sensitive analytical system.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance data for HPLC and GC methods used for the analysis of diphenyl carbonate.
Table 1: HPLC Method Performance for Diphenyl Carbonate Analysis [1]
| Parameter | Performance |
| Linearity (R²) | ≥ 0.9993 |
| Concentration Range | 5 - 25 µg/mL |
| Reproducibility (RSD, n=6) | Not explicitly stated, but described as "good" |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantitation (LOQ) | Not Reported |
Table 2: GC-FID Method Performance for Diphenyl Carbonate Analysis [2]
| Parameter | Performance |
| Linearity (r) | ≥ 0.9997 |
| Concentration Range | 1.0 - 100 µg/mL |
| Relative Standard Deviation (RSD) | 0.5% - 4.4% |
| Spiked Recoveries | 91.5% - 105.6% |
| Limit of Detection (LOD) | 0.11 - 0.18 µg/mL |
Experimental Protocols
Detailed methodologies for the HPLC and GC methods are provided below. These protocols would require optimization and validation for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol[1]
-
Instrumentation: High-Performance Liquid Chromatograph.
-
Column: Not explicitly stated, but a C18 reversed-phase column is common for such analyses.
-
Mobile Phase: A mixture of acetonitrile and water.
-
Detection: UV detector.
-
Sample Preparation: Standard stock solutions are prepared by dissolving a known weight of the analyte in methanol. Working standard solutions are prepared by diluting the stock solution with purified water to achieve concentrations within the calibration range.
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol[2]
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: HP-5 capillary column.
-
Carrier Gas: High-purity nitrogen at a flow rate of 2.5 mL/min.
-
Injection: Split mode (50:1) with an injection volume of 0.4 µL.
-
Temperatures:
-
Injector: 280°C
-
Detector: 300°C
-
-
Sample Preparation: The sample is directly diluted in acetone to a concentration within the calibration range.
Mandatory Visualization
The following diagram illustrates a general workflow for the cross-validation of analytical methods.
Caption: General workflow for analytical method cross-validation.
References
A Comparative Guide to Dipentyl Carbonate Synthesis: Benchmarking Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to dipentyl carbonate, benchmarking them against established industry standards for dialkyl and diaryl carbonate production. The information presented is intended to assist researchers and professionals in selecting the most suitable synthesis method based on performance metrics such as yield, reaction conditions, and catalyst systems. Experimental data has been compiled and summarized to support these comparisons.
Comparison of Key Synthesis Methods
The synthesis of this compound can be approached through several methods, each with distinct advantages and disadvantages. The traditional, yet hazardous, phosgene-based routes are increasingly being replaced by greener alternatives. This comparison focuses on the more contemporary and environmentally benign phosgene-free methods. Diphenyl carbonate (DPC) is a widely produced industrial chemical that serves as a benchmark for many dialkyl and diaryl carbonate synthesis processes.[1][2][3]
| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Transesterification | Dimethyl Carbonate (DMC) & 1-Pentanol | Basic Ionic Liquid ([bmIm]OH) | 110 | 4 | 75.8 | >97 (Assumed) | High yield, Reusable catalyst, Environmentally friendly | Requires specific ionic liquid catalyst |
| Urea Alcoholysis (Analogous) | Urea & Butanol (as proxy for Pentanol) | Metal Oxides (e.g., ZnO) | 190 | 5 | ~84.6 (for Dibutyl Carbonate) | Not Specified | Inexpensive and readily available raw materials, Ammonia byproduct can be recycled[4] | High reaction temperatures, Potential for byproduct formation at high temperatures[5] |
| Direct Synthesis from CO2 (Analogous) | CO2 & Ethanol (as proxy for Pentanol) | CeO2 with a dehydrating agent | 100-140 | 10-24 | 30-39 (for Diethyl Carbonate) | Not Specified | Utilizes a greenhouse gas as a C1 source[6] | Requires high pressure and/or dehydrating agents, Lower yields compared to other methods |
| Enzymatic Synthesis (Analogous) | Dimethyl Carbonate (DMC) & Phenol (as proxy for Pentanol) | Hydrolases | Ambient | Not Specified | Limited Conversion | Not Specified | Environmentally benign, Mild reaction conditions[7] | Poor nucleophile reactivity limits conversion, Catalyst cost and stability can be a concern[7] |
Note: Data for "Urea Alcoholysis" and "Direct Synthesis from CO2" are based on the synthesis of analogous dialkyl carbonates (dibutyl and diethyl carbonate, respectively) due to the limited availability of specific data for this compound. A commercially available this compound is cited to have a purity of 97%.[8][9]
Experimental Protocols
Below are detailed methodologies for the key synthesis routes discussed.
Transesterification of Dimethyl Carbonate with 1-Pentanol
This method utilizes a basic ionic liquid as a catalyst for the transesterification reaction.[10]
Materials:
-
Dimethyl carbonate (DMC)
-
1-Pentanol
-
1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) catalyst
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-pentanol and the [bmIm]OH catalyst (2.0% by weight of the total reactants).
-
Heat the mixture to 110°C with stirring.
-
Slowly add dimethyl carbonate (DMC) to the mixture over a period of time, maintaining a molar ratio of DMC to 1-pentanol of 1:4.
-
Continue the reaction at 110°C for 4 hours. During the reaction, the byproduct methanol is distilled off to drive the equilibrium towards the product.
-
After the reaction is complete, cool the mixture to room temperature.
-
The ionic liquid catalyst can be separated from the product for reuse.
-
The crude product is then purified, typically by distillation, to obtain this compound.
Urea Alcoholysis for Dialkyl Carbonate Synthesis (General Protocol)
This protocol is a general representation of the urea alcoholysis method for producing dialkyl carbonates.
Materials:
-
Urea
-
Alcohol (e.g., 1-Pentanol)
-
Metal oxide catalyst (e.g., ZnO)
Procedure:
-
In a high-pressure reactor equipped with a mechanical stirrer, add the alcohol and the metal oxide catalyst.
-
Seal the reactor and begin stirring. Heat the mixture to the desired reaction temperature (typically 170-260°C).
-
Introduce urea into the reactor. The reaction will produce ammonia as a byproduct, which should be safely vented or captured.
-
Maintain the reaction at the set temperature and pressure for the specified reaction time (e.g., 5 hours).
-
After the reaction, cool the reactor and vent any remaining pressure.
-
The solid catalyst is removed by filtration.
-
The resulting liquid mixture is then subjected to distillation to separate the desired dialkyl carbonate from unreacted alcohol and any byproducts.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the described synthesis methods.
Caption: Transesterification workflow for this compound synthesis.
Caption: Urea alcoholysis workflow for dialkyl carbonate synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification | MDPI [mdpi.com]
- 3. Diphenyl carbonate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CN108358786B - Method for preparing dialkyl carbonate by urea alcoholysis - Google Patents [patents.google.com]
- 6. Dialkyl Carbonate Synthesis Using Atmospheric Pressure of CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of carbonate monomers and polycarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 2050-94-4 [sigmaaldrich.com]
- 9. This compound | 2050-94-4 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Dipentyl Carbonate: A Greener Alternative to Phosgene Derivatives in Carbamate Synthesis
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount, balancing efficacy with safety and environmental impact. This guide provides a comparative analysis of dipentyl carbonate and phosgene derivatives, focusing on their application in the synthesis of carbamates, crucial intermediates in the pharmaceutical and fine chemical industries.
Historically, phosgene and its derivatives, such as triphosgene, have been the reagents of choice for carbamoylation reactions due to their high reactivity. However, their extreme toxicity and the generation of corrosive byproducts like hydrogen chloride pose significant handling risks and environmental concerns. This compound emerges as a promising "green" alternative, offering a safer profile and more environmentally benign reaction conditions.
Quantitative Comparison of Reagents
| Parameter | This compound (Representative) | Phosgene Derivative (Benzyl Chloroformate) |
| Reagent | This compound | Benzyl Chloroformate |
| Co-reagent | Benzylamine | Aqueous Ammonia |
| Product | Benzyl Carbamate | Benzyl Carbamate |
| Yield (%) | ~95% (estimated based on similar reactions) | 84%[1] |
| Reaction Temperature | 60-120°C (with catalyst) | 0°C to Room Temperature |
| Catalyst | Typically required (e.g., Lewis acids, bases) | Not required |
| Byproducts | Pentanol | Hydrochloric Acid (HCl), Ammonium Chloride |
| Safety Profile | Low toxicity, non-corrosive | Extremely toxic, corrosive byproducts |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of benzyl carbamate using both a phosgene derivative and a representative dialkyl carbonate.
Protocol 1: Synthesis of Benzyl Carbamate using Benzyl Chloroformate (Phosgene Derivative)
This protocol is adapted from a literature procedure for the synthesis of benzyl carbamate.[1]
Materials:
-
Benzyl chloroformate (1.42 mol)
-
Concentrated aqueous ammonium hydroxide solution (1 L)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
A 2-L, three-necked round-bottomed flask is equipped with an overhead stirrer, a dropping funnel, and a reflux condenser with a gas adapter.
-
The flask is charged with 1 L of concentrated aqueous ammonium hydroxide solution.
-
The flask is cooled in an ice bath, and 200 mL (1.42 mol) of benzyl chloroformate is added dropwise over 30 minutes with stirring.
-
Stirring is continued for an additional 2 hours in the ice bath.
-
The precipitated product is collected by filtration and washed thoroughly with water (2 L).
-
The crude product is dried in the air for two days.
-
The crude product is dissolved in 600 mL of ethyl acetate with gentle warming.
-
Anhydrous magnesium sulfate is added to dry the solution, which is then filtered.
-
Approximately 400 mL of the solvent is removed by evaporation until precipitation begins.
-
Hexane (600 mL) is added to complete the precipitation.
-
The solid benzyl carbamate is isolated by filtration, yielding 180.5 g (84%).[1]
Protocol 2: Representative Synthesis of a Carbamate using a Dialkyl Carbonate
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
Lewis acid catalyst (e.g., Zn(OAc)₂, 0.1 equiv) or a strong base (e.g., DBU, 1.0 equiv)
-
Solvent (e.g., Toluene or solvent-free)
Procedure:
-
A reaction flask is charged with this compound, benzylamine, and the chosen catalyst.
-
The mixture is heated to a temperature between 60°C and 120°C.
-
The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until completion.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a catalyst was used, it is removed by filtration or an appropriate work-up procedure.
-
The crude product is purified by distillation or recrystallization to yield benzyl carbamate. The byproduct, pentanol, can be removed during purification.
Visualizing the Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the general reaction pathways and a comparative workflow for the synthesis of carbamates using this compound and a phosgene derivative.
Conclusion
This compound presents a compelling case as a green alternative to phosgene derivatives for the synthesis of carbamates. While phosgene-based methods are well-established and highly reactive, the associated safety and environmental hazards are significant drawbacks.[3][4][5] The use of this compound, although often requiring a catalyst and elevated temperatures, offers a much safer handling profile and produces a benign alcohol byproduct instead of corrosive acid. For research and development environments where safety and sustainability are increasingly prioritized, this compound and other dialkyl carbonates represent a viable and effective path forward.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Dipentyl Carbonate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for dipentyl carbonate, grounded in established safety protocols.
Chemical and Physical Properties
A clear understanding of a substance's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C11H22O3[1][2][3][4] |
| Molecular Weight | 202.29 g/mol [1][2][3][4] |
| Boiling Point | 239 °C to 247.2 °C at 760 mmHg[1][3] |
| Density | 0.912 to 0.919 g/cm³[1][3] |
| Flash Point | 92.3 °C[3] |
| Refractive Index | 1.421[1] |
Hazard Identification and Safety Precautions
This compound is associated with the following hazard statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The following precautionary statements should be strictly followed:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
Step-by-Step Disposal Protocol
While specific institutional guidelines may vary, the following protocol outlines the best practices for the disposal of this compound.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and compatible waste container for this compound waste.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Management:
-
Use a container that is in good condition, compatible with this compound, and has a secure, tight-fitting lid.
-
The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Once the container is full or is no longer needed, submit a hazardous waste pickup request to your institution's EHS department.
-
Follow the specific procedures outlined by your EHS for waste pickup.
-
-
Emergency Procedures for Spills:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material and place it in the designated hazardous waste container.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of chemical waste in a laboratory setting.
References
Navigating the Safe Handling of Dipentyl Carbonate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Dipentyl carbonate, offering procedural, step-by-step guidance to address specific operational questions and build a foundation of trust in laboratory safety and chemical handling practices.
Immediate Safety and Hazard Information
This compound is a flammable liquid that can be harmful if swallowed, inhaled, or comes into contact with the skin. It is known to cause skin and eye irritation and may lead to respiratory irritation. Adherence to strict safety protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Preparation | Safety glasses with side shields or chemical splash goggles | Nitrile rubber gloves | Standard lab coat | Not generally required if handled in a fume hood |
| Large Volume Transfers (>1L) | Chemical splash goggles and face shield | Nitrile rubber gloves | Flame-retardant lab coat | NIOSH-approved respirator with organic vapor cartridges |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with organic vapor cartridges |
| Heating or Aerosol Generation | Chemical splash goggles and face shield | Nitrile rubber gloves | Flame-retardant lab coat | NIOSH-approved respirator with organic vapor cartridges, used within a fume hood |
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following workflow outlines the key steps for safe preparation, use, and cleanup.
Caption: A flowchart illustrating the key stages of safely handling this compound.
Experimental Protocols
Preparation:
-
Don Appropriate PPE: Before entering the laboratory, put on a lab coat, safety glasses with side shields, and closed-toe shoes.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather and Inspect Materials: Assemble all necessary equipment and chemicals. Inspect containers of this compound for any signs of damage or leaks.
Handling and Use:
-
Dispense in Fume Hood: All dispensing and handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Perform Experimental Work: Carry out the experimental procedure, avoiding splashes and the generation of aerosols.
-
Securely Cap Containers: Immediately after use, securely cap all containers of this compound to prevent the release of flammable vapors.
Disposal Plan
Proper disposal of chemical waste and contaminated materials is critical for environmental protection and laboratory safety.
Chemical Waste Disposal
-
Segregate Waste: Collect all waste this compound and solutions containing it in a dedicated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials and ignition sources.
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not pour this compound down the drain or dispose of it in the regular trash.
Contaminated PPE and Materials Disposal
-
Collection: Place all disposable PPE, such as gloves and absorbent pads used for cleanup, in a designated hazardous waste bag.
-
Labeling: Clearly label the bag as "Hazardous Waste" and indicate that it contains materials contaminated with this compound.
-
Disposal: Dispose of the contaminated materials through the same channels as the chemical waste. Non-disposable items that have been contaminated should be thoroughly decontaminated before reuse.
By adhering to these detailed safety and logistical protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
